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  • Product: 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one
  • CAS: 1822679-87-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel heterocyclic compound, 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one. This document is intended for re...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel heterocyclic compound, 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and properties of pyridine-substituted lactones.

Introduction: The Significance of Pyridine-Lactone Scaffolds

The integration of a pyridine ring into a lactone framework, such as in 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one, presents a compelling scaffold for medicinal chemistry and materials science. Lactone and pyridone rings are found in numerous biologically active molecules of both natural and artificial origin.[1][2] The pyridine moiety, a common feature in pharmaceuticals, can engage in hydrogen bonding and π-stacking interactions, often leading to enhanced binding affinity with biological targets. The tetrahydro-2H-pyran-2-one (δ-valerolactone) core provides a biodegradable and biocompatible chassis. The combination of these two motifs in 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one is anticipated to yield compounds with interesting biological activities, potentially in areas such as anticancer research.[3]

This guide will detail a proposed, robust synthetic route to 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one, followed by a thorough discussion of the analytical techniques required for its structural elucidation and characterization.

Proposed Synthesis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

Synthetic Strategy: α-Arylation of δ-Valerolactone

The proposed synthesis involves the deprotonation of δ-valerolactone at the α-position to form a lithium enolate, followed by a palladium-catalyzed cross-coupling reaction with 2-bromopyridine. This approach is favored for its directness and the typically high yields associated with modern cross-coupling reactions.

Synthetic_Workflow delta_Valerolactone δ-Valerolactone Step1 Step 1: Enolate Formation LDA, THF, -78 °C delta_Valerolactone->Step1 Enolate Lithium Enolate Intermediate Step1->Enolate Step2 Step 2: Pd-Catalyzed Cross-Coupling 2-Bromopyridine, Pd(dba)₂, Ligand, Toluene, 100 °C Enolate->Step2 Purification Purification Column Chromatography Step2->Purification Target_Molecule 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one Purification->Target_Molecule

Caption: Proposed synthetic workflow for 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one.

Experimental Protocol

Step 1: Formation of the Lithium Enolate of δ-Valerolactone

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 50 mL).

  • Cooling: Cool the flask to -78 °C in a dry ice/acetone bath.

  • LDA Addition: Slowly add n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in THF at -78 °C to pre-form Lithium diisopropylamide (LDA).

  • Enolate Formation: To this freshly prepared LDA solution, slowly add a solution of δ-valerolactone (1.0 equivalent) in anhydrous THF via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed -70 °C.[4]

  • Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

Causality behind Experimental Choices: The use of a strong, non-nucleophilic base like LDA is crucial to quantitatively deprotonate the lactone at the α-position without competing nucleophilic attack at the carbonyl group. The low temperature (-78 °C) is essential to prevent side reactions such as self-condensation of the lactone enolate.

Step 2: Palladium-Catalyzed α-Arylation

  • Catalyst Preparation: In a separate, flame-dried Schlenk flask, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.05 equivalents), a suitable phosphine ligand (e.g., Xantphos, 0.1 equivalents), and anhydrous toluene (20 mL).

  • Addition of Reagents: To the flask containing the lithium enolate solution at -78 °C, add the pre-mixed catalyst solution, followed by the addition of 2-bromopyridine (1.2 equivalents).

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and then heat to 100 °C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Causality behind Experimental Choices: A palladium catalyst, in conjunction with a specialized ligand, is necessary to facilitate the C-C bond formation between the lactone enolate and the aryl halide. Toluene is a suitable high-boiling solvent for this type of cross-coupling reaction.

Purification

The crude product will be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one.

Characterization of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are recommended.

Characterization_Workflow Target_Molecule 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one NMR NMR Spectroscopy (¹H and ¹³C) Target_Molecule->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Target_Molecule->MS Molecular Weight and Formula IR Infrared Spectroscopy (FTIR) Target_Molecule->IR Functional Group Identification Purity Purity Analysis (HPLC) Target_Molecule->Purity Purity Assessment

Caption: Analytical workflow for the characterization of the target molecule.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one based on the analysis of its structure and comparison with similar compounds.

Technique Predicted Data
¹H NMR (400 MHz, CDCl₃)δ 8.60 (d, 1H, Py-H6), 7.70 (t, 1H, Py-H4), 7.30 (d, 1H, Py-H3), 7.20 (t, 1H, Py-H5), 4.40 (m, 2H, -OCH₂-), 3.80 (dd, 1H, -CH-Py), 2.10-1.90 (m, 4H, -CH₂CH₂-)
¹³C NMR (100 MHz, CDCl₃)δ 175.0 (C=O), 155.0 (Py-C2), 149.0 (Py-C6), 137.0 (Py-C4), 124.0 (Py-C3), 122.0 (Py-C5), 68.0 (-OCH₂-), 45.0 (-CH-Py), 30.0 (-CH₂-), 25.0 (-CH₂-)
FTIR (KBr, cm⁻¹)3050 (aromatic C-H), 2950 (aliphatic C-H), 1735 (lactone C=O), 1590, 1470 (pyridine ring C=C, C=N)
HRMS (ESI)m/z calculated for C₁₀H₁₁NO₂ [M+H]⁺: 178.0868, found: 178.0865
Detailed Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the proposed structure.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Obtain a high-resolution mass spectrum using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass to confirm the elemental composition.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the lactone carbonyl and pyridine ring functional groups.[5]

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one. The proposed synthetic route, based on the α-arylation of a lactone enolate, offers a plausible and efficient method for accessing this novel heterocyclic compound. The detailed characterization protocols and predicted spectroscopic data provide a solid framework for the structural verification and purity assessment of the final product. The successful synthesis and characterization of this molecule will open avenues for exploring its potential applications in medicinal chemistry and materials science.

References

  • Hakobyan R.M., Kharatyan L.A., Hayotsyan S.S., Attaryan H.S., Melikyan G.S. Synthesis of new γ-lactone ring derivatives containing pyridine and tricondensed systems. ChemChemTech. 2024. V. 67. N 7. P. 28-40. [Link]

  • Zhang, X., et al. Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry. 2012. Vol. 24, No. 5, 2355-2356. [Link]

  • PubMed. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. 2010. [Link]

  • ARKIVOC. Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. 2007. [Link]

  • NIST. 2H-Pyran-2-one, tetrahydro-. NIST Chemistry WebBook. [Link]

  • PrepChem. Synthesis of (b) 3,3-Dimethyltetrahydro-2H-pyran-2-one. [Link]

  • NIST. 2H-Pyran-2-one, tetrahydro-. NIST Chemistry WebBook. [Link]

  • Comptes Rendus de l'Académie des Sciences. (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus. Chimie. 2024. [Link]

  • PMC. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules. 2023. [Link]

  • Polish Journal of Chemistry. Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]

  • ResearchGate. Synthesis and reactions of 3-aryloxiran-2-yl pyridin-2-yl methanone. A novel synthesis of triazolopyrimidines and hexaazafluorenones for biological evaluation. [Link]

  • SpectraBase. tetrahydro-2H-pyran-2-one - Optional[1H NMR] - Chemical Shifts. [Link]

  • SpectraBase. tetrahydro-2H-pyran-2-one - Optional[FTIR] - Spectrum. [Link]

  • Imperial College London. tetrahydro-2H-pyran-2-ol. 2020. [Link]

  • КиберЛенинка. SYNTHESIS OF NEW γ-LACTONE RING DERIVATIVES CONTAINING PYRIDINE AND TRICONDENSED SYSTEMS. Известия высших учебных заведений. Серия: Химия и химическая технология. 2024. [Link]

  • MDPI. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules. 2021. [Link]

  • Der Pharma Chemica. Facile Synthesis of m-Terphenyls by Ring Transformation of 2H-Pyran-2-ones. 2016. [Link]

  • Cheméo. Chemical Properties of 2H-Pyran-2-one, tetrahydro-6-methyl- (CAS 823-22-3). [Link]

  • Google Patents.
  • ResearchGate. Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with... [Link]

  • ResearchGate. Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. [Link]

  • ResearchGate. Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. [Link]

  • SciELO. A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Journal of the Mexican Chemical Society. 2014. [Link]

Sources

Exploratory

"3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one" chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one Abstract This technical guide provides a comprehensive analysis of the chemical properties, a pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, a proposed synthetic pathway, and the potential applications of the novel heterocyclic compound, 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one (CAS No. 1822679-87-7). As experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from established chemical principles and data on its core structural motifs: the δ-valerolactone (tetrahydro-2H-pyran-2-one) ring and the pyridine scaffold. We present predicted physicochemical properties, anticipated spectroscopic signatures for structural confirmation, a detailed, plausible multi-step synthetic protocol, and a discussion of its potential in drug discovery, grounded in the known biological significance of its constituent parts. This guide is intended for researchers in medicinal chemistry, drug development, and synthetic organic chemistry.

Introduction: A Molecule of Two Privileged Scaffolds

The structure of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one marries two scaffolds of significant interest in medicinal and synthetic chemistry. The tetrahydro-2H-pyran-2-one moiety, also known as δ-valerolactone, is a saturated six-membered lactone. This core is found in various natural products and is utilized as a versatile drug intermediate and a monomer for biodegradable polyesters.[1] The parent compound, δ-valerolactone, is recognized as an endogenous metabolite with antioxidant properties.[1]

The second component, the pyridine ring, is one of the most fundamental N-heterocycles in drug design. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and its capacity to serve as a bioisosteric replacement for a phenyl ring make it a "privileged scaffold." Pyridine and its derivatives are integral to a vast range of pharmaceuticals with activities spanning from anticancer and anti-inflammatory to antimicrobial. The fusion of these two moieties presents a novel chemical entity with a compelling hypothesis for biological activity.

Physicochemical and Spectroscopic Profile

Given the limited published experimental data, the following properties are a combination of calculated values and predictions based on analogous structures.

Predicted Physicochemical Properties

The following table summarizes the core and predicted properties for the target compound.

PropertyValueSource
IUPAC Name 3-(Pyridin-2-yl)oxan-2-one---
CAS Number 1822679-87-7[2]
Molecular Formula C₁₀H₁₁NO₂Calculated
Molecular Weight 177.20 g/mol Calculated
Appearance Predicted to be a colorless to pale yellow oil or low-melting solidInferred
logP (Octanol/Water) ~1.5 - 2.5 (Predicted)Inferred
pKa (Strongest Basic) ~4.5 - 5.5 (Pyridine Nitrogen, Predicted)Inferred
Anticipated Spectroscopic Signatures for Structural Elucidation

Confirmation of the structure would rely on the following key spectroscopic signals:

  • ¹H-NMR Spectroscopy:

    • Pyridine Ring: Three aromatic protons between δ 7.0-8.6 ppm, exhibiting characteristic doublet, triplet, and doublet of doublets splitting patterns.

    • Pyranone Ring: A multiplet around δ 4.4 ppm for the two protons at the 6-position (adjacent to the lactone oxygen). A multiplet around δ 3.8-4.0 ppm for the proton at the 3-position (methine proton). Several multiplets between δ 1.8-2.5 ppm for the remaining four protons at the 4- and 5-positions.

  • ¹³C-NMR Spectroscopy:

    • Lactone Carbonyl: A characteristic signal in the downfield region, approximately δ 170-175 ppm.

    • Pyridine Ring: Five distinct signals in the aromatic region, typically between δ 120-150 ppm.

    • Pyranone Ring: Signals for the saturated carbons, including the C-O carbon at the 6-position (~δ 65-70 ppm) and the substituted C-3 carbon (~δ 40-45 ppm).

  • Infrared (IR) Spectroscopy:

    • A strong, sharp absorption band around 1735 cm⁻¹ , characteristic of the C=O stretch in a saturated six-membered lactone.

    • Multiple bands in the 1580-1610 cm⁻¹ region corresponding to the C=N and C=C stretching vibrations of the pyridine ring.

    • A strong band around 1150-1250 cm⁻¹ for the C-O stretching of the ester group.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): An expected peak at m/z = 177.

    • Key Fragmentation: A prominent fragment corresponding to the loss of the pyridine ring (m/z = 79), resulting in a fragment at m/z = 98. Another likely fragmentation would involve the cleavage of the lactone ring.

Proposed Synthetic Strategy

A logical and efficient pathway to synthesize 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one involves a two-step sequence: a Michael addition to create the C-C bond, followed by a stereoselective or non-stereoselective hydrogenation to saturate the pyranone ring.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrogenation Coumarin Coumarin (2H-Chromen-2-one) Intermediate 3-(Pyridin-2-yl)-3,4-dihydro-2H-chromen-2-one Coumarin->Intermediate 1,4-Conjugate Addition Pyridyl_Reagent 2-Pyridyl Lithium or 2-Pyridyl Grignard Reagent Pyridyl_Reagent->Intermediate Solvent1 Anhydrous THF -78 °C to RT Product 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one Intermediate->Product Catalytic Hydrogenation Catalyst PtO₂ (Adam's Catalyst) or Ru-based Catalyst Catalyst->Product H2 H₂ Gas (50-70 bar) H2->Product Solvent2 Glacial Acetic Acid or Ethanol

Caption: Proposed two-step synthesis of the target compound.
Rationale Behind Experimental Choices
  • Step 1: Michael Addition: The conjugate addition of an organometallic pyridine nucleophile to an α,β-unsaturated lactone like coumarin is a well-established method for forming a C-C bond at the 3-position.[3][4] Using coumarin as a starting material is advantageous due to its commercial availability and reactivity. The reaction is typically run at low temperatures (-78 °C) in an aprotic solvent like THF to control reactivity and minimize side reactions. While this initially forms a dihydro-chromenone, the subsequent hydrogenation step will reduce both the pyranone double bond and, under the right conditions, open the fused benzene ring, which can then be saturated. A simpler, non-fused 2H-pyran-2-one could also be used if available.

  • Step 2: Catalytic Hydrogenation: The reduction of the unsaturated lactone intermediate is crucial. Catalytic hydrogenation is the method of choice.

    • Catalyst: Platinum(IV) oxide (PtO₂, Adam's catalyst) is effective for the hydrogenation of pyridines to piperidines, often in an acidic solvent like glacial acetic acid.[5] However, careful selection of conditions is necessary to selectively reduce the pyranone double bond without over-reducing the pyridine ring to a piperidine. Ruthenium-based catalysts are also highly effective for the enantioselective hydrogenation of substituted 2-pyrones to the corresponding saturated δ-lactones, offering a potential route to chiral products if desired.[6]

    • Solvent and Conditions: Glacial acetic acid can serve as the solvent and also protonates the pyridine ring, which can facilitate the hydrogenation of the heterocyclic system.[5] Running the reaction under moderate pressure (50-70 bar) of hydrogen gas is standard for these transformations.

Detailed Experimental Protocol (Hypothetical)

Protocol 1: Synthesis of 3-(Pyridin-2-yl)-3,4-dihydro-2H-chromen-2-one (Intermediate)

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Nucleophile Preparation: Slowly add n-butyllithium (1.1 equivalents) to a solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF at -78 °C to generate 2-pyridyl lithium in situ.

  • Michael Addition: In a separate flask, dissolve coumarin (1.2 equivalents) in anhydrous THF. Slowly add this solution dropwise to the cold 2-pyridyl lithium solution.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the intermediate.

Protocol 2: Synthesis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one (Final Product)

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the intermediate from Protocol 1 (1.0 equivalent) in glacial acetic acid (50 mL).

  • Catalyst Addition: Carefully add PtO₂ catalyst (5 mol %) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 60 bar with H₂ and stir vigorously at room temperature for 8-12 hours.

  • Reaction Monitoring: Monitor the uptake of hydrogen. Once the reaction is complete, carefully vent the vessel.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate. Neutralize the filtrate with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the final product via column chromatography.

Potential Applications in Drug Discovery

The rationale for synthesizing 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one lies in the principles of fragment-based drug design and the use of privileged scaffolds. The molecule can be viewed as a novel construct designed to interact with biological targets in a unique way.

G cluster_0 Pharmacophore Scaffolds cluster_1 Target Molecule cluster_2 Potential Biological Activity Scaffold1 Pyridine Moiety (H-bond Acceptor, Aromatic Interactions) Target 3-(Pyridin-2-yl)tetrahydro- 2H-pyran-2-one Scaffold1->Target Combines Scaffold2 δ-Valerolactone Moiety (H-bond Acceptor, Polar Interactions) Scaffold2->Target Combines Activity1 Anticancer Target->Activity1 Activity2 Anti-inflammatory Target->Activity2 Activity3 Kinase Inhibition Target->Activity3

Caption: Logic of combining privileged scaffolds for drug discovery.
  • Anticancer Potential: Fused and substituted pyranone derivatives have demonstrated significant antiproliferative activity. For instance, novel tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives have shown high potency against breast cancer cell lines.[7] The pyridine moiety is also a cornerstone of many kinase inhibitors used in oncology. The combination in the target molecule could lead to novel agents that interfere with cancer cell proliferation.

  • Enzyme Inhibition: The lactone carbonyl and the pyridine nitrogen can both act as hydrogen bond acceptors, a critical interaction for binding within the active sites of enzymes like kinases, proteases, or phosphodiesterases. The defined stereochemistry at the 3-position, which can be controlled via asymmetric hydrogenation[6], would be crucial for achieving specific and high-affinity binding.

  • CNS Applications: The predicted lipophilicity (logP) suggests the molecule may have the potential to cross the blood-brain barrier, opening possibilities for applications in central nervous system disorders, where pyridine scaffolds are also prevalent.

Conclusion

While 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one remains a sparsely documented compound, a thorough analysis of its constituent chemical motifs provides a strong foundation for its further investigation. This guide has outlined its predicted physicochemical and spectroscopic properties, which are essential for its future synthesis and characterization. The proposed two-step synthetic route, employing a Michael addition followed by catalytic hydrogenation, offers a viable and logical approach to its preparation. The true potential of this molecule lies in its promise for drug discovery, combining the favorable properties of the lactone and pyridine scaffolds. Experimental validation of the synthesis and subsequent biological screening are the necessary next steps to unlock the potential of this novel heterocyclic compound.

References

  • PrepChem.com. Synthesis of (b) 3,3-Dimethyltetrahydro-2H-pyran-2-one. Available from: [Link]

  • Bratulic, S., & Vianello, R. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC. Available from: [Link]

  • Tala, S. R., et al. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 46(4), 1439-1447. Available from: [Link]

  • Gamber, G., et al. (1999). Asymmetric Hydrogenation of Substituted 2-Pyrones. The Journal of Organic Chemistry, 64(22), 8346-8353. Available from: [Link]

  • Nikolaou, A., et al. (2023). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Molecules, 28(2), 793. Available from: [Link]

  • Khan, I., et al. (2022). Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. Molecules, 27(23), 8196. Available from: [Link]

  • Stanovnik, B., et al. (2007). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2007(8), 97-111. Available from: [Link]

  • Svete, J. (2013). and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. ARKIVOC, 2013(1), 333-363. Available from: [Link]

  • Nikolaou, A., et al. (2023). An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest. Molecules, 28(10), 4066. Available from: [Link]

  • Wang, C., et al. (2021). Asymmetric Michael reaction of 3-homoacyl coumarins with chromone-fused dienes toward enantioenriched coumarin chromone skeletons. Organic & Biomolecular Chemistry, 19(3), 578-582. Available from: [Link]

  • Mazza, S., et al. (2015). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Angewandte Chemie International Edition, 54(44), 13093-13097. Available from: [Link]

  • Ballini, R., et al. (1996). SIMPLE AND EFFICIENT ONE-POT PREPARATION OF 3-SUBSTITUTED COUMARINS IN WATER. HETEROCYCLES, 43(6), 1257-1263. Available from: [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(8), 2885-2887. Available from: [Link]

  • PubChem. 2H-Pyran-2-one, tetrahydro-6-(3-penten-1-yl)-. Available from: [Link]

  • Cheméo. Chemical Properties of 2H-Pyran-2-one, tetrahydro- (CAS 542-28-9). Available from: [Link]

  • Cheméo. Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2). Available from: [Link]

  • PubChem. 2H-Pyran-2-one. Available from: [Link]

  • Maslov, M. A., et al. (2022). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Chemistry of Heterocyclic Compounds, 58(1), 48-55. Available from: [Link]

  • NIST. 2H-Pyran-2-one, tetrahydro-6-(2-pentenyl)-, (Z)-. Available from: [Link]

  • Mary, Y. S., et al. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 26(17), 5345. Available from: [Link]

  • Bermejo, A., et al. (2013). Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Chemistry - A European Journal, 19(51), 17312-17316. Available from: [Link]

Sources

Foundational

Spectroscopic Profile of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one: A Predictive Technical Guide

Introduction 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of both the pyridinyl and lactone moieties in nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of both the pyridinyl and lactone moieties in numerous biologically active molecules. The pyridine ring is a common feature in many pharmaceuticals, offering a basic nitrogen atom for hydrogen bonding and salt formation, while the tetrahydro-2H-pyran-2-one (δ-valerolactone) scaffold provides a chiral backbone that can be tailored for specific biological targets. Understanding the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following atom numbering scheme will be used for 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one.

Caption: Molecular structure and atom numbering for 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one are detailed below. These predictions are based on the known chemical shifts of δ-valerolactone and 2-substituted pyridines.[1][2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons of the tetrahydro-2H-pyran-2-one ring and the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of the lactone carbonyl group and the aromatic pyridine ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~8.60d1HH-6'The proton ortho to the pyridine nitrogen is expected to be the most deshielded.
~7.80td1HH-4'The proton para to the nitrogen and ortho to the substituent is expected to be in this region.
~7.30d1HH-5'
~7.25dd1HH-3'
~4.40m2HH-6Protons adjacent to the lactone oxygen are expected to be deshielded.
~3.50dd1HH-3The methine proton at the chiral center is coupled to the adjacent methylene protons.
~2.60m1HH-5aDiastereotopic protons of the methylene group.
~2.10m1HH-5b
~1.90m2HH-4Methylene protons adjacent to the chiral center.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the lactone is expected to be the most downfield signal.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~172.0C-2The carbonyl carbon of the lactone.
~155.0C-2'The carbon of the pyridine ring attached to the lactone moiety.
~149.0C-6'The carbon ortho to the pyridine nitrogen.
~137.0C-4'
~124.0C-5'
~122.0C-3'
~68.0C-6The carbon adjacent to the lactone oxygen.
~45.0C-3The methine carbon at the chiral center.
~28.0C-5
~22.0C-4

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one is predicted to show characteristic absorption bands for the lactone carbonyl group, C-O bonds, and the aromatic pyridine ring.[3][4]

Frequency Range (cm⁻¹) Vibrational Mode Intensity
3100-3000C-H stretch (aromatic)Medium
2950-2850C-H stretch (aliphatic)Medium
~1735C=O stretch (lactone)Strong
1600-1450C=C and C=N stretch (aromatic ring)Medium-Strong
1250-1150C-O stretch (ester)Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one, the molecular ion peak (M⁺) is expected at m/z = 177.0790 for the chemical formula C₁₀H₁₁NO₂.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion is predicted to occur through several pathways, primarily involving the lactone and pyridine rings.

G M [M]⁺˙ m/z = 177 F1 [M - C₂H₄O]⁺˙ m/z = 133 M->F1 - C₂H₄O F2 [C₅H₄N]⁺ m/z = 78 M->F2 - C₅H₇O₂ F3 [M - C₅H₄N]⁺ m/z = 99 M->F3 - C₅H₄N F4 [C₄H₄N]⁺ m/z = 66 F2->F4 - HCN

Caption: Predicted major fragmentation pathways for 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one.

  • Loss of ethylene oxide (C₂H₄O): A retro-Diels-Alder type fragmentation of the lactone ring could lead to a fragment at m/z 133.

  • Cleavage of the C-C bond between the rings: This would result in the formation of a pyridinyl cation at m/z 78 and a lactone-derived radical cation at m/z 99.

  • Fragmentation of the pyridine ring: The pyridinyl cation (m/z 78) can further lose HCN to give a fragment at m/z 51.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire a spectrum with 16-32 scans.

    • For ¹³C NMR, acquire a spectrum with 1024 or more scans, depending on the sample concentration.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

IR Spectroscopy
  • Sample Preparation:

    • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • For a liquid or soluble sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

    • Acquire at least 16 scans and average them to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction:

    • Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).

  • Ionization:

    • Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the proposed fragmentation patterns, serve as a valuable reference for researchers working with this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. This comprehensive spectroscopic profile will aid in the synthesis, purification, and structural confirmation of this and related molecules, thereby supporting advancements in medicinal chemistry and drug discovery.

References

  • NIST. 2H-Pyran-2-one, tetrahydro- - Infrared Spectrum. NIST Chemistry WebBook. [Link]

  • Chegg. Solved The 1H and 13C NMR spectra of δ-valerolactone. [Link]

  • ResearchGate. Selected regions of IR spectra of ϵ‐caprolactone (red), δ‐valerolactone.... [Link]

  • PubChem. 2-Bromopyridine. [Link]

  • The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]

  • NIST. 2H-Pyran-2-one, tetrahydro-. [Link]

  • Chemguide. MASS SPECTROMETRY - FRAGMENTATION PATTERNS. [Link]

Sources

Exploratory

"3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one" CAS number and molecular weight

Architecting Advanced Scaffolds: A Technical Whitepaper on 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one As drug discovery pivots toward increasingly complex bifunctional molecules—such as PROTACs and antibody-drug conjugate...

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Author: BenchChem Technical Support Team. Date: April 2026

Architecting Advanced Scaffolds: A Technical Whitepaper on 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

As drug discovery pivots toward increasingly complex bifunctional molecules—such as PROTACs and antibody-drug conjugates (ADCs)—the demand for highly specific, programmable building blocks has surged. Among these, 3-(pyridin-2-yl)tetrahydro-2H-pyran-2-one stands out as a premier intermediate. By fusing a reactive δ-valerolactone core with a coordinating 2-pyridyl moiety, this molecule offers a unique electronic landscape for selective functionalization.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing you with the mechanistic causality and self-validating protocols necessary to deploy this scaffold effectively in your synthetic pipelines.

Strategic Physicochemical Profiling

Understanding the physical and quantitative metrics of a building block is the first step in predicting its behavior in complex catalytic cycles. The core scaffold is based on δ-valerolactone (tetrahydro-2H-pyran-2-one), a six-membered cyclic ester known for its role as a chemical intermediate and biodegradable polymer precursor[1]. The addition of the 2-pyridyl group at the α-position (C3) fundamentally alters its reactivity.

Table 1: Quantitative & Physicochemical Data

ParameterSpecification
Chemical Name 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one
CAS Registry Number 1822679-87-7
Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Core Scaffold δ-Valerolactone (Tetrahydro-2H-pyran-2-one)[1]
Key Substituent 2-Pyridyl moiety at the C3 (α) position
Predicted Reactivity Sites Carbonyl (C2), α-Carbon (C3), Pyridine Nitrogen

Mechanistic Causality in Synthetic Workflows

The utility of 3-(pyridin-2-yl)tetrahydro-2H-pyran-2-one is driven by the synergistic electronic effects of its two distinct functional groups.

Standard δ-valerolactones possess an α-proton pKa of approximately 25. However, the electron-withdrawing inductive and resonance effects of the adjacent pyridine ring significantly lower this pKa. This increased acidity facilitates easier deprotonation by non-nucleophilic bases, allowing for advanced C3-functionalization without prematurely opening the lactone ring. Furthermore, the pyridine nitrogen serves as a potent hydrogen-bond acceptor and a bidentate coordination site when paired with the lactone carbonyl, making this scaffold highly valuable for synthesizing targeted drug linkers and metallo-pharmaceuticals[2].

Advanced, highly substituted derivatives of this scaffold (e.g., 4,5-diphenyl-6-(pyridin-2-yl)tetrahydro-2H-pyran-2-one) can also be assembled via one-pot sequential organocatalytic Michael–Tishchenko–lactonization reactions, yielding enantioenriched products[3].

Reactivity A 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one (CAS: 1822679-87-7) B Nucleophilic Attack (Ring Opening) A->B Amines/Alcohols C Coordination Chemistry (N-Chelation) A->C Metal Salts (e.g., Ru, Pt) D α-Deprotonation (Enolate Formation) A->D Strong Base (LiHMDS) E Functionalized Amides/Esters (Drug Linkers) B->E F Transition Metal Complexes (Catalysis/Imaging) C->F G C3-Disubstituted Lactones (Advanced Scaffolds) D->G Electrophiles

Fig 1. Core reactivity pathways of 3-(pyridin-2-yl)tetrahydro-2H-pyran-2-one in synthesis.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include mandatory in-process controls to verify chemical milestones before proceeding, eliminating downstream failures.

Protocol A: Synthesis via Palladium-Catalyzed α-Arylation

Objective: Synthesize 3-(pyridin-2-yl)tetrahydro-2H-pyran-2-one via C-C bond formation at the α-position of δ-valerolactone. Causality: The 2-pyridyl group strongly chelates palladium. Therefore, a sterically demanding, strongly coordinating bidentate ligand (e.g., Xantphos) is essential to maintain the active catalytic cycle and prevent catalyst poisoning by the product.

  • Preparation of the Active Enolate: In an oven-dried Schlenk flask under an argon atmosphere, dissolve δ-valerolactone (1.0 equiv) in anhydrous THF. Cool the system to -78 °C. (Causality: Low temperature prevents the self-condensation of the lactone). Dropwise add LiHMDS (1.1 equiv) and stir for 30 minutes.

    • Self-Validating Control: Quench a 0.1 mL aliquot in D₂O; ¹H-NMR must show >95% deuterium incorporation at the α-position before proceeding.

  • Catalyst Activation: In a separate vial, pre-mix Pd₂(dba)₃ (2.5 mol%) and Xantphos (5 mol%) in THF. Stir for 15 minutes until the solution turns a homogeneous deep orange. (Causality: Pre-forming the active Pd(0)-ligand complex ensures rapid oxidative addition and minimizes off-target degradation).

  • Cross-Coupling: Add 2-bromopyridine (0.9 equiv, used as the limiting reagent to suppress di-arylation) to the catalyst mixture, then transfer this entire solution to the enolate mixture. Warm the reaction gradually to 70 °C.

  • In-Process Monitoring: After 4 hours, withdraw a 50 µL aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS.

    • Self-Validating Control: The reaction is deemed complete when the 2-bromopyridine peak is fully consumed, and the product mass (m/z 177.2) is the dominant signal.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize the remaining base. Extract with EtOAc and purify via automated flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Lewis Acid-Mediated Ring-Opening for Drug Linker Generation

Objective: Utilize the lactone as a building block to form a 5-hydroxy-2-(pyridin-2-yl)pentanamide derivative, a common motif in targeted therapeutics[2]. Causality: Uncatalyzed ring-opening of δ-valerolactones with amines is notoriously slow due to the relative thermodynamic stability of the six-membered ring. Utilizing a Lewis acid such as Zirconium(IV) tert-butoxide (Zr(OtBu)₄) coordinates the lactone carbonyl, increasing its electrophilicity while simultaneously organizing the incoming amine nucleophile.

  • Preparation: In a 20 mL scintillation vial, dissolve 3-(pyridin-2-yl)tetrahydro-2H-pyran-2-one (1.0 mmol) and the target primary amine (1.2 mmol) in anhydrous dichloromethane (DCM, 5 mL).

  • Catalyst Addition: Add Zr(OtBu)₄ (10 mol%). (Causality: A catalytic amount is sufficient; excessive Lewis acid can lead to competitive coordination with the pyridine nitrogen, stalling the reaction).

  • Reaction & Validation: Stir the mixture at room temperature.

    • Self-Validating Control: After 2 hours, withdraw a 50 µL aliquot, evaporate the DCM, dissolve in CDCl₃, and acquire a rapid ¹H-NMR spectrum. The diagnostic shift of the carbinol protons (CH₂-O) from ~4.3 ppm (cyclic lactone) to ~3.6 ppm (open-chain primary alcohol) provides a quantitative measure of conversion. Proceed to workup only when conversion exceeds 95%.

  • Quench & Purification: Quench the reaction by adding 1M HCl (1 mL) to break the Zr-complex, followed immediately by neutralization with saturated NaHCO₃. Extract the aqueous layer with EtOAc (3 x 10 mL), dry over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (DCM/MeOH gradient).

References

  • δ-Valerolactone - Wikipedia. Wikipedia. URL:[Link]

  • One-Pot Sequential Organocatalytic Michael–Tishchenko–Lactonization Reactions. Synthesis of Enantioenriched 4,5,6-Trisubstituted δ-Lactones. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Sources

Foundational

3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one: A Technical Guide to Investigating Its Biological Potential

Introduction The confluence of pyridinone and pyran-2-one scaffolds in a single molecular entity, "3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one," presents a compelling case for in-depth biological investigation. Both parent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The confluence of pyridinone and pyran-2-one scaffolds in a single molecular entity, "3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one," presents a compelling case for in-depth biological investigation. Both parent heterocycles are privileged structures in medicinal chemistry, appearing in a vast number of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] The pyridinone core is known for its diverse biological roles, including antitumor, antimicrobial, and anti-inflammatory effects.[1] Similarly, the pyran-2-one moiety is a key pharmacophore in many bioactive molecules, contributing to anticancer, antimicrobial, and antiviral properties.[3][4][5]

The novel combination of these two pharmacophores in "3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one" suggests a high probability of discovering significant biological activity. This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of this compound. We will delve into the likely biological activities based on structure-activity relationships of related compounds, outline detailed experimental protocols for screening and mechanism-of-action studies, and provide a logical workflow for a systematic investigation.

Predicted Biological Activities and Rationale

While direct experimental data for "3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one" is not yet available in the public domain, a thorough analysis of structurally related compounds allows for the formulation of several well-grounded hypotheses regarding its potential biological activities. The lactone ring, a cyclic ester, is a common feature in many natural products with diverse bioactivities.[6][7] The presence of the pyridine ring introduces a key heteroaromatic system capable of various intermolecular interactions, including hydrogen bonding and pi-stacking, which are crucial for binding to biological targets.[8]

Potential Therapeutic Areas:
  • Oncology: The pyran-2-one and pyridinone scaffolds are frequently found in compounds with significant cytotoxic and anticancer properties.[1][3][7] The mechanism of action for such compounds often involves the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation.

  • Infectious Diseases: Numerous pyran-2-one and pyridinone derivatives have demonstrated potent antibacterial and antifungal activities.[3][4][9] The proposed mechanisms often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with quorum sensing pathways that regulate virulence.[10]

  • Neurodegenerative Diseases: Certain pyran derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[5] The nitrogen atom in the pyridine ring could play a crucial role in binding to the active site of these enzymes.

  • Inflammatory Disorders: Anti-inflammatory activity is another hallmark of compounds containing the pyran-2-one scaffold.[11] This activity may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways.

The following table summarizes the most probable biological activities and the corresponding assays for their investigation.

Potential Biological Activity Rationale based on Structural Analogs Recommended Initial Screening Assays Potential Advanced Assays
Anticancer / Cytotoxic Pyran-2-one and pyridinone derivatives exhibit broad-spectrum anticancer activity.[1][3][7]MTT or MTS assay against a panel of cancer cell lines (e.g., NCI-60).Cell cycle analysis (flow cytometry), apoptosis assays (Annexin V/PI staining), Western blotting for key signaling proteins (e.g., caspases, Bcl-2 family).
Antimicrobial (Antibacterial & Antifungal) Both parent scaffolds are present in numerous antimicrobial agents.[3][4][9]Broth microdilution assay to determine Minimum Inhibitory Concentration (MIC) against representative Gram-positive and Gram-negative bacteria and fungal strains.Time-kill kinetics assay, biofilm inhibition assay, mechanism of action studies (e.g., membrane permeability assays).
Anti-tuberculosis Pyridine-containing compounds are known to have antitubercular properties.[1][12]MIC determination against Mycobacterium tuberculosis H37Rv.Intracellular activity assay in infected macrophages.
Enzyme Inhibition (e.g., AChE/BuChE) Pyran derivatives have shown inhibitory activity against cholinesterases.[5]Ellman's assay for AChE and BuChE inhibition.Kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).
Quorum Sensing Inhibition Lactone structures are known to interfere with bacterial quorum sensing.[10]Reporter strain-based assays for inhibition of acyl-homoserine lactone (AHL) signaling.Mass spectrometry-based analysis of AHL production.

Experimental Workflows and Protocols

A systematic approach is crucial for efficiently evaluating the biological potential of "3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one." The following workflow provides a logical progression from initial screening to more in-depth mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Expansion cluster_2 Phase 3: Mechanism of Action Studies A Compound Acquisition & Purity Analysis (LC-MS, NMR) B Primary Cytotoxicity Screen (e.g., MTT Assay on 3-5 cancer cell lines) A->B Proceed if pure C Primary Antimicrobial Screen (MIC against representative bacteria & fungi) A->C Proceed if pure D Expanded Cytotoxicity Screen (e.g., NCI-60 panel) B->D If active (IC50 < 10 µM) F Secondary Screens (e.g., AChE inhibition, Anti-TB) B->F E Expanded Antimicrobial Spectrum (e.g., resistant strains, clinical isolates) C->E If active (MIC ≤ 16 µg/mL) C->F G Cell-Based Assays (Apoptosis, Cell Cycle) D->G Identify potent leads H Biochemical Assays (Enzyme Kinetics) E->H Identify potent leads F->H I In vivo Model Studies (e.g., Xenograft, Infection models) G->I Promising in vitro data H->I Promising in vitro data

Caption: A phased experimental workflow for the biological evaluation of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one.

Detailed Experimental Protocols

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of "3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one" against various cancer cell lines.

Materials:

  • Test compound

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

Objective: To determine the MIC of "3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one" against a panel of bacteria and fungi.

Materials:

  • Test compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the prepared inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Potential Mechanisms of Action: A Hypothetical View

Based on the activities of related compounds, "3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one" could exert its biological effects through various mechanisms. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a cytotoxic pyran-2-one derivative.

G cluster_0 Hypothetical Cytotoxic Mechanism A 3-(Pyridin-2-yl)tetrahydro- 2H-pyran-2-one B Inhibition of Pro-survival Kinase (e.g., Akt) A->B C Activation of Pro-apoptotic Proteins (e.g., Bad, Bax) B->C Derepression D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H

Caption: A hypothetical signaling pathway illustrating the potential pro-apoptotic mechanism of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one.

Conclusion

"3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one" is a novel chemical entity with significant potential for biological activity, given the well-established pharmacological importance of its constituent pyran-2-one and pyridine scaffolds. This technical guide provides a comprehensive and scientifically grounded framework for initiating a thorough investigation into its therapeutic potential. By following the proposed phased workflow and employing the detailed experimental protocols, researchers can systematically uncover the biological properties of this promising compound and pave the way for its potential development as a novel therapeutic agent. The exploration of such novel chemical spaces is essential for the discovery of next-generation medicines to address unmet medical needs.

References

  • BenchChem. (n.d.). Comparative Biological Activity of 3-Hydroxytetrahydro-2H-pyran-2-one Enantiomers: A Review of Related Compounds.
  • Lavington, E., & Tateda, K. (2012). A Novel Plasmid For Detection of N-acyl Homoserine Lactones. PMC.
  • Wang, X., et al. (2011). Synthesis of 3,4-Dihydropyridin-2(1H)-ones and 3,4-Dihydro-2H-pyrans via Four-Component Reactions of Aromatic Aldehydes, Cyclic 1,3-Carbonyls, Arylamines, and Dimethyl Acetylenedicarboxylate. ACS Publications.
  • Various Authors. (n.d.). Lactones: Classification, synthesis, biological activities, and industrial applications. ResearchGate.
  • Various Authors. (2011). Synthesis and biological activities of some fused pyran derivatives. ScienceDirect.
  • Various Authors. (n.d.). ONE-POT SYNTHESIS OF 3-(PYRIDIN-2-YL)-2,3-DIHYDROAZETES VIA Rh(II)-CATALYZED REACTION OF DIAZOESTERS WITH TRIMETHYLSILYL-PROTECTED 2-(PYRIDIN-2-YL)-2H-AZIRINES. Journal Website.
  • Various Authors. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC.
  • Hakobyan, R.M., et al. (2024). SYNTHESIS OF NEW γ-LACTONE RING DERIVATIVES CONTAINING PYRIDINE AND TRICONDENSED SYSTEMS. ResearchGate.
  • BenchChem. (n.d.). Synthesis of 3-hydroxytetrahydro-2H-pyran-2-one from Renewable Resources: Application Notes and Protocols.
  • Zhang, X., et al. (2012). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry.
  • Various Authors. (n.d.). Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. ResearchGate.
  • Various Authors. (n.d.). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC.
  • Various Authors. (n.d.). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Journal Website.
  • Various Authors. (2021). Natural and Synthetic Lactones Possessing Antitumor Activities. MDPI.
  • Various Authors. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Revues Scientifiques Marocaines.
  • Various Authors. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. MDPI.
  • Various Authors. (n.d.). Antimicrobial Activity of Lactones. PMC.
  • Various Authors. (2024). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. MDPI.
  • Various Authors. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH.
  • Various Authors. (n.d.). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. PMC.
  • Various Authors. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
  • BenchChem. (n.d.). The Biological Activity of Halogenated 2H-Pyran-2-Ones: A Technical Guide.
  • Various Authors. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate.
  • Various Authors. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI.
  • Various Authors. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
  • Various Authors. (n.d.). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. PMC.

Sources

Exploratory

3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one: A Privileged Scaffold in Modern Drug Discovery

Executive Summary In the landscape of contemporary medicinal chemistry, the rational design of small molecules relies heavily on privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of contemporary medicinal chemistry, the rational design of small molecules relies heavily on privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one (CAS: 1822679-87-7)[1] represents a highly versatile, dual-functional building block. By fusing a δ -valerolactone (tetrahydro-2H-pyran-2-one) core with a 2-pyridyl substituent at the α -position, this compound offers unique physicochemical properties, including bidentate metal chelation, hydrogen-bonding capacity, and predictable ring-opening kinetics.

This technical guide explores the mechanistic causality behind the reactivity of 3-(pyridin-2-yl)tetrahydro-2H-pyran-2-one (hereafter referred to as 3-PTVP ) and provides validated protocols for its derivatization into peptidomimetics, transition-state analogs, and metalloenzyme inhibitors.

Physicochemical & Structural Profiling

To leverage 3-PTVP effectively, researchers must understand the causality behind its structural components:

  • The δ -Valerolactone Core: Unlike highly strained γ -butyrolactones, the six-membered δ -lactone balances thermodynamic stability with kinetic reactivity. It is stable enough to survive standard cross-coupling or alkylation conditions but remains susceptible to targeted nucleophilic attack (e.g., aminolysis) to generate 5-hydroxy-pentanamide derivatives[2].

  • The 2-Pyridyl Motif: The placement of the pyridine nitrogen exactly ortho to the attachment point is not arbitrary. It allows the molecule to act as a bidentate ligand. When the lactone is intact, the pyridine nitrogen and the lactone carbonyl oxygen can form a stable 6-membered chelate ring with divalent metals. If the lactone is opened to an amide, the resulting structure can form a highly stable 5-membered chelate ring, a critical feature for targeting metalloproteases (e.g., MMPs or HDACs).

  • The α -Proton Acidity: The proton at the C3 position is flanked by the electron-withdrawing lactone carbonyl and the mildly electron-withdrawing pyridine ring. This dual activation significantly lowers its pKa​ , making enolization highly facile for subsequent α -alkylation or spirocyclization[3].

Quantitative Data: Physicochemical Properties

Table 1: Baseline physicochemical profile of 3-PTVP for computational modeling.

PropertyValueImplication for Drug Design
Molecular Weight 177.20 g/mol High ligand efficiency (LE); leaves ample room for fragment growing.
LogP (Calculated) ~1.2 - 1.5Excellent lipophilic efficiency; optimal for oral bioavailability.
H-Bond Acceptors 3 (Lactone O, Carbonyl O, Pyridine N)Strong interaction potential with receptor backbones.
H-Bond Donors 0 (Intact) / 2 (Ring-opened amide)Acts as a prodrug-like or masked H-bond donor system.

Synthetic Methodologies & Derivatization Workflows

The true value of 3-PTVP lies in its synthetic tractability. Below are the two primary pathways for its derivatization, complete with self-validating protocols.

Divergent synthetic workflows for 3-PTVP derivatization.

Protocol 1: Catalytic Ring-Opening Amidation

Traditional lactone aminolysis requires harsh heating or stoichiometric Lewis acids. However, using the bifunctional organocatalyst 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) allows for room-temperature amidation[2]. TBD simultaneously activates the lactone carbonyl (via hydrogen bonding/pseudo-anionic attack) and the incoming amine, lowering the activation energy of the tetrahedral intermediate[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere ( N2​ ), dissolve 3-PTVP (1.0 eq, 1.0 mmol) and the desired primary amine (1.2 eq, 1.2 mmol) in anhydrous THF (5.0 mL).

  • Catalyst Addition: Add TBD (0.1 eq, 0.1 mmol) in a single portion. Causality check: TBD is highly hygroscopic; use from a freshly opened bottle or store in a desiccator to prevent catalyst poisoning by water.

  • Reaction Monitoring: Stir at room temperature ( 20−25∘C ). Monitor via LC-MS or TLC (EtOAc:Hexane 1:1).

    • Self-Validation: The reaction should reach >95% conversion within 2–4 hours. If starting material persists past 4 hours, add an additional 0.05 eq of TBD, indicating potential steric hindrance from the amine.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NH4​Cl (5 mL) to neutralize the TBD. Extract with EtOAc ( 3×10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography to yield the 5-hydroxy-2-(pyridin-2-yl)pentanamide.

Protocol 2: α -Alkylation via Enolate Chemistry

Because the C3 proton is highly acidic, 3-PTVP can be functionalized to create quaternary stereocenters, which are highly valuable for locking the conformation of the pyridine ring in the target binding site[3].

Step-by-Step Methodology:

  • Enolate Generation: Cool a solution of anhydrous THF (10 mL) containing diisopropylamine (1.1 eq) to −78∘C . Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes) to generate LDA. Stir for 30 minutes.

  • Substrate Addition: Slowly add a solution of 3-PTVP (1.0 eq) in THF (2 mL) over 10 minutes. The solution will typically turn pale yellow, indicating enolate formation. Stir for 45 minutes at −78∘C .

  • Electrophilic Quench: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise. Causality check: Maintain the temperature strictly at −78∘C during addition to prevent O-alkylation or aldol-type self-condensation of the lactone.

  • Warming & Workup: Allow the reaction to slowly warm to 0∘C over 2 hours. Quench with saturated NH4​Cl , extract with DCM, dry, and purify.

Quantitative Data: Comparative Reaction Yields

Table 2: Expected yields based on derivatization pathways.

Reaction TypeReagents / CatalystExpected Yield (%)Primary Byproducts
Aminolysis (Primary) Benzylamine, TBD (10 mol%)85 - 92%Trace unreacted starting material
Aminolysis (Secondary) Piperidine, TBD (20 mol%)65 - 75%Catalyst dimerization (requires more TBD)
α -Alkylation LDA, Benzyl Bromide70 - 80%Minor O-alkylation products

Mechanistic Applications in Drug Design

Metalloenzyme Inhibition (e.g., HDACs, MMPs)

The most prominent application of the 3-PTVP scaffold is in the design of metalloenzyme inhibitors. When the lactone is opened with a hydroxylamine derivative, it forms a hydroxamic acid—a classic zinc-binding group (ZBG). The adjacent 2-pyridyl ring acts as a secondary chelation point or a hydrogen-bond acceptor for active-site water molecules.

Pharmacophore binding model of ring-opened 3-PTVP in a metalloenzyme active site.

Mechanistic Causality: The bidentate chelation formed by the pyridine nitrogen and the exocyclic carbonyl oxygen creates a highly rigid, entropically favored complex. Because the geometry of the 2-pyridyl group is locked relative to the carbonyl upon binding, it displaces high-energy water molecules from the metalloenzyme's active site, resulting in a significant boost in binding affinity ( ΔG ) driven by favorable solvent entropy.

References

  • The Journal of Organic Chemistry. 1,5,7-Triazabicyclo[4.4.0]dec-5-ene: An Effective Catalyst for Amide Formation by Lactone Aminolysis. (2023). Retrieved from:[Link]

  • LibreTexts Chemistry. Carbonyl Alpha-Substitution Reactions. Retrieved from:[Link]

  • Journal of the American Chemical Society. Triazabicyclodecene: A Simple Bifunctional Organocatalyst for Acyl Transfer and Ring-Opening Polymerization of Cyclic Esters. (2006). Retrieved from:[Link]

Sources

Foundational

"3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one" mechanism of action prediction

An In-Depth Technical Guide to Predicting the Mechanism of Action for 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one Introduction The confluence of historically validated pharmacophores into a single molecular entity presents...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Predicting the Mechanism of Action for 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

Introduction

The confluence of historically validated pharmacophores into a single molecular entity presents a compelling starting point for drug discovery. The molecule 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one is a prime example of such a chemical synthesis, integrating two key heterocyclic scaffolds: pyridine and tetrahydro-2H-pyran-2-one (a saturated δ-lactone). The pyridine ring is a ubiquitous feature in a vast array of FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][2][3] Similarly, the lactone motif is a cornerstone of many natural products with significant pharmacological properties.[4]

This guide provides a comprehensive, technically-grounded framework for the systematic investigation and prediction of the mechanism of action (MoA) for 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one. As a Senior Application Scientist, the following narrative is structured to guide researchers through a logical, multi-tiered approach, from initial computational predictions to rigorous experimental validation. The core philosophy is a self-validating system of inquiry, where each experimental step is designed to test and refine the hypotheses generated in the previous stage.

Part 1: In Silico Prediction of Biological Targets

Before embarking on resource-intensive wet-lab experiments, a robust in silico assessment is crucial for generating initial, testable hypotheses. This computational pre-screening leverages the known chemical space to predict potential biological targets and off-targets.

Structural Similarity and Substructure Searching

The initial step involves querying major chemical biology databases (e.g., ChEMBL, PubChem, SciFinder) for compounds structurally similar to 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one. The objective is to identify molecules with known biological activities that share either the entire scaffold or the core pyridine and lactone moieties.

Rationale: The principle of molecular similarity dictates that structurally related molecules often exhibit similar biological activities. This approach can rapidly highlight potential target classes. For instance, the pyridine moiety is prevalent in kinase inhibitors, suggesting that various protein kinases could be potential targets.[1][5]

Target Prediction via Molecular Docking

Based on the findings from substructure searches and a general understanding of the privileged nature of the pyridine scaffold, a panel of potential protein targets should be selected for molecular docking studies.

Workflow for Target Prediction:

G cluster_0 In Silico Prediction A 3D Structure Generation of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one D Molecular Docking Simulations A->D B Database Mining (ChEMBL, PubChem) C Identification of Potential Target Classes (e.g., Kinases, GPCRs, Enzymes) B->C C->D E Prioritized List of Predicted Targets D->E

Caption: In silico workflow for target hypothesis generation.

Recommended Target Classes for Initial Docking:

  • Protein Kinases: A significant percentage of pyridine-containing drugs are kinase inhibitors.[1] A diverse panel of kinases should be used for docking.

  • CNS Receptors: Given the prevalence of pyridine derivatives in CNS-acting drugs, receptors such as glutamate receptors and TRPV channels are plausible targets.[6][7]

  • Microbial Enzymes: If antimicrobial activity is a focus, key bacterial or fungal enzymes (e.g., DNA gyrase, dihydrofolate reductase) should be included.

Part 2: A Phased Experimental Validation Strategy

The prioritized list of putative targets from the in silico analysis must be subjected to experimental validation. A phased approach, starting with broad phenotypic screening and progressively narrowing down to specific target engagement, is the most efficient strategy.

Phase I: Broad Phenotypic Screening

This phase aims to identify the general biological activity profile of the compound.

2.1. Anticancer Activity Profiling

Given that a significant portion of pyridine-containing drugs are anticancer agents, initial screening for cytotoxicity is a logical starting point.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate various human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one (e.g., from 0.01 µM to 100 µM). Add the compound to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2.2. Antimicrobial Susceptibility Testing

The pyridine and pyranone scaffolds are known to be present in compounds with antimicrobial properties.[8][9]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized inoculum of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Phase II: Target Deconvolution and Pathway Analysis

If significant activity is observed in Phase I, the next step is to elucidate the underlying mechanism.

Hypothetical Scenario: The compound shows potent cytotoxicity against a panel of cancer cell lines.

Workflow for Target Deconvolution:

G cluster_1 Target Deconvolution F Positive Phenotypic Screen (e.g., Cytotoxicity) G Kinase Profiling Assay (Broad Panel) F->G H Cell-Based Pathway Analysis (e.g., Apoptosis, Cell Cycle) F->H J Hypothesized Target(s) G->J I Identification of Modulated Pathway H->I I->J

Caption: Workflow for identifying the biological target and pathway.

2.3. Kinase Profiling

A broad kinase panel screen (e.g., using a radiometric or fluorescence-based assay) can quickly identify if the compound has off-target effects or a specific kinase target.

2.4. Apoptosis and Cell Cycle Analysis

To understand the cellular consequence of target engagement, assays to assess apoptosis and cell cycle arrest are critical.

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the cells in a solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Phase III: Target Engagement and Validation

The final phase involves direct confirmation that the compound interacts with the hypothesized target in a cellular context.

2.5. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with the test compound or vehicle.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other quantitative methods.

  • Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Part 3: Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Phenotypic Screening Results
Assay TypeCell Line / OrganismIC50 / MIC (µM)
CytotoxicityMCF-7 (Breast Cancer)5.2
CytotoxicityA549 (Lung Cancer)8.1
AntimicrobialS. aureus>100
AntimicrobialE. coli>100
Hypothetical Signaling Pathway

Based on the hypothetical data suggesting cytotoxic activity and potential kinase inhibition, a plausible signaling pathway could involve the inhibition of a key kinase in a cell proliferation pathway, leading to apoptosis.

G Compound 3-(Pyridin-2-yl)tetrahydro- 2H-pyran-2-one Kinase Proliferation Kinase (e.g., AKT, ERK) Compound->Kinase Inhibition Downstream Downstream Effector (e.g., Bad, mTOR) Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition of Anti-Apoptotic Signal

Caption: Hypothetical signaling pathway for the compound's anticancer activity.

Conclusion

The elucidation of a novel compound's mechanism of action is a complex but systematic process. For 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one, its composite structure strongly suggests a range of potential biological activities, with anticancer and antimicrobial effects being the most probable. By employing a tiered strategy that begins with in silico predictions and progresses through broad phenotypic screening to specific target validation, researchers can efficiently and rigorously uncover its molecular mechanism. This guide provides a robust framework for such an investigation, emphasizing logical progression and self-validating experimental design to ultimately reveal the therapeutic potential of this promising chemical scaffold.

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing.
  • Comparative Biological Activity of 3-Hydroxytetrahydro-2H-pyran-2-one Enantiomers: A Review of Rel
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applic
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • A Brief View on Pyridine Compounds. Open Access Journals.
  • Effect of pyridine on key pharmacological parameters.
  • Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents.
  • Tetrahydro-2H-pyran-2-one (δ-valerolactone). MedchemExpress.com.
  • Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. PMC.
  • Hyptolactones and Their Biological Potential: A System
  • The Biological Activity of Halogenated 2H-Pyran-2-Ones: A Technical Guide. Benchchem.
  • Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery.
  • Diversity-Oriented Synthesis of a Library of Substituted Tetrahydropyrones Using Oxidative Carbon-Hydrogen Bond Activ
  • Recent advances in chemistry and pharmacological aspects of 2-pyridone scaffolds. OUCI.
  • Pyridine and Its Biological Activity: A Review. Asian Journal of Research in Chemistry.
  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Comput
  • (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.
  • (PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks.
  • Lactones: Classification, synthesis, biological activities, and industrial applications.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.
  • Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. MDPI.
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.

Sources

Exploratory

A Technical Guide to the Computational Investigation of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one: From Molecular Structure to Biological Insight

Preamble: The Rationale for a Computational Deep Dive In the landscape of modern drug discovery and materials science, the molecule 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one presents a compelling case for in-depth comput...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Rationale for a Computational Deep Dive

In the landscape of modern drug discovery and materials science, the molecule 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one presents a compelling case for in-depth computational analysis. It is a chemical entity born from two highly significant scaffolds: the pyridine ring and the δ-lactone (tetrahydro-2H-pyran-2-one) ring. The pyridine moiety is a cornerstone of medicinal chemistry, found in numerous bioactive compounds and valued for its role in organocatalysis.[1][2] Conversely, the lactone ring is a common structural motif in a vast array of natural products known for potent biological activities, including antitumor effects.[3][4] However, the inherent metabolic instability of the lactone ester bond can limit the in vivo potency of such compounds, making a thorough understanding of their electronic and structural properties paramount.[5]

This guide eschews a rigid, templated approach. Instead, it offers a dynamic, logic-driven workflow tailored to elucidate the core physicochemical characteristics of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one. As your guide, I will not merely list protocols; I will explain the causality behind each methodological choice, grounding our investigation in the principles of computational chemistry. Our objective is to construct a comprehensive profile of this molecule, predicting its stability, reactivity, and potential for intermolecular interactions—critical data points for any researcher, scientist, or drug development professional seeking to harness its potential. This document serves as both a strategic blueprint and a practical manual for executing a robust computational study.

Part 1: The Theoretical Framework — Selecting the Right Tools

The foundation of any credible computational study is the selection of an appropriate theoretical model. For a molecule of this nature—an organic compound of moderate size—Density Functional Theory (DFT) offers the optimal balance of computational accuracy and resource efficiency.[6] It allows us to investigate the electronic structure of many-body systems with a reliability that often rivals more computationally expensive methods.[6]

Our chosen level of theory for this investigation will be B3LYP/6-311++G(d,p) .

  • The B3LYP Functional: This hybrid functional (Becke, 3-parameter, Lee-Yang-Parr) is a workhorse in computational organic chemistry. It incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals, providing a robust and well-validated method for calculating molecular geometries and electronic properties for a wide range of systems, including pyridine derivatives.[1][7]

  • The 6-311++G(d,p) Basis Set: This is a triple-zeta Pople-style basis set. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing systems with lone pairs and for modeling non-covalent interactions. The "(d,p)" denotes the addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogens), which allow for greater flexibility in describing the shape of atomic orbitals and are essential for accurately calculating bonding and energies.

This combination ensures that our calculations are both reliable and comparable to a vast body of existing computational literature.

Part 2: Foundational Analysis — Molecular Geometry and Vibrational Frequencies

Before we can probe the electronic properties or reactivity of our molecule, we must first determine its most stable three-dimensional structure. This is not a trivial step; the conformation of a molecule dictates its properties and how it interacts with its environment.

Protocol 1: Geometry Optimization and Frequency Analysis

This protocol is a self-validating system. The optimization finds a stationary point on the potential energy surface, and the frequency calculation confirms its nature.

  • Initial Structure Construction: Build the 3D structure of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one using a molecular editor (e.g., Avogadro, GaussView). Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF or MMFF94).

  • DFT Optimization Input:

    • Submit the structure for geometry optimization using the B3LYP/6-311++G(d,p) level of theory.

    • Specify tight convergence criteria to ensure a precise energy minimum is located.

    • The software will iteratively adjust the positions of the atoms to minimize the total electronic energy of the molecule.

  • Frequency Calculation:

    • Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the identical B3LYP/6-311++G(d,p) level of theory.

  • Validation:

    • Analyze the output of the frequency calculation. A true energy minimum is confirmed by the absence of any imaginary frequencies . If imaginary frequencies are present, it indicates the structure is a transition state or a higher-order saddle point, and further optimization is required.

    • The results of this calculation also yield important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

G cluster_workflow Geometry Optimization & Frequency Workflow A 1. Build Initial 3D Structure B 2. Perform Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Perform Frequency Calculation (Same Level of Theory) B->C D 4. Analyze Frequencies C->D E Result: Stable, Optimized Geometry (Zero Imaginary Frequencies) D->E  Success F Error: Saddle Point (Imaginary Frequencies Present) D->F  Failure G Refine Initial Structure & Re-optimize F->G G->B

Caption: Workflow for obtaining a validated minimum energy structure.

Part 3: Probing Reactivity — Electronic Property Deep Dive

With a stable structure confirmed, we can now investigate the molecule's electronic landscape. This is key to understanding its chemical reactivity, kinetic stability, and the nature of its potential interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the region most likely to accept electrons (electrophilicity). The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[1][8]

Protocol 2: FMO Analysis
  • Data Extraction: From the output file of the validated frequency calculation (or a single-point energy calculation on the optimized geometry), extract the energies of the HOMO and LUMO.

  • Visualization: Generate cube files for the HOMO and LUMO wavefunctions to visualize their spatial distribution across the molecule. This reveals which atoms are most involved in these frontier orbitals.

  • Calculate Reactivity Descriptors: Use the HOMO and LUMO energies to calculate key quantum chemical descriptors that quantify reactivity.

DescriptorFormulaInterpretation
Energy Gap (ΔE) ELUMO – EHOMOIndicates chemical reactivity and kinetic stability.
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)Reciprocal of hardness; indicates high reactivity.
Electronegativity (χ) (I + A) / 2Measures the power of an atom to attract electrons.
Electrophilicity Index (ω) χ² / (2η)Measures the propensity to accept electrons.
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density distribution onto the molecular surface. It provides an immediate, visual guide to the charge distribution, revealing regions that are electron-rich (nucleophilic, prone to electrophilic attack) and electron-poor (electrophilic, prone to nucleophilic attack).[7] Typically, red-to-yellow colors indicate negative potential (electron-rich, e.g., around the nitrogen atom and carbonyl oxygen), while blue colors indicate positive potential (electron-poor, e.g., around hydrogen atoms).

Protocol 3: MEP Surface Generation
  • Calculation: Using the optimized geometry, perform a single-point energy calculation and request the generation of the MEP surface.

  • Visualization: Load the calculated surface into a molecular visualizer.

  • Analysis: Identify the regions of most negative potential (Vmin, likely sites for electrophilic attack) and most positive potential (Vmax, likely sites for nucleophilic attack). This visual data is invaluable for predicting non-covalent interactions like hydrogen bonding.

G cluster_reactivity From Electronic Structure to Reactivity Prediction OptGeom Optimized Geometry FMO FMO Analysis (HOMO/LUMO) OptGeom->FMO MEP MEP Analysis OptGeom->MEP Reactivity Global Reactivity Descriptors (Hardness, Electrophilicity, etc.) FMO->Reactivity Local Local Reactivity Sites (Nucleophilic/Electrophilic Regions) MEP->Local Prediction Prediction of Chemical Behavior & Interaction Sites Reactivity->Prediction Local->Prediction

Caption: Relationship between electronic properties and reactivity.

Part 4: Simulating Biological Context — Molecular Docking

While our DFT calculations provide a rich understanding of the molecule's intrinsic properties, its potential as a therapeutic agent can only be assessed by studying its interaction with a biological target, typically a protein. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor) to form a stable complex.[9][10][11]

Protocol 4: Prospective Molecular Docking

This protocol outlines a general workflow. The choice of a specific protein target would depend on the therapeutic area of interest (e.g., kinases, proteases, etc.).

  • Ligand Preparation:

    • Use the DFT-optimized, minimum-energy structure of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one.

    • Assign appropriate partial charges (e.g., Gasteiger charges) and define rotatable bonds.

  • Receptor Preparation:

    • Obtain the crystal structure of the target protein from a database (e.g., the Protein Data Bank).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign atomic charges.

    • Define the binding site (the "grid box") based on the location of the co-crystallized ligand or known active site residues.

  • Docking Simulation:

    • Run the docking algorithm (e.g., AutoDock Vina). The software will systematically sample different conformations and orientations of the ligand within the binding site.

    • The algorithm uses a scoring function to estimate the binding affinity (often reported in kcal/mol) for each pose.

  • Analysis and Validation:

    • Analyze the top-ranked poses. The best pose is typically the one with the lowest binding energy.

    • Visualize the ligand-receptor complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

    • A strong docking result is characterized by a low binding energy and a network of favorable, chemically sensible interactions with key residues in the active site.

G cluster_docking Molecular Docking Workflow Ligand 1. Prepare Ligand (Optimized Structure, Charges) Dock 4. Run Docking Simulation (e.g., AutoDock Vina) Ligand->Dock Receptor 2. Prepare Receptor (PDB Structure, Hydrogens, Charges) Grid 3. Define Binding Site (Grid Box Generation) Receptor->Grid Grid->Dock Analyze 5. Analyze Results Dock->Analyze Pose Binding Pose & Energy Analyze->Pose Interactions Key Intermolecular Interactions (H-Bonds, Hydrophobic, etc.) Analyze->Interactions Conclusion Evaluate Binding Affinity & Interaction Profile Pose->Conclusion Interactions->Conclusion

Caption: Conceptual workflow for molecular docking studies.

Conclusion: Synthesizing Data into Actionable Knowledge

This technical guide has outlined a multi-faceted computational strategy to thoroughly characterize 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one. By progressing from fundamental geometry optimization to the prediction of complex intermolecular interactions, this workflow transforms a simple chemical structure into a rich dataset. The calculated properties—stability, electronic distribution, reactivity hotspots, and potential binding modes—provide a powerful, predictive foundation for guiding future experimental work. This in silico approach enables researchers to prioritize synthetic routes, anticipate chemical behavior, and formulate hypotheses about biological activity, thereby accelerating the research and development cycle in a cost-effective and rational manner.[6]

References

  • Türker, L., & Gümüş, S. (2010). A DFT Study on Nitro Derivatives of Pyridine. Journal of Energetic Materials, 27(3), 155-174. [Link]

  • Al-Zahem, A. M., et al. (2024). From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. The Journal of Physical Chemistry A, 128(7), 1335-1349. [Link]

  • METU Open Access. A DFT Study on Nitro Derivatives of Pyridine. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis, Antioxidant Activity and Molecular Docking of Some New Thiazolyl-Pyrazolinyl-Pyran-2-One Derivatives. ResearchGate. [Link]

  • Di Palma, G., et al. (2023). Fully Automatized Optimization of Ring-Opening Reactions in Lactone Derivatives via Two-Step Machine Learning. The Journal of Physical Chemistry A, 127(47), 10026-10036. [Link]

  • Roy, K., et al. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Journal of Chemical Sciences, 128(5), 747-757. [Link]

  • El-Sayed, M. A., et al. (2024). Synthesis, Antimicrobial Evaluation, DFT, and Molecular Docking Studies of Pyrano [4,3-b] Pyranone and Pyrano[2,3-b]Pyridinone Systems. Helvetica Chimica Acta, e202400069. [Link]

  • Jovanović, B., et al. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 26(17), 5344. [Link]

  • Abdel-Aziem, A., et al. (2011). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 46(1), 215-223. [Link]

  • Hafez, H. N., et al. (2008). Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. ResearchGate. [Link]

  • Emami, L., et al. (2020). Molecular Docking and Antimicrobial Evaluation of Some Novel Pyrano[2,3-C] Pyrazole Derivatives. Trends in Pharmaceutical Sciences and Technologies, 6(2), 79-86. [Link]

  • Miao, Z., et al. (2013). A new strategy to improve the metabolic stability of lactone: discovery of (20S,21S)-21-fluorocamptothecins as novel, hydrolytically stable topoisomerase I inhibitors. Journal of Medicinal Chemistry, 56(20), 7853-7864. [Link]

  • Hakobyan, A. S., et al. (2022). Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. Pharmaceuticals, 15(6), 656. [Link]

  • da Silva, T. S., et al. (2023). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. Organic & Biomolecular Chemistry, 21(30), 6211-6219. [Link]

  • Sharma, R., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Molecules, 27(11), 3501. [Link]

  • American Chemical Society. (2023). Design and synthesis of δ-lactone derivatives: Exploring the therapeutic potential of a versatile scaffold. [Link]

  • Verma, K. K., & Singh, S. (2023). Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery, 20(1), 2-15. [Link]

  • Lee, K. (2021). Natural and Synthetic Lactones Possessing Antitumor Activities. Molecules, 26(3), 570. [Link]

Sources

Foundational

"3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one" discovery and history

An In-depth Technical Guide to the Synthesis and Potential Applications of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one Introduction The tetrahydropyran (THP) ring is a ubiquitous structural motif found in a vast array of n...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Potential Applications of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

Introduction

The tetrahydropyran (THP) ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceutical agents, making it a privileged scaffold in medicinal chemistry.[1] The incorporation of a lactone functionality, as seen in the tetrahydro-2H-pyran-2-one core, further enhances the chemical diversity and biological relevance of these molecules. When this core is substituted with a pyridine ring, a key element in many biologically active compounds, the resulting hybrid molecule, 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one, presents a compelling target for synthetic exploration and pharmacological evaluation.

This technical guide provides a comprehensive overview of the synthetic strategies applicable to the preparation of 3-(substituted)tetrahydro-2H-pyran-2-ones, with a specific focus on a proposed synthesis for 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one. Furthermore, it delves into the potential biological activities and applications of this compound class, drawing insights from the known pharmacology of related pyran and pyridine derivatives.

Synthetic Strategies for Substituted Tetrahydro-2H-pyran-2-ones

The synthesis of substituted tetrahydropyran-2-ones can be approached through several strategic disconnections. A common and effective method involves the cyclization of a δ-hydroxy ester or a related precursor. The introduction of the pyridine moiety at the 3-position requires a carefully planned synthetic sequence.

Proposed Synthetic Pathway

A plausible and efficient route to 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one is proposed, commencing from readily available starting materials. This pathway leverages a Michael addition of a pyridine-stabilized nucleophile to an α,β-unsaturated lactone, followed by diastereoselective reduction.

Scheme 1: Proposed Synthesis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

Synthetic_Pathway start 2-Bromopyridine reagent1 n-BuLi, THF, -78 °C intermediate1 2-Lithiopyridine reagent1->intermediate1 Lithiation reagent2 But-2-en-4-olide intermediate2 Michael Adduct reagent2->intermediate2 Michael Addition reagent3 NaBH4, MeOH or H2, Pd/C product 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one reagent3->product Reduction

Caption: Proposed synthetic route to 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one.

Experimental Protocol:

  • Generation of 2-Lithiopyridine: To a solution of 2-bromopyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of 2-lithiopyridine.

  • Michael Addition: But-2-en-4-olide is then added to the freshly prepared solution of 2-lithiopyridine at -78 °C. The reaction is allowed to proceed for several hours, gradually warming to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride.

  • Reduction of the Intermediate: The resulting crude Michael adduct can be reduced using various methods. For a diastereoselective reduction, catalytic hydrogenation (H2, Pd/C) is a favorable option. Alternatively, reduction with sodium borohydride (NaBH4) in methanol can be employed.

  • Purification: The final product, 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one, is purified from the reaction mixture by extraction and column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The choice of n-BuLi for the lithiation of 2-bromopyridine is a standard and efficient method for generating the desired organolithium reagent.

  • The Michael addition of the nucleophilic 2-lithiopyridine to the electrophilic double bond of but-2-en-4-olide is a reliable method for forming the carbon-carbon bond at the 3-position of the lactone ring.

  • The subsequent reduction step is crucial for obtaining the saturated tetrahydropyran-2-one ring. The choice of reducing agent can influence the stereochemical outcome of the reaction.

Alternative Synthetic Approaches

While the proposed pathway is robust, other methodologies for the synthesis of substituted tetrahydropyran-2-ones have been reported and could be adapted. These include:

  • Organocatalyzed Cascade Reactions: Chiral-substituted 3-amino tetrahydro-2H-pyran-2-ones have been synthesized with excellent enantioselectivities using organocatalyzed cascade reactions of N-TFA-Gly-Bt and α,β-unsaturated aldehydes.[2] This approach could potentially be modified to incorporate a pyridine moiety.

  • Intramolecular Oxa-Michael Cyclization: An asymmetric 'clip-cycle' reaction has been developed for the synthesis of spirocyclic tetrahydropyrans, which involves an intramolecular oxa-Michael cyclization catalyzed by chiral phosphoric acids.[1]

  • Four-Component Reactions: Structurally diverse 3,4-dihydro-2H-pyrans have been efficiently synthesized via four-component reactions of arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones.[3]

Potential Biological Activity and Applications

The structural features of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one suggest a range of potential biological activities, making it a molecule of interest for drug discovery professionals.

Anticancer Activity:

Derivatives of the pyranone core have been extensively investigated for their cytotoxic effects against various cancer cell lines.[4] For instance, novel pyrano[3,2-c]pyridine-based derivatives have demonstrated antitumor activity against colon, hepatic, and breast carcinoma cell lines.[4] Furthermore, polyfunctional tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives have shown potent antiproliferative activity against breast cancer cell lines.[5] The presence of the pyridine ring in the target molecule could enhance these anticancer properties, as pyridine-containing compounds are known to exhibit a wide range of pharmacological activities.

Antimicrobial Activity:

Pyran-2-one and pyridin-2-one analogs are recognized for their versatile biological activities, including antimicrobial properties.[6] Certain derivatives have shown promising antibacterial and antifungal activities.[6] The combination of the pyranone lactone and the pyridine ring in a single molecule could lead to synergistic antimicrobial effects.

Neurological Activity:

The pyridine moiety is a key component of many neurologically active drugs. For example, perampanel, a noncompetitive AMPA receptor antagonist used in the treatment of epilepsy, features a pyridin-2-yl group.[7] While a direct link cannot be drawn without experimental data, the presence of the pyridin-2-yl substituent in 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one warrants investigation into its potential effects on the central nervous system.

Data Summary

Compound ClassBiological ActivityTarget/Cell LineReported Potency (IC50/MIC)Reference
Pyrano[3,2-c]pyridine derivativesAnticancerColon, hepatic, and breast carcinomaNot specified[4]
Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivativesAnticancerSK-BR-3 breast cancer0.15 - 0.21 µM[5]
1-hydroxy-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-oneAntimicrobialBroad spectrumNot specified[6]
2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel)AMPA receptor antagonistIn vitro Ca2+ influx60 nM[7]

Conclusion

3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one represents a synthetically accessible and pharmacologically promising molecule. The established methodologies for the synthesis of substituted tetrahydropyran-2-ones provide a clear roadmap for its preparation. The convergence of the tetrahydropyran-2-one core, known for its diverse biological activities, and the ubiquitous pyridine ring suggests that this compound could be a valuable lead structure in the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and neurology. Further synthetic and biological evaluation of this compound and its derivatives is highly warranted.

References

  • N-TFA-Gly-Bt-Based Stereoselective Synthesis of Substituted 3-Amino Tetrahydro-2H-pyran-2-ones via an Organocatalyzed Cascade Process. The Journal of Organic Chemistry. [Link]

  • An 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. White Rose eTheses Online. [Link]

  • Discovery of 4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-β Type I Receptor Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Synthesis of 3,4-Dihydropyridin-2(1H)-ones and 3,4-Dihydro-2H-pyrans via Four-Component Reactions of Aromatic Aldehydes, Cyclic 1,3-Carbonyls, Arylamines, and Dimethyl Acetylenedicarboxylate. The Journal of Organic Chemistry. [Link]

  • Regio- and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. ResearchGate. [Link]

  • ONE-POT SYNTHESIS OF 3-(PYRIDIN-2-YL)-2,3-DIHYDROAZETES VIA Rh(II)-CATALYZED REACTION OF DIAZOESTERS WITH TRIMETHYLSILYL-PROTECTED 2-(PYRIDIN-2-YL)-2H-AZIRINES. Khimiya Geterotsiklicheskikh Soedinenii. [Link]

  • Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ResearchGate. [Link]

  • Synthesis of (b) 3,3-Dimethyltetrahydro-2H-pyran-2-one. PrepChem.com. [Link]

  • Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. PubMed. [Link]

  • Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. ResearchGate. [Link]

  • Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry. [Link]

  • Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of "3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one" from renewable resources

Application Note & Protocol Topic: A Convergent, Chemo-Catalytic Strategy for the Synthesis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one from Renewable Resources Audience: Researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: A Convergent, Chemo-Catalytic Strategy for the Synthesis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one from Renewable Resources

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of novel heterocyclic scaffolds from sustainable sources is a cornerstone of modern green chemistry and drug discovery. This document details a robust, convergent chemo-catalytic strategy for the synthesis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one, a valuable pyridinyl-lactone scaffold. The approach is designed around the principles of sustainable chemistry, utilizing a δ-valerolactone precursor derived from lignocellulosic biomass via the platform chemical levulinic acid. The core of the strategy involves the functionalization of the bio-derived lactone at the α-position, followed by a highly efficient carbon-carbon bond-forming reaction with a pyridinyl organometallic species. This application note provides a comprehensive overview of the synthetic rationale, detailed step-by-step protocols, and mechanistic insights, offering a practical guide for researchers seeking to produce complex, high-value molecules from renewable feedstocks.

Introduction & Strategic Imperative

The fusion of a lactone ring with a pyridine moiety creates a chemical scaffold of significant interest in medicinal chemistry, with derivatives showing promise in various therapeutic areas.[1][2] Traditionally, the synthesis of such complex molecules relies on multi-step processes using petroleum-derived starting materials.[3] However, the finite nature of fossil resources and the increasing environmental impact of traditional chemical manufacturing necessitate a paradigm shift towards sustainable alternatives.[4]

Lignocellulosic biomass, an abundant and non-food-competing feedstock, is a prime source for a new generation of "platform chemicals."[5][6] Molecules like levulinic acid (LA) and furfural, which are readily produced from the carbohydrate fractions of biomass, serve as versatile starting points for a diverse range of value-added chemicals, including lactones like γ-valerolactone (GVL).[7][8]

This guide addresses the critical challenge of integrating these bio-derived building blocks into the synthesis of complex N-heterocyclic compounds. We present a convergent strategy that leverages a well-established biomass conversion pathway to create the lactone core, which is then coupled with the pyridine fragment. This approach maximizes atom economy and strategically incorporates the renewable component as the foundational structure of the target molecule.

Retrosynthetic Analysis and Overall Strategy

The chosen synthetic strategy is a convergent one, breaking the target molecule into two key fragments: a functionalized δ-valerolactone (a C5-lactone) and a 2-pyridyl anion equivalent. This approach allows for the independent and efficient synthesis of each component before the final, crucial C-C bond formation.

The retrosynthetic analysis is outlined below:

G target 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one disconnection1 C-C Disconnection (α-Arylation) target->disconnection1 lactone_synthon α-Electrophilic δ-Valerolactone Synthon disconnection1->lactone_synthon pyridine_synthon 2-Pyridyl Nucleophile Synthon disconnection1->pyridine_synthon lactone_precursor α-Bromo-δ-valerolactone lactone_synthon->lactone_precursor = pyridine_precursor 2-Lithiopyridine pyridine_synthon->pyridine_precursor = delta_valerolactone δ-Valerolactone lactone_precursor->delta_valerolactone α-Bromination two_bromopyridine 2-Bromopyridine pyridine_precursor->two_bromopyridine Lithiation hydroxypentanoic_acid 5-Hydroxypentanoic Acid delta_valerolactone->hydroxypentanoic_acid Lactonization levulinic_acid Levulinic Acid (LA) hydroxypentanoic_acid->levulinic_acid Catalytic Hydration/Reduction biomass Lignocellulosic Biomass levulinic_acid->biomass Acid Hydrolysis & Conversion

Caption: Retrosynthetic pathway for the target molecule.

This strategy hinges on three main stages:

  • Stage 1: Catalytic conversion of biomass-derived levulinic acid into δ-valerolactone.

  • Stage 2: Functionalization of δ-valerolactone at the α-position to create an electrophilic handle (α-bromo-δ-valerolactone).

  • Stage 3: Nucleophilic substitution using a 2-pyridyl organometallic reagent to form the target molecule.

Experimental Protocols

Protocol 1: Synthesis of δ-Valerolactone from Levulinic Acid

This protocol is adapted from established methods for the catalytic reduction of levulinic acid to form the precursor for δ-valerolactone.[7][8] The process involves a cascade reaction where LA is first hydrogenated to γ-hydroxypentanoic acid, which subsequently cyclizes.

Materials:

  • Levulinic Acid (Bio-derived)

  • Ruthenium on Carbon (Ru/C, 5 wt%) catalyst

  • Deionized Water

  • Hydrogen Gas (H₂)

  • High-Pressure Reactor (e.g., Parr Instrument)

  • Diatomaceous Earth (Celite®)

Procedure:

  • Reactor Setup: To a high-pressure stainless-steel reactor, add levulinic acid (1 part by weight), 5% Ru/C catalyst (0.05 parts by weight), and deionized water (10 parts by volume).

  • Inerting: Seal the reactor and purge thoroughly with nitrogen (N₂) gas three times to remove any residual air.

  • Pressurization: Pressurize the reactor with hydrogen (H₂) gas to 50 bar.

  • Reaction: Begin vigorous stirring and heat the reactor to 150°C. Maintain the temperature and pressure for 6-8 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Cooling & Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen gas in a fume hood.

  • Work-up: Open the reactor and filter the reaction mixture through a pad of diatomaceous earth to remove the Ru/C catalyst. Wash the pad with a small amount of deionized water.

  • Lactonization & Isolation: Transfer the aqueous filtrate to a round-bottom flask equipped with a distillation apparatus. Heat the solution under atmospheric pressure to distill off the water. As the water is removed, the 5-hydroxypentanoic acid intermediate will cyclize to δ-valerolactone. The crude δ-valerolactone can be purified by vacuum distillation.

Protocol 2: Synthesis of α-Bromo-δ-valerolactone

This procedure utilizes N-Bromosuccinimide (NBS) for the selective bromination at the α-position of the lactone, a standard and effective method.

Materials:

  • δ-Valerolactone (from Protocol 1)

  • N-Bromosuccinimide (NBS)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and an inert gas inlet, dissolve δ-valerolactone (1 part by weight) in anhydrous carbon tetrachloride (15 parts by volume).

  • Reagent Addition: Add N-Bromosuccinimide (1.8 parts by weight) and a catalytic amount of AIBN (0.02 parts by weight).

  • Reaction: Heat the mixture to reflux (approx. 77°C) under an inert atmosphere. The reaction can be monitored by the consumption of the denser NBS, which will be replaced by the less dense succinimide floating at the surface. The reaction is typically complete within 2-4 hours.

  • Cooling & Filtration: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude α-bromo-δ-valerolactone is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation, though care must be taken to avoid decomposition.

Protocol 3: Coupling Reaction to Yield 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

This protocol involves the formation of a 2-pyridyl organolithium reagent, which then acts as a nucleophile to displace the bromide from the α-bromo lactone.[2]

Materials:

  • α-Bromo-δ-valerolactone (from Protocol 2)

  • 2-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Organolithium Formation:

    • To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous diethyl ether (20 parts by volume) and cool to -78°C using a dry ice/acetone bath.

    • Add 2-bromopyridine (1.1 equivalents relative to the lactone).

    • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, keeping the internal temperature below -70°C.

    • Stir the resulting mixture at -78°C for 1 hour to ensure complete formation of 2-lithiopyridine.

  • Coupling Reaction:

    • In a separate flame-dried flask under inert atmosphere, dissolve the crude α-bromo-δ-valerolactone (1 equivalent) in anhydrous THF (10 parts by volume) and cool to -78°C.

    • Using a cannula, slowly transfer the lactone solution to the freshly prepared 2-lithiopyridine solution at -78°C.

    • Allow the reaction mixture to stir at -78°C for 2 hours, then slowly warm to room temperature and stir for an additional 1 hour.

  • Quenching & Work-up:

    • Cool the reaction mixture to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 parts by volume).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one.

Overall Workflow and Data Summary

The complete synthetic sequence is a streamlined process from a biomass-derived platform chemical to a complex heterocyclic molecule.

Caption: Forward synthesis workflow diagram.

Table 1: Summary of Reaction Steps and Typical Yields

StepReactionKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
1Reduction/LactonizationLevulinic Acid, H₂, Ru/CWater1506-885-95
2α-Brominationδ-Valerolactone, NBS, AIBNCCl₄772-470-80
3C-C Couplingα-Bromo-δ-valerolactone, 2-LithiopyridineEt₂O / THF-78 to RT355-65

Mechanistic Rationale

The key step in this synthesis is the carbon-carbon bond formation detailed in Protocol 3. This reaction proceeds via a classic S_N2 (nucleophilic bimolecular substitution) mechanism.

  • Nucleophile Generation: n-Butyllithium, a strong base, deprotonates the most acidic proton on 2-bromopyridine, which is the one adjacent to the nitrogen and the bromine, via a lithium-halogen exchange to form the highly nucleophilic 2-lithiopyridine.

  • Nucleophilic Attack: The carbon atom of the C-Li bond in 2-lithiopyridine is highly carbanionic and acts as a potent nucleophile. It attacks the electrophilic carbon atom at the α-position of the lactone, which bears the bromine atom.

  • Transition State & Inversion: The attack occurs from the backside relative to the C-Br bond, proceeding through a trigonal bipyramidal transition state.

  • Displacement: The bromide ion is displaced as a leaving group, resulting in the formation of the new C-C bond and the final product with an inversion of stereochemistry at the α-carbon (if it were chiral).

G cluster_0 Mechanism of C-C Bond Formation Nu 2-Pyridyl Anion (from 2-Lithiopyridine) Electrophile O C=O CH-Br CH₂ CH₂ O-CH₂ Nu->Electrophile:f2 Nucleophilic Attack (SN2) TS [Transition State]‡ Electrophile:f2->TS Product O C=O CH-Py CH₂ CH₂ O-CH₂ TS->Product:f2 LG Br⁻ (Leaving Group) TS->LG

Caption: Mechanism for the nucleophilic substitution step.

Conclusion

This application note provides a comprehensive and practical framework for the synthesis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one from renewable resources. By strategically combining the catalytic upgrading of a biomass-derived platform chemical with robust and well-understood organometallic chemistry, this approach offers a viable path to producing high-value, complex heterocyclic molecules. The detailed protocols are designed for reproducibility and serve as a template for researchers in drug discovery and sustainable chemistry, enabling the exploration of novel chemical space while adhering to the principles of green chemistry.

References

  • ResearchGate. Organometallic Reagents: Efficient Tools for the Synthesis of Fused Pyridinyl‐Lactones | Request PDF. [Link]

  • Spiral, Imperial College London. Synthesis of aromatic and heterocyclic platform chemicals from bio-derived furans. [Link]

  • IDEAS/RePEc. Synthesis of γ-valerolactone from different biomass-derived feedstocks: Recent advances on reaction mechanisms and catalytic systems. [Link]

  • ResearchGate. Synthesis of γ-valerolactone from different biomass-derived feedstocks: Recent advances on reaction mechanisms and catalytic systems | Request PDF. [Link]

  • OSTI.gov. Production of Bio-Based Lactones As Monomers for a Circular Polymer Economy. [Link]

  • Frontiers in Chemistry. Photochemical reactions of biomass derived platform chemicals. [Link]

  • ResearchGate. Routes to access pyridinyl‐lactones and derivatives. [Link]

  • PubMed. Electrocatalytic synthesis of heterocycles from biomass-derived furfuryl alcohols. [Link]

  • ACS Publications. Production of Lactic Acid/Lactates from Biomass and Their Catalytic Transformations to Commodities | Chemical Reviews. [Link]

  • ResearchGate. (PDF) SYNTHESIS OF NEW γ-LACTONE RING DERIVATIVES CONTAINING PYRIDINE AND TRICONDENSED SYSTEMS. [Link]

  • ResearchGate. Synthesis of an aromatic N-heterocycle derived from biomass and its use as a polymer feedstock. [Link]

  • PMC, NIH. Biocatalytic synthesis of lactones and lactams. [Link]

  • ACS Publications. Continuous Flow Upgrading of Selected C2–C6 Platform Chemicals Derived from Biomass. [Link]

  • PubMed. Precious-Metal-Free Heteroarylation of Azlactones: Direct Synthesis of α-Pyridyl, α-Substituted Amino Acid Derivatives. [Link]

  • Thieme Chemistry. Synthesis of 2-Pyrones from Renewable Resources. [Link]

  • PMC, NIH. Polysubstituted Pyridines from 1,4-Oxazinone Precursors. [Link]

  • ResearchGate. Synthesis of 2-Pyrone Starting from Renewable Resources | Request PDF. [Link]

  • OSTI.gov. Catalytic production of Tetrahydropyran (THP): A biomass- derived, economically competitive solvent with demonstrated use in. [Link]

  • RSC Publishing. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. [Link]

  • PMC. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. [Link]

Sources

Application

Application Note: A Proposed Strategy for the Asymmetric Synthesis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

Abstract This application note outlines a detailed, proposed strategy for the asymmetric synthesis of the chiral δ-lactone, 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one. This molecule represents a valuable scaffold in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note outlines a detailed, proposed strategy for the asymmetric synthesis of the chiral δ-lactone, 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one. This molecule represents a valuable scaffold in medicinal chemistry, combining the pharmacophoric features of a pyridine ring and a chiral lactone. Due to the inherent challenges in the asymmetric synthesis of pyridine-containing compounds, this guide provides a logically designed, multi-step approach based on well-established organocatalytic principles. The proposed route centers on an asymmetric Michael addition to a custom-designed α,β-unsaturated ester, followed by a diastereoselective reduction and subsequent lactonization. This document is intended for researchers and scientists in drug development and organic synthesis, offering a comprehensive theoretical framework and detailed, actionable protocols derived from analogous transformations in peer-reviewed literature.

Introduction and Significance

Chiral lactones are prevalent structural motifs in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2] Similarly, the pyridine moiety is a cornerstone in medicinal chemistry, present in numerous approved drugs. The combination of these two fragments in a single, stereochemically defined molecule, such as 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one, presents a compelling target for drug discovery programs.

However, the catalytic asymmetric synthesis of chiral pyridine derivatives is notoriously challenging. The Lewis basicity of the pyridine nitrogen can lead to catalyst deactivation or undesired side reactions, complicating the development of robust stereoselective methodologies. This application note addresses this challenge by proposing a feasible and well-precedented synthetic pathway. The core of our proposed strategy is an organocatalyzed asymmetric Michael addition, a powerful tool for the construction of stereogenic centers.

Proposed Synthetic Strategy: A Multi-step Approach

Our proposed synthesis is a three-step sequence, commencing with a custom-synthesized α,β-unsaturated ester. The key stereochemistry-defining step is a chiral amine-catalyzed Michael addition, followed by a diastereoselective reduction of the resulting aldehyde and spontaneous lactonization.

Synthetic_Strategy A Pyridin-2-yl α,β-Unsaturated Ester B Asymmetric Michael Addition A->B Organocatalyst, Nucleophile C Chiral Aldehyde Intermediate B->C Work-up D Diastereoselective Reduction C->D NaBH4 E Target Molecule: 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one D->E Spontaneous Lactonization

Figure 1: Proposed overall synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of (E)-ethyl 4-(pyridin-2-yl)but-2-enoate

The precursor α,β-unsaturated ester can be synthesized via a Horner-Wadsworth-Emmons reaction between pyridine-2-carbaldehyde and triethyl phosphonoacetate.

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Cool the resulting clear solution back to 0 °C and add pyridine-2-carbaldehyde (1.0 eq) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford (E)-ethyl 4-(pyridin-2-yl)but-2-enoate.

Step 2: Asymmetric Michael Addition of Propanal

This is the crucial stereochemistry-inducing step, employing a chiral diarylprolinol silyl ether catalyst.

Protocol:

  • In a dry vial, dissolve (E)-ethyl 4-(pyridin-2-yl)but-2-enoate (1.0 eq) and the chiral diarylprolinol silyl ether catalyst (0.1 eq) in anhydrous toluene.

  • Add propanal (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture directly under reduced pressure. The crude product, a chiral aldehyde, is used in the next step without further purification.

Rationale for Catalyst Choice: Diarylprolinol silyl ether catalysts are well-established for their high efficiency and stereocontrol in asymmetric Michael additions of aldehydes to α,β-unsaturated esters. The catalyst forms a transient enamine with propanal, which then attacks the unsaturated ester from a sterically defined face, leading to high enantioselectivity.

Step 3: Diastereoselective Reduction and Lactonization

The final step involves the reduction of the aldehyde to a primary alcohol, which then undergoes spontaneous intramolecular cyclization to form the desired δ-lactone.

Protocol:

  • Dissolve the crude chiral aldehyde from the previous step in methanol at 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~5-6.

  • Stir the mixture at room temperature for 2-3 hours to facilitate lactonization.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product, 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one.

Characterization and Stereochemical Assignment

The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (HRMS): To determine the exact mass and confirm the molecular formula.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product.

  • X-ray Crystallography (if suitable crystals are obtained): To unambiguously determine the absolute stereochemistry.

Mechanistic Insights

The key to the asymmetric induction lies in the formation of a chiral enamine intermediate between the propanal and the diarylprolinol silyl ether catalyst. This enamine then undergoes a highly stereoselective Michael addition to the pyridinyl-substituted α,β-unsaturated ester.

Reaction_Mechanism cluster_catalyst Catalytic Cycle cluster_reaction Michael Addition Catalyst Catalyst Enamine Chiral Enamine Catalyst->Enamine + Propanal - H2O Propanal Propanal Enamine->Catalyst + H2O Unsaturated_Ester (E)-ethyl 4-(pyridin-2-yl)but-2-enoate Enamine->Unsaturated_Ester Nucleophilic Attack Iminium_Intermediate Iminium Intermediate Unsaturated_Ester->Iminium_Intermediate Chiral_Aldehyde Chiral Aldehyde Product Iminium_Intermediate->Chiral_Aldehyde

Figure 2: Simplified catalytic cycle of the asymmetric Michael addition.

Summary of Expected Outcomes

Based on analogous reactions reported in the literature for similar substrates, the expected outcomes for this synthetic sequence are summarized in the table below.

StepExpected YieldExpected Enantiomeric Excess (ee)Key Considerations
Horner-Wadsworth-Emmons> 80%N/AEnsure anhydrous conditions for ylide formation.
Asymmetric Michael Addition70-90%> 95%Catalyst loading and reaction time are crucial.
Reduction and Lactonization> 85%N/AMaintain low temperature during reduction.
Overall > 50% > 95%

Table 1: Projected yields and stereoselectivity for the proposed synthesis.

Conclusion

This application note provides a comprehensive and scientifically grounded proposal for the asymmetric synthesis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one. By leveraging a well-established organocatalytic asymmetric Michael addition as the key stereochemistry-defining step, this strategy is anticipated to provide the target molecule in high yield and excellent enantiomeric excess. The detailed protocols and mechanistic insights presented herein offer a solid foundation for researchers to undertake the synthesis of this and other structurally related chiral pyridine derivatives.

References

Sources

Method

The Strategic Utility of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one in Modern Synthetic Chemistry

The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a powerful strategy in the design of novel chemical building blocks. 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one emerges as a compou...

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Author: BenchChem Technical Support Team. Date: April 2026

The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a powerful strategy in the design of novel chemical building blocks. 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one emerges as a compound of significant interest, marrying the versatile reactivity of the δ-valerolactone ring with the crucial pharmacophoric and catalytic properties of a pyridine moiety. While this specific heterocycle is not extensively documented in commercially available literature, its synthesis and applications can be confidently projected based on well-established principles of organic chemistry. This guide provides a comprehensive overview of plausible synthetic routes and potential applications for this valuable building block, aimed at researchers and professionals in organic synthesis and drug development.

I. Synthesis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one: Proposed Synthetic Pathways

Two primary retrosynthetic disconnections are proposed for the efficient construction of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one. The first approach leverages the acidity of the α-proton of a pyridinyl acetic acid derivative, followed by alkylation and cyclization. The second, and potentially more convergent, strategy involves the conjugate addition of a suitable pyridine nucleophile to an α,β-unsaturated δ-lactone.

Pathway A: Alkylation and Cyclization of a Pyridinyl Acetic Acid Derivative

This linear approach is predicated on the established methodology for the synthesis of 3-aryl-δ-lactones.[1] The key steps involve the formation of a dianion from 2-(pyridin-2-yl)acetic acid, followed by alkylation with a three-carbon electrophile and subsequent intramolecular cyclization.

Pathway_A start 2-(Pyridin-2-yl)acetic acid dianion Lithium Dianion Intermediate start->dianion 1. n-BuLi (2.2 equiv), THF, -78 °C to 0 °C alkylated Alkylated Intermediate dianion->alkylated 2. 1-Bromo-3-chloropropane target 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one alkylated->target 3. DBU, Toluene, Reflux Pathway_B start 5,6-Dihydro-2H-pyran-2-one target 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one start->target nucleophile Pyridin-2-yl Nucleophile (e.g., (Pyr)2CuLi) nucleophile->target Michael Addition

Caption: Convergent synthesis via Michael addition to 5,6-dihydro-2H-pyran-2-one.

Experimental Protocols

The following protocols are proposed based on established and analogous chemical transformations. Researchers should perform appropriate small-scale trials to optimize conditions.

Protocol 1: Synthesis from 2-(Pyridin-2-yl)acetic Acid

This protocol is adapted from the synthesis of 3-aryl-δ-lactones. [1]

Reagent MW Amount Moles Equiv.
2-(Pyridin-2-yl)acetic acid HCl salt 173.59 10.0 g 57.6 mmol 1.0
Tetrahydrofuran (THF), anhydrous - 250 mL - -
n-Butyllithium (2.5 M in hexanes) 64.06 50.7 mL 126.7 mmol 2.2
1-Bromo-3-chloropropane 157.44 6.2 mL 63.4 mmol 1.1
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 152.24 9.5 mL 63.4 mmol 1.1

| Toluene, anhydrous | - | 200 mL | - | - |

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask under an argon atmosphere, add 2-(pyridin-2-yl)acetic acid hydrochloride (10.0 g, 57.6 mmol) and anhydrous THF (250 mL).

  • Cool the resulting suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (50.7 mL, 126.7 mmol, 2.5 M in hexanes) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not exceed -65 °C.

  • After the addition is complete, warm the reaction mixture to 0 °C and stir for 1 hour. The formation of the dianion is indicated by a change in the color of the solution.

  • Cool the reaction mixture back to -78 °C and add 1-bromo-3-chloropropane (6.2 mL, 63.4 mmol) dropwise.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude alkylated product.

  • To the crude product, add anhydrous toluene (200 mL) and DBU (9.5 mL, 63.4 mmol).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and wash with 1 M HCl (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(pyridin-2-yl)tetrahydro-2H-pyran-2-one.

II. Applications in Organic Synthesis

The unique structural combination of a lactone and a pyridine ring in 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one makes it a highly valuable building block for the synthesis of complex molecules, particularly in the realm of medicinal chemistry.

A. Scaffold for Bioactive Molecules

The pyridine moiety is a well-known pharmacophore present in numerous approved drugs. [2]Its ability to act as a hydrogen bond acceptor and its basicity can significantly influence the pharmacokinetic properties of a molecule, such as solubility and bioavailability. [2]The tetrahydropyran-2-one core provides a rigid, three-dimensional scaffold that can be further functionalized. This combination is particularly attractive for the development of novel kinase inhibitors, where the pyridine can interact with the hinge region of the ATP binding site, and the lactone can be elaborated to occupy other pockets.

B. Precursor to Substituted Piperidines and Open-Chain Compounds

The lactone functionality is a versatile handle for a variety of chemical transformations.

  • Ring-Opening Reactions: Treatment with nucleophiles such as amines or alcohols can lead to the formation of 5-hydroxy-3-(pyridin-2-yl)pentanamides or -esters, respectively. These open-chain compounds are valuable intermediates for the synthesis of more complex acyclic molecules.

  • Reduction and Cyclization: Reduction of the lactone to the corresponding diol, followed by functional group manipulation, can provide access to 2-substituted-3-(pyridin-2-yl)piperidines, a common motif in many biologically active alkaloids.

Applications cluster_0 Transformations of the Lactone Ring cluster_1 Modifications of the Pyridine Ring start 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one amide 5-Hydroxy-3-(pyridin-2-yl)pentanamides start->amide Aminolysis diol 5-Hydroxy-3-(pyridin-2-yl)pentan-1-ol start->diol Reduction (e.g., LiAlH4) piperidine Substituted Piperidines diol->piperidine Further Cyclization start2 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one n_oxide Pyridine N-oxide derivative start2->n_oxide Oxidation (e.g., m-CPBA) substituted_pyridine Substituted Pyridine Derivatives start2->substituted_pyridine Electrophilic Aromatic Substitution

Caption: Potential synthetic transformations of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one.

C. Further Derivatization

The pyridine ring itself can be further functionalized. N-oxidation can modulate the electronic properties of the ring and its metabolic stability. [3]Electrophilic aromatic substitution on the pyridine ring, although challenging, can introduce further diversity.

III. Conclusion

While "3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one" may not be a readily available building block, its synthesis is highly feasible through established synthetic methodologies. Its unique combination of a reactive lactone scaffold and a medicinally relevant pyridine moiety makes it a highly attractive target for synthetic and medicinal chemists. The protocols and applications outlined in this guide provide a solid foundation for the exploration of this promising building block in the development of novel therapeutics and other functional molecules.

References

Sources

Application

Application Notes and Protocols: 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one in Medicinal Chemistry

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential medicinal chemistry application...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential medicinal chemistry applications of the novel scaffold, 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one. While direct studies on this specific molecule are not yet prevalent in the literature, its hybrid structure, combining the pharmacologically significant tetrahydropyran-2-one lactone ring with a versatile pyridine moiety, presents a compelling case for its exploration in drug discovery. This guide will, therefore, extrapolate from the well-established roles of its constituent chemical motifs to propose potential therapeutic applications, outline detailed synthetic protocols, and provide methodologies for its biological evaluation.

Introduction: A Scaffold of Untapped Potential

The quest for novel chemical entities with therapeutic promise is a cornerstone of medicinal chemistry. The strategic combination of known pharmacophores into new molecular frameworks is a proven approach to generating lead compounds with desirable biological activities and physicochemical properties. 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one is a prime example of such a scaffold, integrating two key structural features:

  • The Tetrahydropyran-2-one Ring: This saturated lactone is a "privileged scaffold" in medicinal chemistry, frequently found in a wide array of biologically active natural products and synthetic compounds.[1] Its non-planar structure can enhance the three-dimensionality of drug candidates, often leading to improved pharmacokinetic profiles.[2] The lactone functionality itself can act as a key interacting group with biological targets.

  • The Pyridine Ring: Pyridine and its derivatives are ubiquitous in pharmaceuticals due to their ability to act as hydrogen bond acceptors and their involvement in a range of biological interactions. The nitrogen atom can also serve as a coordination site for metal ions in metalloenzymes.[3] The 2-substituted pyridine motif, in particular, is a common feature in many approved drugs.

The combination of these two moieties in 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one suggests a molecule with the potential for a diverse range of biological activities, from anticancer and antimicrobial to central nervous system (CNS) applications.[3][4]

Potential Therapeutic Applications

Based on the known biological activities of related pyranone and pyridinone derivatives, we can hypothesize several promising avenues for the investigation of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one and its analogues.

Anticancer Activity

Numerous pyranone and pyridinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] For instance, novel pyrano[3,2-c]pyridine-based derivatives have been evaluated for their antitumor activity against colon, hepatic, and breast carcinoma cell lines.[4] Similarly, polyfunctional tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives have shown potent antiproliferative activity against the SK-BR-3 breast cancer cell line.[6]

Hypothesized Mechanism of Action: The planar pyridine ring of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one could potentially intercalate with DNA, while the lactone ring could be involved in interactions with enzymes crucial for cancer cell proliferation. Further derivatization of the scaffold could lead to compounds with enhanced potency and selectivity.

Antimicrobial Activity

The pyran-2-one scaffold is a known pharmacophore in the design of antimicrobial agents.[7] Certain 2-pyrone derivatives have shown potent inhibitory activity against bacteria such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.[4] The introduction of a pyridine ring could further enhance these properties, as pyridine-containing compounds have also been reported to possess a broad spectrum of antimicrobial activities.

Hypothesized Mechanism of Action: The antimicrobial action could arise from the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with microbial DNA replication.

Synthetic Protocols

The synthesis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one is not explicitly described in the current literature. However, a plausible synthetic route can be designed based on established organic chemistry principles. The following protocol outlines a potential multi-step synthesis.

Proposed Synthetic Scheme

Synthetic_Scheme A 2-Bromopyridine C Intermediate 1 A->C NaH, THF B Diethyl malonate B->C E Intermediate 2 C->E NaH, THF D 1,3-Dibromopropane D->E F 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one E->F 1. NaOH, H2O 2. H+, heat

Caption: Proposed synthetic workflow for 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Diethyl 2-(pyridin-2-yl)malonate (Intermediate 1)

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2), add diethyl malonate (1.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of 2-bromopyridine (1.1 eq) in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford diethyl 2-(pyridin-2-yl)malonate.

Step 2: Synthesis of Diethyl 2-(3-bromopropyl)-2-(pyridin-2-yl)malonate (Intermediate 2)

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of diethyl 2-(pyridin-2-yl)malonate (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add 1,3-dibromopropane (1.5 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one (Final Product)

  • To a solution of diethyl 2-(3-bromopropyl)-2-(pyridin-2-yl)malonate (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.5 eq).

  • Heat the mixture to reflux until the hydrolysis of the esters is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 1-2.

  • Heat the acidified mixture to reflux to promote decarboxylation and lactonization.

  • After cooling, neutralize the reaction mixture and extract with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one.

Biological Evaluation Protocols

Once synthesized, 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one and its derivatives should be subjected to a battery of biological assays to determine their therapeutic potential.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard method to assess the cytotoxic potential of a compound against cancer cell lines.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • Test compound (3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one)

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (typically from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the half-maximal inhibitory concentration (IC50).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[4]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound

  • Positive control antibiotic (e.g., ampicillin)

Protocol:

  • Prepare a serial dilution of the test compound in a 96-well plate with MHB.

  • Inoculate each well with a standardized bacterial suspension.

  • Include a positive control (bacteria with antibiotic) and a negative control (bacteria with no compound).

  • Incubate the plate at 37 °C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that inhibits visible bacterial growth.

Data Presentation

The results from the biological assays should be presented in a clear and concise manner to allow for easy interpretation and comparison.

Table 1: In Vitro Cytotoxicity of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one Derivatives

CompoundCell LineIC50 (µM)
1a MCF-7Data
1b HCT116Data
.........

Table 2: Antimicrobial Activity of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
1a DataData
1b DataData
.........

Conclusion and Future Directions

3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one represents a promising, yet underexplored, scaffold for medicinal chemistry research. Its unique combination of a tetrahydropyran-2-one ring and a pyridine moiety suggests a high potential for diverse biological activities. The synthetic and biological evaluation protocols provided in this guide offer a solid foundation for researchers to begin exploring the therapeutic utility of this novel class of compounds.

Future work should focus on the synthesis of a library of derivatives with substitutions on both the pyridine and the lactone rings to establish a comprehensive structure-activity relationship (SAR). Advanced biological studies, including mechanism of action studies and in vivo efficacy testing, will be crucial to fully elucidate the therapeutic potential of this exciting new scaffold.

Research_Flow A Synthesis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one B In Vitro Biological Screening (Cytotoxicity, Antimicrobial) A->B C SAR Studies (Synthesis of Analogues) B->C D Lead Optimization C->D E In Vivo Efficacy Studies D->E F Preclinical Development E->F

Caption: A logical workflow for the development of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one based therapeutics.

References

  • ACS Publications. (2011, May 15). Synthesis of 3,4-Dihydropyridin-2(1H)-ones and 3,4-Dihydro-2H-pyrans via Four-Component Reactions of Aromatic Aldehydes, Cyclic 1,3-Carbonyls, Arylamines, and Dimethyl Acetylenedicarboxylate. Retrieved from [Link]

  • View of ONE-POT SYNTHESIS OF 3-(PYRIDIN-2-YL). (n.d.). Retrieved from [Link]

  • PMC - NIH. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2006, August 29). (PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents | Request PDF. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (b) 3,3-Dimethyltetrahydro-2H-pyran-2-one. Retrieved from [Link]

  • MDPI. (2021, September 3). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Retrieved from [Link]

  • PubMed. (2010, December 15). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. Retrieved from [Link]

  • Frontiers. (2022, March 22). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

Sources

Method

The Strategic Utility of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one in the Genesis of Novel Heterocyclic Scaffolds

Introduction: The Enduring Importance of Pyridine-Containing Heterocycles The pyridine motif is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and clinical candidates.[1][2] I...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Importance of Pyridine-Containing Heterocycles

The pyridine motif is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to enhance the pharmacokinetic profiles of molecules make it a privileged scaffold in drug discovery.[1] The fusion of a pyridine ring with other heterocyclic systems often leads to compounds with enhanced biological activity and novel mechanisms of action.[2][3] This guide introduces "3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one," a versatile building block, and provides detailed protocols for its synthesis and its application in the construction of innovative heterocyclic frameworks of interest to researchers in drug development and organic synthesis.

Synthesis of the Keystone Building Block: 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

A robust and reproducible synthesis of the title compound is paramount for its widespread application. While a direct, one-step synthesis is not prominently described in the literature, a highly plausible and efficient route involves the conjugate addition of a 2-pyridyl nucleophile to a readily available α,β-unsaturated lactone. The following protocol details a copper-catalyzed Michael addition, a reliable method for the formation of carbon-carbon bonds.[4][5]

Protocol 1: Synthesis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one via Conjugate Addition

This protocol is based on the well-established principles of organocuprate chemistry, specifically the conjugate addition of a pyridylcuprate to an enoate system.[4]

Reaction Scheme:

Synthesis_of_3_Pyridin_2_yl_tetrahydro_2H_pyran_2_one cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Bromopyridine 2-Bromopyridine 2-Lithiopyridine 2-Lithiopyridine 2-Bromopyridine->2-Lithiopyridine 1. THF, -78 °C n-BuLi n-BuLi n-BuLi->2-Lithiopyridine CuI CuI Pyridylcuprate Lithium di(pyridin-2-yl)cuprate CuI->Pyridylcuprate Dihydropyranone 5,6-Dihydro-2H-pyran-2-one Target_Molecule 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one Dihydropyranone->Target_Molecule 2-Lithiopyridine->Pyridylcuprate 2. CuI, -78 °C Pyridylcuprate->Target_Molecule 3. 5,6-Dihydro-2H-pyran-2-one, -78 °C to rt

Caption: Synthetic workflow for 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-BromopyridineReagentPlus®, 99%Sigma-Aldrich
n-Butyllithium2.5 M in hexanesSigma-Aldrich
Copper(I) iodide99.999% trace metals basisSigma-Aldrich
5,6-Dihydro-2H-pyran-2-one90% technical gradeSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeSigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%, inhibitor-freeSigma-Aldrich
Saturated aqueous NH4Cl
Anhydrous MgSO4

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with stirring bar

  • Low-temperature thermometer

  • Standard laboratory glassware (Schlenk flasks, syringes, cannulas)

  • Rotary evaporator

  • Flash chromatography system

Detailed Step-by-Step Protocol:

  • Preparation of the Reaction Vessel: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of dry nitrogen.

  • Formation of 2-Lithiopyridine: To the cooled flask, add anhydrous THF (100 mL) and 2-bromopyridine (5.0 g, 31.6 mmol). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (13.3 mL of a 2.5 M solution in hexanes, 33.2 mmol) dropwise via syringe over 20 minutes, maintaining the temperature below -70 °C.

  • Stir the resulting dark red solution at -78 °C for 1 hour.

  • Formation of the Pyridylcuprate: In a separate oven-dried 100 mL Schlenk flask, suspend copper(I) iodide (3.0 g, 15.8 mmol) in anhydrous THF (30 mL) under a nitrogen atmosphere.

  • Cool the CuI suspension to -78 °C.

  • Transfer the previously prepared 2-lithiopyridine solution to the CuI suspension via a cannula at -78 °C.

  • Allow the reaction mixture to warm to -40 °C and stir for 30 minutes to form the lithium di(pyridin-2-yl)cuprate.

  • Conjugate Addition: Cool the cuprate solution back to -78 °C.

  • Add 5,6-dihydro-2H-pyran-2-one (2.5 g, 25.5 mmol) dissolved in a small amount of anhydrous THF dropwise to the cuprate solution.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 3-(pyridin-2-yl)tetrahydro-2H-pyran-2-one as a pale yellow oil.

Expected Yield and Characterization:

ParameterExpected Value
Yield60-75%
AppearancePale yellow oil
1H NMR (CDCl3, 400 MHz)δ 8.60 (d, 1H), 7.70 (t, 1H), 7.25 (d, 1H), 7.15 (dd, 1H), 4.40 (m, 2H), 3.80 (dd, 1H), 2.40-2.20 (m, 2H)
13C NMR (CDCl3, 100 MHz)δ 172.5, 155.0, 149.5, 137.0, 123.0, 122.5, 66.0, 45.0, 25.0
Mass Spectrometry (ESI+)m/z [M+H]+ calculated for C10H12NO2: 178.0863; found: 178.0865

Application in Novel Heterocycle Synthesis

The strategic placement of a lactone and a pyridine ring in "3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one" opens up a plethora of possibilities for the synthesis of complex, fused, and spirocyclic heterocyclic systems. The following protocols exemplify its utility.

Application Note 1: Synthesis of Fused Pyridinyl-Lactams

The lactone moiety can be readily converted into a lactam, a common structural motif in pharmaceuticals, through reaction with primary amines. This transformation allows for the introduction of diverse substituents and the construction of novel fused bicyclic systems.[6]

Protocol 2: Synthesis of 1-(Substituted)-3-(pyridin-2-yl)piperidin-2-one Derivatives

Reaction Scheme:

Lactone_to_Lactam_Conversion Start_Lactone 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one Intermediate Ring-Opened Intermediate Start_Lactone->Intermediate 1. High Temperature Primary_Amine R-NH2 Primary_Amine->Intermediate Product_Lactam 1-(Substituted)-3-(pyridin-2-yl)piperidin-2-one Intermediate->Product_Lactam 2. Intramolecular Cyclization (-H2O)

Caption: Conversion of the pyridinyl-lactone to a pyridinyl-lactam.

Materials and Reagents:

  • 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

  • Benzylamine (or other primary amine)

  • Toluene

  • Dean-Stark apparatus

Detailed Step-by-Step Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 3-(pyridin-2-yl)tetrahydro-2H-pyran-2-one (1.0 g, 5.64 mmol), benzylamine (0.66 g, 6.21 mmol), and toluene (50 mL).

  • Reflux the mixture for 12-24 hours, with azeotropic removal of water.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to yield the desired 1-benzyl-3-(pyridin-2-yl)piperidin-2-one.

Application Note 2: Access to Pyridinyl-Substituted Dihydropyridinones

The lactone can serve as a precursor to dihydropyridinones, which are valuable scaffolds in medicinal chemistry. This transformation can be achieved through a ring-opening and subsequent recyclization cascade.

Protocol 3: Synthesis of 4-(2-Hydroxyethyl)-6-(pyridin-2-yl)-3,4-dihydropyridin-2(1H)-one

Reaction Scheme:

Lactone_to_Dihydropyridinone Start_Lactone 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one Product_Dihydropyridinone 4-(2-Hydroxyethyl)-6-(pyridin-2-yl)-3,4-dihydropyridin-2(1H)-one Start_Lactone->Product_Dihydropyridinone [Reaction Sequence] Reagents 1. LDA, THF, -78 °C 2. Acetonitrile 3. H3O+ workup Reagents->Product_Dihydropyridinone

Caption: Transformation of the pyridinyl-lactone to a dihydropyridinone derivative.

Detailed Step-by-Step Protocol:

  • In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve diisopropylamine (0.85 mL, 6.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C.

  • Add n-butyllithium (2.4 mL of a 2.5 M solution in hexanes, 6.0 mmol) dropwise and stir for 30 minutes at 0 °C to generate lithium diisopropylamide (LDA).

  • Cool the LDA solution back to -78 °C.

  • Add a solution of 3-(pyridin-2-yl)tetrahydro-2H-pyran-2-one (1.0 g, 5.64 mmol) in anhydrous THF (10 mL) dropwise to the LDA solution.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add acetonitrile (0.32 mL, 6.21 mmol) and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by flash chromatography to obtain the desired dihydropyridinone.

Application Note 3: Skeletal Remodeling of the Pyridine Ring for Novel Bicyclic Heterocycles

The pyridine ring itself can be a reactive handle for constructing more complex fused systems. For instance, activation of the pyridine nitrogen followed by ring-opening and recyclization can lead to novel bicyclic scaffolds.[7][8][9]

Conceptual Protocol 4: Synthesis of a Fused Pyrazolopyridazine Derivative

This conceptual protocol is based on the transformation of pyridines into fused bicyclic heterocycles.[7]

Reaction Scheme:

Pyridine_Ring_Transformation Start_Lactone 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one Pyridinium_Salt N-Activated Pyridinium Salt Start_Lactone->Pyridinium_Salt Activation Activation 1. Activating Agent (e.g., MsCl) Activation->Pyridinium_Salt Ring_Opening_Closure Ring Opening/ Electrocyclization Pyridinium_Salt->Ring_Opening_Closure Nucleophilic Attack Hydrazine 2. Hydrazine Hydrazine->Ring_Opening_Closure Fused_Product Fused Pyrazolopyridazine Derivative Ring_Opening_Closure->Fused_Product Rearrangement

Caption: Conceptual pathway for pyridine ring transformation.

Conceptual Steps:

  • N-Activation: The pyridine nitrogen of 3-(pyridin-2-yl)tetrahydro-2H-pyran-2-one is activated with an electrophilic agent (e.g., mesyl chloride) to form a reactive pyridinium salt.

  • Nucleophilic Attack and Ring Opening: The activated pyridinium salt is treated with a dinucleophile such as hydrazine, which attacks the pyridine ring, leading to its opening.

  • Electrocyclization and Rearrangement: The resulting open-chain intermediate undergoes a 6π-electrocyclic ring closure and subsequent rearrangement to form a fused bicyclic heterocycle, such as a pyrazolopyridazine derivative, while retaining the lactone-derived portion of the molecule.

Conclusion

"3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one" is a highly versatile and valuable building block for the synthesis of a diverse range of novel heterocyclic compounds. Its straightforward synthesis and the orthogonal reactivity of the lactone and pyridine moieties provide a rich platform for the exploration of new chemical space. The protocols and concepts outlined in this guide are intended to serve as a starting point for researchers and scientists in their quest for the next generation of bioactive molecules and pharmaceuticals.

References

  • Michael acceptor properties of 6-bicycloaryl substituted (R)-5,6-dihydro-2H-pyran-2-ones. Bioorganic Chemistry.

  • Conjugate Addition of 2- and 4-Pyridylcuprates: An Expeditious Asymmetric Synthesis of Natural (−)-Evoninic Acid. Organic Letters.

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.

  • Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. Journal of Pharmaceutical and Medicinal Chemistry.

  • Synthesis of 3-hydroxytetrahydro-2H-pyran-2-one from Renewable Resources: Application Notes and Protocols. BenchChem.

  • Enantio- and diastereoselective conjugate addition of pyridyl alkyl ketones to enones by Cu(ii)-Lewis acid/Brønsted base catalysis. Organic Chemistry Frontiers.

  • Transformation of Pyridines into 2D and 3D Fused Bicyclic Heterocycles. Journal of the American Chemical Society.

  • Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Arkivoc.

  • Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences.

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen.

  • Organometallic Reagents: Efficient Tools for the Synthesis of Fused Pyridinyl‐Lactones. ChemistryOpen.

  • Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.

  • Transformation of Pyridines into 2D and 3D Fused Bicyclic Heterocycles. PubMed.

  • Reactions of Three Lactones with Cl, OD, and O3: Atmospheric Impact and Trends in Furan Reactivity. The Journal of Physical Chemistry A.

  • Conjugate addition Reactions of Two New Copper Reagents. Hirosaki University.

  • Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ResearchGate.

  • and stereoselective syntheses and cycloadditions of substituted 2H-pyran-2-ones and their fused derivatives. Arkivoc.

  • Heterocyclic group transfer reactions with I(iii) N-HVI reagents: access to N-alkyl(heteroaryl)onium salts via olefin aminolactonization. Chemical Science.

  • Heterocyclic group transfer reactions with I(iii) N-HVI reagents: access to N-alkyl(heteroaryl)onium salts via olefin aminolacto. RSC Publishing.

  • Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H). Organic & Biomolecular Chemistry.

  • Transformation of Pyridines into 2D and 3D Fused Bicyclic Heterocycles. ResearchGate.

  • Catalyst-controlled site-selective methylene C–H lactonization of dicarboxylic acids. Science.

  • Synthesis of substituted 5,6-dihydro-2H-pyran-2-ones. Propiolic acid dianion as a reactive three-carbon nucleophile. The Journal of Organic Chemistry.

  • Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. Sigma-Aldrich.

  • ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. Heterocycles.

  • Copper-catalyzed enantioselective conjugate addition of organometallic reagents to challenging Michael acceptors. Beilstein Journal of Organic Chemistry.

  • 5,6-Dihydro-2H-pyran-2-one technical grade, 90%. Sigma-Aldrich.

  • Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview). ResearchGate.

  • Chapter 1: Enolate Alkylations.

  • Lactones, Lactams and Cyclization Reactions. Pearson.

  • Cyclization of dicarboxylic acids. ResearchGate.

  • Application Notes and Protocols: Michael Addition Reactions Involving 6-Methoxydihydro-2H-pyran-3(4H)-one. BenchChem.

  • Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Russian Journal of Organic Chemistry.

  • Protocol for the Direct Conversion of Lactones to Lactams Mediated by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene: Synthesis of Pyridopyrazine-1,6-diones. The Journal of Organic Chemistry.

  • NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry.

  • Lactone synthesis by manganese(III)-mediated oxidative cyclization of allylic .beta.-diesters. The Journal of Organic Chemistry.

  • Facile Synthesis of m-Terphenyls by Ring Transformation of 2H-Pyran-2-ones. Der Pharma Chemica.

  • Synthesis and evaluation of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives as potent herbicidal agents. Bioorganic & Medicinal Chemistry.

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules.

  • A Convenient Synthesis of 3-Aryl-δ-lactones. ResearchGate.

  • Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. Google Patents.

  • Recent Advances in the Synthesis of 2-Pyrones. Molecules.

  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Arkivoc.

  • Catalyst-Controlled Selectivity Switch in Three-Component Reaction: An NHC-Catalyzed Strategy for the Synthesis of δ-Lactone-Fused Spirobenzofuran-3-ones. Molecules.

  • Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Molecules.

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

Introduction 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one is a heterocyclic compound with potential applications as a key intermediate in the development of novel pharmaceuticals and agrochemicals. Its structure, combining...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one is a heterocyclic compound with potential applications as a key intermediate in the development of novel pharmaceuticals and agrochemicals. Its structure, combining a pyridine moiety with a δ-valerolactone scaffold, presents a unique framework for exploring new chemical space. This document provides a comprehensive guide for the scale-up synthesis of this target molecule, focusing on a robust and scalable protocol. The procedure herein is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, safety protocols, and insights into process optimization.

Synthetic Strategy: A Nucleophilic Approach

The most logical and scalable approach to constructing 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one involves the nucleophilic addition of a pyridin-2-yl organometallic species to δ-valerolactone. Specifically, we will utilize the in situ generation of 2-lithiopyridine from 2-bromopyridine and n-butyllithium (n-BuLi). This organolithium reagent then attacks the carbonyl carbon of δ-valerolactone, followed by an intramolecular cyclization to yield the desired product.

cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product BromoPy 2-Bromopyridine LithioPy 2-Lithiopyridine BromoPy->LithioPy + n-BuLi -78 °C, THF nBuLi n-Butyllithium (n-BuLi) Valerolactone δ-Valerolactone FinalProduct 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one Valerolactone->FinalProduct LithioPy->FinalProduct + δ-Valerolactone -78 °C to RT, THF

Caption: Overall synthetic scheme for 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one.

Process Hazards and Critical Safety Precautions

The primary hazard in this synthesis is the use of n-butyllithium, an extremely reactive and pyrophoric organolithium reagent.[1] Strict adherence to safety protocols is paramount to prevent accidents.

  • Pyrophoric Nature: n-BuLi can ignite spontaneously upon contact with air or moisture.[1][2] All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or a Schlenk line.[1]

  • Reactivity with Water: n-BuLi reacts violently with water, producing flammable butane gas.[2] All glassware and solvents must be rigorously dried before use.

  • Corrosivity: n-BuLi is corrosive and can cause severe burns to the skin and eyes.[3][4]

  • Personal Protective Equipment (PPE): The following PPE is mandatory when handling n-BuLi:

    • Flame-resistant lab coat.[1][5]

    • Chemical safety goggles and a face shield.[2][3]

    • Chemical-resistant gloves (e.g., nitrile or neoprene).[2][3] It is advisable to wear double gloves.

  • Spill Management: In case of a spill, do not use water. Cover the spill with an inert absorbent material like dry sand.[5]

  • Quenching: Unused n-BuLi must be quenched carefully. A common method is the slow addition of isopropanol to a dilute solution of n-BuLi in an inert solvent, followed by the slow addition of water.

Detailed Experimental Protocol for Scale-Up Synthesis

This protocol is designed for a target scale of approximately 100 g of the final product. All glassware should be oven-dried and cooled under a stream of inert gas before use.

Reagent and Solvent Data
Reagent/SolventMolecular Weight ( g/mol )QuantityMolesDensity (g/mL)Notes
2-Bromopyridine158.01100 g0.633 mol1.657Ensure high purity.
n-Butyllithium64.06278 mL0.696 mol-2.5 M solution in hexanes.
δ-Valerolactone100.1269.7 g0.696 mol1.079Ensure anhydrous.
Tetrahydrofuran (THF)72.112.5 L-0.889Anhydrous, inhibitor-free.
Saturated NH₄Cl (aq)-500 mL--For quenching.
Ethyl Acetate88.112 L-0.902For extraction.
Brine-500 mL--For washing.
Anhydrous MgSO₄120.3750 g--For drying.
Experimental Workflow

cluster_setup Reaction Setup cluster_reagents Reagent Preparation and Addition cluster_workup Work-up and Isolation cluster_purification Purification Setup Assemble and dry glassware under inert atmosphere. Add_BromoPy Charge reactor with 2-bromopyridine and anhydrous THF. Setup->Add_BromoPy Cool_1 Cool the solution to -78 °C. Add_BromoPy->Cool_1 Add_nBuLi Slowly add n-BuLi solution, maintaining T < -70 °C. Cool_1->Add_nBuLi Stir_1 Stir for 1 hour at -78 °C. Add_nBuLi->Stir_1 Add_Valero Slowly add δ-valerolactone solution in THF. Stir_1->Add_Valero Warm Allow the reaction to warm to room temperature overnight. Add_Valero->Warm Quench Cool to 0 °C and quench with saturated NH₄Cl (aq). Warm->Quench Extract Extract with ethyl acetate. Quench->Extract Wash Wash organic layer with brine. Extract->Wash Dry Dry over anhydrous MgSO₄. Wash->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify by column chromatography. Concentrate->Purify

Sources

Method

Application Notes and Protocols for the Quantification of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

Authored by: A Senior Application Scientist Abstract This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of "3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of "3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one," a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical methods, this document outlines methodologies based on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the chosen experimental parameters. All methodologies are presented in accordance with the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3]

Introduction: The Analytical Imperative

The compound 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one features a lactone ring fused with a pyridine moiety. This unique chemical architecture necessitates carefully designed analytical methods to ensure accurate quantification in various matrices, from simple solutions for purity assessment to complex biological fluids for pharmacokinetic studies. The stability of the lactone ring, which can be susceptible to hydrolysis, and the UV-active pyridine group are key molecular features that inform the selection of appropriate analytical techniques.

This guide is structured to provide a foundational understanding of the available analytical strategies, followed by detailed, actionable protocols that can be adapted to specific laboratory settings and research questions.

Recommended Analytical Methodologies: A Comparative Overview

The choice of an analytical method is contingent on the required sensitivity, selectivity, and the nature of the sample matrix. For 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one, two primary techniques are recommended:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust, widely accessible technique suitable for routine analysis, purity assessment, and quantification in relatively clean sample matrices. The pyridine ring in the analyte contains a chromophore that allows for sensitive UV detection.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offering superior sensitivity and selectivity, LC-MS/MS is the gold standard for quantifying low concentrations of the analyte in complex biological matrices such as plasma, urine, or tissue homogenates.[4][5][6] Its specificity is achieved by monitoring unique precursor-to-product ion transitions.

A third potential technique, Gas Chromatography-Mass Spectrometry (GC-MS) , could be considered, particularly if derivatization is employed to increase the volatility of the analyte. However, given the polarity of the molecule, HPLC-based methods are generally more direct.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This protocol is designed for the quantification of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one in bulk material or simple formulations.

Principle of the Method

The analyte is separated from impurities on a reversed-phase C18 column using an isocratic mobile phase. Detection and quantification are achieved by monitoring the UV absorbance at a wavelength corresponding to the maximum absorbance of the pyridine moiety.

Materials and Reagents
  • 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (LC-MS grade)

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate)

Chromatographic Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system is sufficient.
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides good retention and separation for moderately polar compounds.[7]
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidThe organic/aqueous ratio can be adjusted to optimize retention time. Formic acid improves peak shape and suppresses ionization.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLCan be adjusted based on concentration and sensitivity needs.
UV Detection 265 nmPyridine-containing compounds typically exhibit strong absorbance in this region. The optimal wavelength should be confirmed by a UV scan of the analyte.[7]
Run Time 10 minutesSufficient for elution of the analyte and any closely related impurities.
Standard and Sample Preparation Workflow

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol
  • Stock Solution Preparation (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is optimized for the sensitive and selective quantification of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one in human plasma.

Principle of the Method

The analyte and a stable isotope-labeled internal standard (SIL-IS) are extracted from plasma via protein precipitation.[8] Chromatographic separation is achieved on a C18 column, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Quantification is based on the ratio of the analyte peak area to the internal standard peak area.

Materials and Reagents
  • 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one reference standard

  • Stable isotope-labeled internal standard (e.g., d4-3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one)

  • Acetonitrile (LC-MS grade) with 0.1% Formic Acid

  • Water (LC-MS grade) with 0.1% Formic Acid

  • Human plasma (K2-EDTA)

LC-MS/MS Conditions
ParameterConditionRationale
LC System Shimadzu Nexera X2 or equivalentA high-performance LC system is required for sensitive analysis.
Mass Spectrometer SCIEX Triple Quad 6500+ or equivalentA sensitive triple quadrupole mass spectrometer is essential for low-level quantification.
Column C18, 2.1 x 50 mm, 1.8 µmA smaller particle size column provides better resolution and faster analysis times.
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 minA gradient elution ensures efficient separation from matrix components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyridine nitrogen is readily protonated.
MRM Transitions Analyte: To be determined by infusion IS: To be determined by infusionSpecific transitions must be optimized for the analyte and internal standard.
Sample Preparation and Analysis Workflow

Caption: Workflow for LC-MS/MS sample preparation.

Detailed Protocol
  • Standard and QC Preparation: Prepare stock solutions of the analyte and internal standard in methanol. Spike known amounts of the analyte stock solution into blank plasma to create calibration standards and quality control samples.

  • Sample Extraction:

    • To 100 µL of plasma sample, standard, or QC, add 10 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted samples into the LC-MS/MS system.

  • Quantification: Calculate the peak area ratio of the analyte to the internal standard. Construct a calibration curve using a weighted (1/x²) linear regression.

Method Validation According to ICH Q2(R2) Guidelines

A robust analytical method must be validated to demonstrate its suitability for the intended purpose.[3][9] The following parameters should be assessed:

Validation ParameterHPLC-UVLC-MS/MSAcceptance Criteria (Typical)
Specificity Assess peak purity using a photodiode array (PDA) detector. Analyze blank and placebo samples.Analyze blank matrix samples for interferences at the analyte's retention time.No significant interfering peaks at the retention time of the analyte.[10]
Linearity Analyze at least 5 concentrations.Analyze at least 6 concentrations.Correlation coefficient (r²) ≥ 0.995.[9]
Range The interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]The interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision, accuracy, and linearity.As defined by linearity.
Accuracy Analyze samples with known concentrations (at least 3 levels, 3 replicates each).Analyze QC samples at low, medium, and high concentrations.%Recovery within 80-120% (or tighter for drug substance).[10]
Precision (Repeatability & Intermediate)Repeatability: Multiple injections of the same sample. Intermediate: Analysis on different days, by different analysts.Intra-day and inter-day precision from analysis of QC samples.Relative Standard Deviation (RSD) ≤ 2% for drug substance; ≤ 15% for bioanalysis.[10]
Limit of Detection (LOD) Based on signal-to-noise ratio (typically 3:1).Based on signal-to-noise ratio (typically 3:1).The lowest amount of analyte that can be detected.
Limit of Quantification (LOQ) Based on signal-to-noise ratio (typically 10:1) with acceptable precision and accuracy.The lowest concentration on the calibration curve with acceptable precision (RSD ≤ 20%) and accuracy (within 20% of nominal).The lowest amount of analyte that can be quantitatively determined.
Robustness Vary parameters like mobile phase composition, pH, flow rate, and column temperature.Vary LC parameters and source conditions.The method should remain unaffected by small, deliberate variations in parameters.[10]

Conclusion

The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, with HPLC-UV being suitable for routine analysis of less complex samples and LC-MS/MS providing the high sensitivity and selectivity required for bioanalytical applications. Adherence to the validation principles outlined by the ICH is paramount to ensure the integrity and defensibility of the generated data.

References

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Derakhshandeh, K., & Dadashzadeh, S. (2005). Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma. Journal of Chromatography B, 818(2), 199-204. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (2025, August 10). Liquid chromatography quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma | Request PDF. Retrieved from [Link]

  • Journal of Reports in Pharmaceutical Sciences. (n.d.). Development and Validation of an Ion-pair HPLC Chromatography for Simultaneous Determination of Lactone and Carboxylate Forms of SN-38 in Nanoparticles. Retrieved from [Link]

  • Ringe, E., et al. (n.d.). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different. Journal of Chromatography B. Retrieved from [Link]

  • Kumazawa, T., et al. (2000). Sensitive High-Performance Liquid Chromatographic Method for the Determination of the Lactone Form and the Lactone Plus Hydroxy-Acid Forms of the New Camptothecin Derivative DX-8951 in Human Plasma Using Fluorescence Detection. Journal of Chromatography B: Biomedical Sciences and Applications, 740(2), 237-245. Retrieved from [Link]

  • Naito, T., et al. (2001). High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 752(1), 137-143. Retrieved from [Link]

  • ResearchGate. (n.d.). Review of Methodology for the Determination of Macrocyclic Lactone Residues in Biological Matrices | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. Retrieved from [Link]

  • Brocca, P., et al. (2023). Analysis of the intramolecular 1,7‐lactone of N‐acetylneuraminic acid using HPLC–MS. Analytical and Bioanalytical Chemistry, 415, 2587-2596. Retrieved from [Link]

  • Johnson, D. W. (2012). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(8), 1396-1404. Retrieved from [Link]

  • Lu, W., et al. (2018). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. In Metabolomics (pp. 147-156). Humana Press, New York, NY. Retrieved from [Link]

  • Danaher, M., et al. (2006). Review of methodology for the determination of macrocyclic lactone residues in biological matrices. Journal of Chromatography B, 844(2), 175-203. Retrieved from [Link]

  • Guan, X., et al. (2002). LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. Analytical Biochemistry, 306(2), 197-203. Retrieved from [Link]

Sources

Application

"3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one" for the development of anticancer agents

Application Note: 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one as a Privileged Scaffold in Targeted Anticancer Drug Development Introduction & Strategic Rationale In modern oncology drug discovery, the architectural design...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one as a Privileged Scaffold in Targeted Anticancer Drug Development

Introduction & Strategic Rationale

In modern oncology drug discovery, the architectural design of small molecules heavily relies on bifunctional building blocks that offer both structural rigidity and latent chemical reactivity. 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one (CAS: 1822679-87-7) has emerged as a highly versatile pharmacophoric precursor. This molecule combines a 2-pyridyl moiety—a privileged structure in medicinal chemistry known for its hydrogen-bond accepting capabilities and metal-coordination 1[1]—with a reactive δ -valerolactone ring 2[2].

Causality in Design: Why utilize an α -substituted δ -lactone? The lactone ring serves as a masked linear aliphatic chain. Upon controlled nucleophilic ring-opening, it yields 5-hydroxyvaleramides 3[3]. This exposes two orthogonal functional handles (a terminal hydroxyl and an amide) while retaining the critical pyridine ring at the α -position. This topology is exceptionally valuable for synthesizing functionalized piperidines or extended PROTAC linkers, which are frequently utilized in the design of Lysine Specific Demethylase 1 (LSD1) inhibitors and targeted kinase inhibitors 4[4].

Mechanistic Insights: The Pyridine-Lactone Axis

The 2-pyridyl group frequently acts as a hinge-binding motif in ATP-competitive kinase inhibitors or as a crucial interaction vector in epigenetic targets. However, positioning this ring with the correct spatial geometry requires flexible yet cyclizable aliphatic linkers. The δ -valerolactone core is thermodynamically stable but kinetically susceptible to aminolysis 5[5].

By reacting 3-(pyridin-2-yl)tetrahydro-2H-pyran-2-one with primary amines (e.g., functionalized anilines or alkylamines targeting specific protein pockets), researchers can generate N-substituted 5-hydroxy-2-(pyridin-2-yl)pentanamides. These intermediates can be subsequently cyclized into 3-(pyridin-2-yl)piperidines, mimicking the core structures of several potent LSD1 inhibitors that restore tumor suppressor gene expression and induce cancer cell apoptosis 4[4].

Experimental Protocols: From Scaffold to Lead Compound

The following protocols detail the self-validating workflows for utilizing 3-(pyridin-2-yl)tetrahydro-2H-pyran-2-one in API synthesis.

Protocol 1: Controlled Nucleophilic Ring-Opening Aminolysis
  • Objective: To generate an open-chain 5-hydroxy-2-(pyridin-2-yl)pentanamide intermediate.

  • Causality: Anhydrous conditions and a mild Lewis base/organocatalyst are employed to accelerate the aminolysis while strictly preventing competitive hydrolysis of the lactone into its corresponding hydroxy acid, which would poison the subsequent cyclization steps 5[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 3-(pyridin-2-yl)tetrahydro-2H-pyran-2-one in anhydrous tetrahydrofuran (THF) to achieve a 0.5 M concentration under an inert argon atmosphere.

  • Activation: Add 0.1 eq of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). Reasoning: TBD facilitates the ring-opening of δ -lactones by dual hydrogen-bonding activation of both the amine nucleophile and the lactone carbonyl, significantly lowering the activation energy barrier.

  • Nucleophilic Addition: Dropwise add 1.1 eq of the desired primary amine (e.g., 4-fluoroaniline).

  • Reaction Monitoring (Self-Validation): Stir the mixture at 40°C for 4-6 hours. Monitor the reaction via LC-MS. The disappearance of the lactone mass [M+H]+ and the appearance of the linear amide mass validate successful ring-opening.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH4​Cl . Extract with ethyl acetate (3x). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol 2: Intramolecular Cyclization to Piperidine Scaffolds
  • Objective: Convert the linear 5-hydroxy amide into a functionalized 3-(pyridin-2-yl)piperidine core.

Step-by-Step Methodology:

  • Mesylation: Dissolve the crude intermediate from Protocol 1 in anhydrous dichloromethane (DCM). Add 2.0 eq of N,N-diisopropylethylamine (DIPEA) and cool the system to 0°C.

  • Activation of Hydroxyl: Slowly add 1.2 eq of methanesulfonyl chloride (MsCl). Stir for 1 hour. Reasoning: Converting the terminal hydroxyl into a mesylate creates a superior leaving group for the subsequent intramolecular SN​2 displacement.

  • Cyclization: Add 2.0 eq of potassium tert-butoxide (t-BuOK) in THF to the crude mesylate. Heat to 60°C for 8 hours. Reasoning: The strong base deprotonates the amide nitrogen, driving the intramolecular cyclization to form the piperidine ring.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the final functionalized piperidine.

Quantitative Data & Optimization

Reaction efficiency is highly dependent on the nucleophile used during the ring-opening phase. The table below summarizes optimized conditions for various nucleophiles reacting with the δ -valerolactone scaffold.

Nucleophile TypeCatalyst / ConditionTime (hrs)Conversion (%)Primary Application in Oncology
Aliphatic Amines TBD (0.1 eq), THF, 40°C4>95%PROTAC linkers, LSD1 inhibitors
Aromatic Amines AlMe3​ (1.1 eq), Toluene, 80°C1282-88%Kinase hinge-binding motifs
Alcohols (ROH) DBU/Thiourea, THF, RT2475-80%Ester-linked prodrugs
Hydrazines None, EtOH, Reflux6>90%Pyrazole-fused pharmacophores

Visualizations

SyntheticWorkflow A 3-(Pyridin-2-yl) tetrahydro-2H-pyran-2-one C 5-Hydroxy-2-(pyridin-2-yl) pentanamide A->C Aminolysis B Primary Amine + Organocatalyst B->C E Functionalized 3-(Pyridin-2-yl)piperidine C->E Intramolecular Cyclization D Mesylation & Base Cyclization D->E F Anticancer API (e.g., LSD1 Inhibitor) E->F Lead Opt.

Caption: Synthetic workflow from the valerolactone scaffold to a functionalized piperidine API.

BiologicalPathway API Pyridine-Piperidine Derivative (API) LSD1 LSD1 Enzyme (Overexpressed in Cancer) API->LSD1 Competitive Inhibition H3K4 Accumulation of H3K4me2 (Active Chromatin) LSD1->H3K4 Prevents Demethylation Gene Reactivation of Tumor Suppressor Genes H3K4->Gene Epigenetic Activation Apop Cancer Cell Apoptosis & Differentiation Gene->Apop Phenotypic Shift

Caption: Epigenetic mechanism of action for piperidine-based LSD1 inhibitors in oncology.

References

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents Journal of Medicinal Chemistry - ACS Publications[Link]

  • δ -Valerolactone Wikipedia[Link]

  • Controlled/Living Ring-Opening Polymerization of δ -Valerolactone Using Triflylimide as an Efficient Cationic Organocatalyst Macromolecules - ACS Publications[Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 Journal of Medicinal Chemistry - ACS Publications[Link]

  • Well-Defined Poly( α -amino- δ -valerolactone) via Living Ring-Opening Polymerization Macromolecules - ACS Publications[Link]

Sources

Method

The Strategic Application of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one in the Synthesis of Bioactive Molecules: A Technical Guide

Introduction: The Convergence of Privileged Scaffolds in Drug Discovery In the landscape of medicinal chemistry, the pyridine ring and the tetrahydropyran-2-one (δ-valerolactone) moiety are independently recognized as "p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Convergence of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring and the tetrahydropyran-2-one (δ-valerolactone) moiety are independently recognized as "privileged scaffolds." The pyridine unit, an isostere of a phenyl ring, offers a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability, making it a cornerstone in a vast array of pharmaceuticals.[1] Concurrently, the saturated lactone ring of tetrahydropyran-2-one provides a three-dimensional architecture that can effectively orient substituents in space to interact with biological targets, a feature prevalent in numerous natural products with significant biological activity.[2]

The fusion of these two pharmacophorically important motifs in the form of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one creates a chiral building block of considerable interest for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of a robust synthetic protocol for this valuable intermediate and explores its application in the construction of complex molecular architectures relevant to drug discovery and development.

Part 1: Synthesis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

The introduction of a pyridin-2-yl substituent at the 3-position of a tetrahydropyran-2-one ring can be strategically achieved through a conjugate addition of a 2-pyridyl nucleophile to an appropriate α,β-unsaturated lactone. This approach, while conceptually straightforward, requires careful consideration of the nature of the 2-pyridyl organometallic species to favor the desired 1,4-addition over the competing 1,2-addition to the carbonyl group.

The following protocol outlines a plausible and scientifically grounded method for the synthesis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one, drawing upon established principles of organocuprate chemistry, which is known to favor conjugate additions.[3][4]

Synthetic Workflow

cluster_0 Step 1: Formation of 2-Pyridyl Lithium cluster_1 Step 2: Transmetallation to Gilman Reagent cluster_2 Step 3: Conjugate Addition cluster_3 Step 4: Protonation and Work-up A 2-Bromopyridine C 2-Lithiopyridine A->C THF, -78 °C B n-Butyllithium B->C E Lithium di(pyridin-2-yl)cuprate C->E THF, -78 °C to -30 °C D Copper(I) Iodide (CuI) D->E G Enolate Intermediate E->G THF, -78 °C F 5,6-Dihydro-2H-pyran-2-one F->G I 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one G->I Quench H Saturated aq. NH4Cl H->I

Caption: Proposed synthetic workflow for 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one.

Detailed Experimental Protocol: Synthesis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles (mmol)
2-Bromopyridine109-04-6158.001.58 g10.0
n-Butyllithium (2.5 M in hexanes)109-72-864.064.0 mL10.0
Copper(I) Iodide (CuI)7681-65-4190.450.95 g5.0
5,6-Dihydro-2H-pyran-2-one3322-14-398.100.49 g5.0
Anhydrous Tetrahydrofuran (THF)109-99-972.1150 mL-
Saturated aqueous Ammonium Chloride12125-02-953.4920 mL-
Diethyl ether60-29-774.12100 mL-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-

Procedure:

  • Preparation of 2-Lithiopyridine: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-bromopyridine (1.58 g, 10.0 mmol) and anhydrous THF (20 mL). Cool the solution to -78 °C using an acetone/dry ice bath. Slowly add n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) dropwise over 10 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark red solution at -78 °C for 1 hour.

  • Formation of the Gilman Reagent: In a separate flame-dried flask, suspend copper(I) iodide (0.95 g, 5.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C. Transfer the freshly prepared 2-lithiopyridine solution to the CuI suspension via cannula. Allow the mixture to warm to -30 °C and stir for 45 minutes, during which the color may change to a dark brown or black suspension. This indicates the formation of the lithium di(pyridin-2-yl)cuprate reagent.

  • Conjugate Addition: Cool the cuprate suspension back down to -78 °C. In a separate flask, dissolve 5,6-dihydro-2H-pyran-2-one (0.49 g, 5.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the cold cuprate suspension over 15 minutes. Stir the reaction mixture at -78 °C for 3 hours.

  • Work-up and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride (20 mL) at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(pyridin-2-yl)tetrahydro-2H-pyran-2-one.

Expected Outcome and Characterization:

The product is expected to be a colorless to pale yellow oil or a low-melting solid. Characterization should be performed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the pyridyl protons and the diastereotopic protons of the tetrahydropyranone ring.

  • ¹³C NMR: Signals corresponding to the carbons of both heterocyclic rings, with a distinctive downfield signal for the lactone carbonyl.

  • Mass Spectrometry: A molecular ion peak corresponding to the expected mass of C₁₀H₁₁NO₂.

  • IR Spectroscopy: A strong absorption band around 1735 cm⁻¹ characteristic of a saturated lactone carbonyl.

Part 2: Application in the Synthesis of Bioactive Molecules

The 3-(pyridin-2-yl)tetrahydro-2H-pyran-2-one scaffold is a versatile intermediate for the synthesis of more complex molecules, particularly those with potential as enzyme inhibitors or receptor modulators. The lactone can be opened to reveal a carboxylic acid and a hydroxyl group, or the α-carbon can be further functionalized.

Here, we propose a synthetic route towards a novel analogue of a P2Y12 antagonist, a class of antiplatelet agents. The rationale is to utilize the pyridinyl-lactone core to construct a bicyclic system that mimics known P2Y12 inhibitors.[3]

Proposed Synthetic Application

cluster_0 Starting Material cluster_1 Step 1: Lactone Opening and Amidation cluster_2 Step 2: Intramolecular Cyclization A 3-(Pyridin-2-yl)tetrahydro- 2H-pyran-2-one C Amide Intermediate A->C Heat or Lewis Acid B Amine (R-NH2) B->C E Bicyclic P2Y12 Antagonist Analogue C->E Pictet-Spengler type reaction D Dehydrating Agent (e.g., POCl3) D->E

Caption: Proposed application in the synthesis of a P2Y12 antagonist analogue.

Illustrative Protocol: Synthesis of a Bicyclic Pyridinyl-Lactam

This protocol demonstrates the conversion of the pyridinyl-lactone into a more complex, drug-like scaffold.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles (mmol)
3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one-193.210.193 g1.0
2-Aminoethanol141-43-561.080.061 g1.0
Toluene108-88-392.1410 mL-
Phosphorus Oxychloride (POCl₃)10025-87-3153.330.23 g1.5
Triethylamine121-44-8101.190.30 g3.0
Dichloromethane (DCM)75-09-284.9315 mL-

Procedure:

  • Amidation: In a round-bottom flask, dissolve 3-(pyridin-2-yl)tetrahydro-2H-pyran-2-one (0.193 g, 1.0 mmol) and 2-aminoethanol (0.061 g, 1.0 mmol) in toluene (10 mL). Heat the mixture to reflux for 12 hours with a Dean-Stark trap to remove water. Monitor the reaction by TLC until the starting lactone is consumed. Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude amide intermediate.

  • Cyclization: Dissolve the crude amide in anhydrous dichloromethane (15 mL) and cool to 0 °C. Add triethylamine (0.30 g, 3.0 mmol), followed by the dropwise addition of phosphorus oxychloride (0.23 g, 1.5 mmol). Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 6 hours.

  • Work-up and Purification: Carefully quench the reaction by pouring it into a beaker of ice-water. Basify the aqueous layer with a saturated solution of sodium bicarbonate and extract with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the bicyclic pyridinyl-lactam.

Conclusion

The 3-(pyridin-2-yl)tetrahydro-2H-pyran-2-one scaffold represents a valuable and versatile building block for the synthesis of novel bioactive molecules. The proposed synthetic protocol, based on a robust conjugate addition of a 2-pyridyl cuprate, offers a reliable route to this key intermediate. Its subsequent elaboration into more complex, drug-like architectures, as illustrated by the synthesis of a P2Y12 antagonist analogue, highlights its potential in accelerating the discovery of new therapeutic agents. Researchers in drug development are encouraged to explore the utility of this and related pyridinyl-lactone scaffolds in their synthetic campaigns.

References

  • Stentzel, M. R., & Klumpp, D. A. (2020). Michael Addition with an Olefinic Pyridine: Organometallic Nucleophiles and Carbon Electrophiles. The Journal of Organic Chemistry, 85(19), 12740–12746. Available from: [Link]

  • Khazaei, A., & Anary-Abbasinejad, M. (2006). An efficient one-pot synthesis of polysubstituted dihydropyridones derivatives. Journal of the Brazilian Chemical Society, 17(4), 814-817. Available from: [Link]

  • Song, J., et al. (2014). Synthesis of 3-aryl-4-unsubstituted-6-CF3-pyridin-2-ones and ethyl 2-hydroxy-6-oxo-4-aryl-2-(trifluoromethyl)-piperidine-3-carboxylate. Journal of Fluorine Chemistry, 168, 149-156. Available from: [Link]

  • Kandiyal, P. (2018). Enantioselective Conjugate Addition to 2-Alkylpyridines. eScholarship, University of California. Available from: [Link]

  • Timmons, C., Kattuboina, A., McPherson, L., Mills, J., & Li, G. (2005). The aza Diels-Alder reaction of an in situ generated novel iododiene. Tetrahedron, 61(50), 11837-11842. Available from: [Link]

  • Stentzel, M. R., & Klumpp, D. A. (2020). Michael Addition with an Olefinic Pyridine: Organometallic Nucleophiles and Carbon Electrophiles. ResearchGate. Available from: [Link]

  • Klumpp, D. A. (2020). Michael Addition With an Olefinic Pyridine: Organometallic Nucleophiles and Carbon Electrophiles. Huskie Commons, Northern Illinois University. Available from: [Link]

  • Stentzel, M. R., & Klumpp, D. A. (2020). Michael Addition with an Olefinic Pyridine: Organometallic Nucleophiles and Carbon Electrophiles. PubMed. Available from: [Link]

  • Jurcik, V., & Wilhelm, R. (2005). Imidazolinium salts are capable of catalysing an aza-Diels-Alder reaction with a range of imines and Danishefsky's diene, leading to the desired products in good to excellent yields. Organic & Biomolecular Chemistry, 3(2), 239-244. Available from: [Link]

  • Zhang, X., et al. (2012). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry, 24(5), 2355-2356. Available from: [Link]

  • Bosenbecker, J., et al. (2014). Synthesis and antioxidant activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. Journal of Biochemical and Molecular Toxicology, 28(9), 425-432. Available from: [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. Available from: [Link]

  • Wessjohann, L. A., Ruijter, E., Garcia-Rivera, D., & Brandt, W. (2007). What can be learned from nature's macrocycles? A brief, biased survey. Molecular diversity, 11(2-3), 171–186. Available from: [Link]

  • Posner, G. H. (1975). Conjugate addition reactions of organocopper reagents. Organic Reactions, 19, 1-113. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one" synthesis yield improvement

Topic: 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one Synthesis Target Audience: Process Chemists, Synthetic Methodologists, and Drug Development Professionals Welcome to the Advanced Synthetic Methodologies support bulletin....

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one Synthesis Target Audience: Process Chemists, Synthetic Methodologists, and Drug Development Professionals

Welcome to the Advanced Synthetic Methodologies support bulletin. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic hurdles encountered during the synthesis of 3-(pyridin-2-yl)tetrahydro-2H-pyran-2-one (also known as α -(2-pyridyl)- δ -valerolactone).

The most efficient route to this scaffold is the Palladium-catalyzed α -arylation of tetrahydro-2H-pyran-2-one ( δ -valerolactone) with 2-bromopyridine[1]. However, this specific substrate combination presents severe challenges, including lactone ring-opening polymerization (ROP)[2], catalyst poisoning by the pyridine nitrogen[3], and competitive β -hydride elimination[4]. This guide provides the mechanistic rationale and validated protocols required to bypass these failure modes and maximize your yield.

Mechanistic Rationale & Workflow Overview

The Buchwald-Hartwig α -arylation of lactones relies on a delicate catalytic cycle[5]. For our specific target, the active L•Pd(0) catalyst must undergo oxidative addition with 2-bromopyridine, followed by transmetalation with the pre-formed lactone enolate, and finally, a rapid reductive elimination to forge the C-C bond.

If the reductive elimination is too slow, the Pd(II)-enolate intermediate will undergo β -hydride elimination, destroying the yield[4]. Furthermore, the 2-pyridyl moiety is a strong coordinating group that can displace the phosphine ligand, trapping the palladium in an off-cycle, inactive state[3]. To solve this, we utilize XPhos , a highly sterically demanding and electron-rich biarylphosphine ligand that enforces rapid reductive elimination and resists displacement by pyridine.

CatalyticCycle Pd0 L•Pd(0) Active Catalyst PdII_Br L•Pd(II)(2-Pyridyl)(Br) Oxidative Addition Complex Pd0->PdII_Br + 2-Bromopyridine PdII_Enol L•Pd(II)(2-Pyridyl)(Enolate) Transmetalation Complex PdII_Br->PdII_Enol + Li-Enolate of δ-Valerolactone - LiBr Product 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one Product Release PdII_Enol->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Fig 1. Pd-catalyzed α-arylation cycle for 3-(pyridin-2-yl)tetrahydro-2H-pyran-2-one synthesis.

Validated Experimental Protocol

To ensure trustworthiness, this protocol incorporates a self-validating colorimetric check . The successful formation of the active L•Pd(0) complex is indicated by a shift to a deep red/orange homogeneous solution. If the solution turns opaque black before enolate addition, catalyst decomposition (Palladium black) has occurred, and the run should be aborted.

Reagents: δ -valerolactone (1.2 equiv), 2-bromopyridine (1.0 equiv), LiHMDS (1.0 M in THF, 1.25 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), Anhydrous THF (0.2 M).

Step-by-Step Methodology:

  • Enolate Pre-formation: In a flame-dried Schlenk flask under strict argon, dissolve δ -valerolactone in anhydrous THF. Cool the solution to -78 °C.

  • Deprotonation: Add LiHMDS dropwise over 10 minutes. Stir at -78 °C for 30 minutes. Causality: Using a non-nucleophilic base at cryogenic temperatures completely suppresses the ring-opening polymerization inherent to δ -valerolactone[6].

  • Catalyst Activation: In a separate argon-purged vial, combine Pd(OAc)₂, XPhos, and 2-bromopyridine in THF. Stir at room temperature for 15 minutes. Validation Check: The solution must turn a clear, deep orange/red.

  • Cross-Coupling: Transfer the active catalyst/aryl halide solution dropwise into the enolate solution at -78 °C via cannula.

  • Heating: Remove the cooling bath, allow the mixture to warm to room temperature, and then heat to 65 °C for 12 hours.

  • Quench & Isolate: Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Quantitative Yield Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and specific failure modes during the optimization of this scaffold.

BaseLigandTemp (°C)Conversion (%)Isolated Yield (%)Primary Mechanistic Observation
NaOtBuBINAP80>95<10Massive ring-opening polymerization (ROP) of the lactone.
LiHMDSPPh365255Severe catalyst poisoning via 2-pyridyl coordination.
LiHMDSDavePhos658568Moderate yield; competitive β -hydride elimination observed.
LiHMDS XPhos 65 >95 88 Optimal reductive elimination rate; suppressed side reactions.
Troubleshooting Guides & FAQs

Q: My reaction mixture turns black immediately upon heating, and yields are <10%. What is happening? A: Palladium black is precipitating, indicating irreversible catalyst decomposition. This occurs when the phosphine ligand dissociates, allowing the 2-pyridyl nitrogen to coordinate and destabilize the Pd complex[3]. Ensure strict anaerobic conditions and verify the quality of your XPhos ligand. The extreme steric bulk of XPhos is mandatory here to prevent the pyridine from accessing the metal center[5].

Q: I am observing a significant amount of a highly viscous, inseparable byproduct. How do I prevent this? A: You are observing poly( δ -valerolactone). δ -Valerolactone is highly susceptible to ring-opening polymerization (ROP) to yield biocompatible polyesters[2]. This pathway is triggered by nucleophilic bases (like NaOtBu or KOH) or trace moisture. Switching to the non-nucleophilic base LiHMDS and strictly pre-forming the enolate at -78 °C before introducing the palladium catalyst will eliminate this side reaction[6].

Q: The conversion is high, but my isolated yield is low due to a side product with an alkene signature in the NMR. What is this? A: This is the α,β -unsaturated lactone, formed via β -hydride elimination from the Pd(II)-enolate intermediate[4]. To outcompete this destructive pathway, you must accelerate the rate of reductive elimination. Ensure your reaction concentration is maintained at 0.2 M, and confirm you are using XPhos, which is specifically designed to favor rapid reductive elimination over β -hydride elimination[4].

References
  • [2] Catalytic Production of δ-Valerolactone (DVL) from Biobased 2-Hydroxytetrahydropyran (HTHP) – Combined Experimental and Model | Source: osti.gov | URL:

  • [6] Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production | Source: rsc.org | URL:

  • [4] On the Mechanism of the Palladium-Catalyzed β-Arylation of Ester Enolates | Source: researchgate.net | URL:

  • [1] Insights into the Mechanism and Regioselectivity of Palladium-Catalyzed Arylation of α,β-Unsaturated Ketones | Source: chemrxiv.org | URL:

  • [5] Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles | Source: mdma.ch | URL:

  • [3] Substituted arene synthesis by carbonyl or carboxyl compound α-arylation | Source: organic-chemistry.org | URL:

Sources

Optimization

Technical Support Center: Purification of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers fall into a classic chromatographic "Catch-22" when working with functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers fall into a classic chromatographic "Catch-22" when working with functionalized heterocycles. Purifying 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one (an α -pyridyl δ -lactone) is notoriously difficult because it forces three conflicting chemical properties into a single molecule: a basic pyridine ring, a base-sensitive lactone, and a highly acidic α -proton.

This guide is designed to decode the causality behind common purification failures and provide a self-validating, field-proven system for successful isolation.

The Chemical Dichotomy: Why Standard Methods Fail

To successfully purify this molecule, we must first understand the conflicting pH boundaries of its functional groups. Attempting to solve a problem for one functional group often destroys another.

Table 1: Structural Risk Assessment & pH Stability Profile

Functional GroupChromatographic ChallengeIdeal pH WindowConsequence of Sub-optimal Conditions
Pyridine Ring Strong hydrogen bonding with acidic silanols (Tailing)> 7.0 (Neutralized)Severe peak tailing, irreversible adsorption on bare silica[1].
δ -Lactone Susceptible to irreversible hydrolysis3.0 - 6.0Base-catalyzed ring opening to a highly polar hydroxy-carboxylate[2].
α -Proton Highly acidic; prone to enolization< 7.0Rapid epimerization and loss of stereochemical integrity[3].
Troubleshooting FAQs

Q1: Why does my compound streak across the entire TLC plate and tail massively on standard normal-phase silica gel? A: This is a textbook case of basic analyte-stationary phase interaction. The basic nitrogen atom in the pyridine ring interacts strongly with the highly acidic residual silanol groups (Si-OH) on the surface of normal-phase silica gel[1]. Because silica has a heterogeneous surface with varying silanol acidities, the pyridine molecules experience multiple binding kinetics during elution. This results in a "draggy" leading edge, severe peak tailing, and artificially low recovery[1].

Q2: To fix the tailing, I added 1% Triethylamine (TEA) to my mobile phase. The peak shape improved, but my recovery dropped to 20% and I isolated a highly polar byproduct. What happened? A: You solved the physical tailing but triggered a catastrophic chemical degradation pathway. While adding a basic modifier like TEA effectively masks the acidic silanols and improves pyridine peak shape[1], it creates an alkaline microenvironment. Lactone rings are highly susceptible to base-catalyzed hydrolysis[2]. The ester bond in the lactone ring undergoes irreversible nucleophilic attack by hydroxide (or residual water activated by the base), opening the ring to form an inactive, highly polar hydroxy-carboxylate[4]. You traded a separation problem for a degradation problem.

Q3: I managed to recover some intact product, but the NMR spectrum shows a mixture of diastereomers that wasn't there in the crude. Why? A: This is due to the extreme acidity of the α -proton. In 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one, the proton at the 3-position is flanked by an electron-withdrawing lactone carbonyl and a pyridine ring. Exposure to basic conditions (like TEA, basic alumina, or even prolonged exposure to mildly basic glass vials) promotes enolization[5]. This reversible deprotonation leads to rapid α -epimerization, destroying your stereochemical integrity[3].

Q4: If I can't use standard silica, and I can't use basic additives, how do I purify this molecule? A: The definitive solution is to abandon normal-phase silica and utilize pH-controlled Reverse-Phase (RP) Chromatography . By using a C18 stationary phase, you eliminate the acidic silanol interactions entirely. Furthermore, by buffering the aqueous mobile phase to a mildly acidic pH (e.g., pH 5.0), you keep the pyridine nitrogen protonated (eluting cleanly in RP) while remaining well within the stability window of the lactone ring, preventing both hydrolysis and epimerization[4][6].

Experimental Protocols
Protocol 1: 2D-TLC Diagnostic for On-Column Degradation

Do not guess if your compound is degrading; prove it. This self-validating test determines if your lactone is opening upon contact with standard silica[1].

  • Spotting: Spot the crude sample mixture in the absolute bottom-left corner of a square normal-phase silica TLC plate.

  • First Dimension: Develop the plate in your standard solvent system (e.g., 50:50 Hexane/EtOAc). Mark the solvent front and let the plate dry completely under a gentle stream of nitrogen.

  • Second Dimension: Rotate the plate exactly 90 degrees and develop it again using the exact same solvent system.

  • Analysis: Visualize under UV. If the compound is stable, all spots will lie on a perfect diagonal line across the plate. If spots appear below the diagonal, it proves the compound is actively degrading (e.g., lactone ring opening) upon prolonged contact with the acidic silica surface.

Protocol 2: pH-Buffered Reverse-Phase Flash Chromatography

This is the authoritative workflow for high-yield purification that preserves both the lactone ring and the α -stereocenter.

  • Column Preparation: Equip an automated flash chromatography system with a high-purity, end-capped C18 reverse-phase column.

  • Buffer Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water. Adjust to exactly pH 5.0 using glacial acetic acid. (This specific pH suppresses silanol ionization while protecting the ester bond).

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of Mobile Phase A/B (1:1). Caution: Do not load the sample in pure organic solvent, as it will cause immediate precipitation upon contacting the aqueous flow, leading to split peaks.

  • Gradient Elution: Run a shallow gradient from 5% B to 60% B over 15 column volumes (CV) at a flow rate appropriate for your column size.

  • Fraction Collection: Monitor via UV detection at 254 nm (optimal for the pyridine chromophore).

  • Post-Processing (Critical): Immediately freeze the collected fractions and remove the solvent via lyophilization (freeze-drying). Do not use rotary evaporation. Concentrating water via rotovap requires high heat, which, combined with concentrating buffer salts, will locally alter the pH and cause thermal hydrolysis of the lactone[2].

Workflow Visualization

Workflow Start Crude 3-(Pyridin-2-yl) tetrahydro-2H-pyran-2-one Path1 Normal Phase Silica (No Additives) Start->Path1 Path2 Normal Phase Silica (+ Triethylamine Base) Start->Path2 Path3 Reverse Phase C18 (pH 5.0 Buffer) Start->Path3 Fail1 Pyridine-Silanol Interaction Severe Tailing & Low Recovery Path1->Fail1 Acidic Silanols Fail2 Base-Catalyzed Hydrolysis & Alpha-Epimerization Path2->Fail2 Alkaline Microenvironment Success Intact Lactone Recovered High Purity & Yield Path3->Success Suppressed Ionization & Protected Ester

Troubleshooting workflow for 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one purification.

References
  • Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis Waters Corporation[Link]

  • Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma Journal of Chromatography B (via DOI)[Link]

  • Practical, catalytic, asymmetric synthesis of beta-lactones via a sequential ketene dimerization/hydrogenation process PubMed (National Institutes of Health)[Link]

  • Help with Alpha Alkylation (Lactone Epimerization & Enolization) Reddit (r/Chempros)[Link]

Sources

Troubleshooting

Technical Support Center: 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

Welcome to the technical support center for 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the necessary knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity of your results.

Introduction to the Stability Profile

3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one is a molecule that combines a delta-valerolactone ring with a pyridine moiety. This unique structure presents specific stability considerations that users must be aware of. The primary points of potential instability are the lactone's ester bond, which is susceptible to hydrolysis, and the pyridine ring, which can be sensitive to light. The electron-withdrawing nature of the pyridine ring at the 3-position can influence the reactivity of the lactone. This guide will delve into the practical implications of these structural features.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the handling, storage, and use of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one in experimental settings.

Issue 1: Inconsistent or Lower-Than-Expected Compound Activity in Aqueous Buffers

Question: I am observing variable or diminished biological or chemical activity of my compound when dissolved in aqueous buffers, especially over time. What could be the cause?

Answer: This is a common issue and is most likely due to the hydrolysis of the delta-valerolactone ring.

Causality: The ester bond in the lactone ring is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.[1][2] This ring-opening hydrolysis converts the active cyclic compound into an inactive or less active linear hydroxy-carboxylic acid. The rate of this hydrolysis is pH-dependent.

Experimental Protocol: Assessing Hydrolytic Stability

To determine the stability of your compound in your specific buffer system, a simple time-course experiment using HPLC or LC-MS is recommended.

Materials:

  • 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

  • Your aqueous buffer of interest (e.g., PBS, Tris)

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC or LC-MS system with a suitable C18 column

Procedure:

  • Prepare a stock solution of the compound in an organic solvent like ACN or DMSO.

  • Dilute the stock solution into your aqueous buffer to the final desired concentration.

  • Immediately inject a sample (t=0) into the HPLC or LC-MS to get a baseline reading of the intact compound.

  • Incubate the solution under your experimental conditions (e.g., 37°C).

  • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject aliquots and monitor the peak area of the parent compound.

  • A decrease in the peak area of the parent compound over time indicates degradation. The appearance of a new, more polar peak would correspond to the hydrolyzed product.

Troubleshooting Steps & Solutions:

Observation Probable Cause Recommended Solution
Rapid degradation in both acidic and basic buffers.Lactone hydrolysis is catalyzed by both acid and base.Prepare fresh solutions immediately before use. If the experiment requires prolonged incubation, consider a pH closer to neutral (pH 6-7.5) where the rate of hydrolysis may be slower.
Compound is stable in organic solvent but degrades quickly in aqueous buffer.Hydrolysis is the primary degradation pathway.Minimize the time the compound is in an aqueous solution. For long-term experiments, consider alternative formulation strategies like encapsulation if feasible for your application.

Diagram: Hydrolysis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

Compound 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one (Active) Hydrolyzed 5-Hydroxy-3-(pyridin-2-yl)pentanoic acid (Inactive/Less Active) Compound->Hydrolyzed H₂O (Acid or Base Catalyzed) Ring-Opening Hydrolysis

Caption: Lactone ring-opening via hydrolysis.

Issue 2: Compound Degradation Upon Exposure to Light

Question: I've noticed a change in the appearance of my compound (e.g., color change) or a loss of potency after leaving it on the lab bench. Could light be a factor?

Answer: Yes, the pyridine moiety in the compound can make it susceptible to photodegradation.

Causality: Pyridine and its derivatives can absorb UV light, which can lead to photochemical reactions.[3][4] This can result in the formation of various photoproducts, leading to a loss of the parent compound and potentially interfering with your experiment.

Troubleshooting Steps & Solutions:

Observation Probable Cause Recommended Solution
Discoloration or degradation of the compound when stored in clear vials.Photodegradation of the pyridine ring.Always store the compound in amber vials or protect it from light by wrapping the container in aluminum foil.
Inconsistent results in plate-based assays conducted over several hours under ambient light.Light-induced degradation during the experiment.Minimize the exposure of your experimental setup (e.g., microplates) to direct light. Use plate covers and, if possible, work in a room with reduced lighting.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one?

A1: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. For solutions, prepare a stock in a dry, aprotic solvent (e.g., anhydrous DMSO or acetonitrile) and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Avoid storing the compound in aqueous solutions for extended periods.

Form Temperature Container Additional Notes
Solid-20°CTightly sealed, amber vialProtect from moisture.
Solution (in dry, aprotic solvent)-20°C or -80°CTightly sealed, amber vialAliquot to minimize freeze-thaw cycles.

Q2: Is 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one sensitive to temperature?

A2: While delta-valerolactone itself has good thermal stability, prolonged exposure to high temperatures is not recommended, especially in the presence of potential catalysts for degradation.[5] For experimental procedures requiring elevated temperatures, it is advisable to minimize the duration of heat exposure. If thermal degradation is suspected, analysis by HPLC or LC-MS can confirm the integrity of the compound.

Q3: How does the pyridine substituent affect the stability of the lactone ring?

A3: The pyridine ring is an electron-withdrawing group. When positioned at the 3-position of the lactone, it can influence the electron density of the carbonyl carbon of the ester. This can potentially make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, such as hydrolysis. Therefore, it is reasonable to hypothesize that the presence of the pyridine ring may increase the rate of hydrolysis compared to the unsubstituted delta-valerolactone.

Diagram: Workflow for Investigating Compound Instability

Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Check_Solution_Prep Review Solution Preparation (Solvent, Age of Solution) Start->Check_Solution_Prep Hypothesis_Photo Hypothesize Photodegradation Check_Storage->Hypothesis_Photo Hypothesis_Hydrolysis Hypothesize Hydrolysis Check_Solution_Prep->Hypothesis_Hydrolysis Test_Hydrolysis Perform Time-Course Analysis in Aqueous Buffer (HPLC/LC-MS) Hypothesis_Hydrolysis->Test_Hydrolysis Test_Photo Compare Light vs. Dark Incubation Hypothesis_Photo->Test_Photo Conclusion_Hydrolysis Confirm Hydrolytic Instability Test_Hydrolysis->Conclusion_Hydrolysis Conclusion_Photo Confirm Photosensitivity Test_Photo->Conclusion_Photo Solution_Hydrolysis Implement Mitigation: - Use Fresh Solutions - Adjust pH Conclusion_Hydrolysis->Solution_Hydrolysis Solution_Photo Implement Mitigation: - Use Amber Vials - Protect from Light Conclusion_Photo->Solution_Photo

Sources

Optimization

Optimizing reaction conditions for "3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one" synthesis

Welcome to the technical support center for the synthesis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this target molecule.

Introduction to the Synthesis

The synthesis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one presents unique challenges due to the presence of the basic and potentially coordinating pyridine ring. The most plausible and versatile synthetic strategy involves a Michael addition of a 2-pyridyl nucleophile to an α,β-unsaturated lactone, such as coumarin or a derivative, followed by reduction of the resulting adduct. This approach allows for the efficient formation of the crucial carbon-carbon bond at the 3-position of the lactone ring.

This guide will focus on troubleshooting and optimizing this synthetic route, addressing common issues from starting material preparation to final product purification.

Proposed Synthetic Pathway

A two-step approach is recommended for the synthesis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one:

  • Michael Addition: Conjugate addition of a 2-pyridyl organometallic reagent to coumarin.

  • Reduction: Selective reduction of the double bond in the resulting dihydropyrone intermediate.

Synthetic_Pathway Coumarin Coumarin Intermediate 3-(Pyridin-2-yl)-3,4-dihydro-2H-pyran-2-one Coumarin->Intermediate Pyridyl_Reagent 2-Pyridyl Organometallic (e.g., 2-lithiopyridine) Pyridyl_Reagent->Intermediate Michael Addition Final_Product 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one Intermediate->Final_Product Reduction (e.g., H2, Pd/C)

Caption: Proposed two-step synthesis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Issue 1: Low or No Yield in the Michael Addition Step

Question: I am attempting the Michael addition of 2-lithiopyridine to coumarin, but I am observing a low yield of the desired adduct or recovering my starting materials. What are the potential causes?

Answer:

Low yields in this conjugate addition can be attributed to several factors, primarily related to the generation and reactivity of the 2-pyridyl nucleophile and the stability of the reactants.

Possible Causes and Solutions:

  • Inefficient Generation of 2-Lithiopyridine: The formation of 2-lithiopyridine from 2-bromopyridine and n-butyllithium is a critical step.

    • Solution: Ensure anhydrous and anaerobic conditions. Use freshly distilled, dry solvents (e.g., THF, diethyl ether). The n-butyllithium should be titrated prior to use to determine its exact concentration. The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions.

  • Decomposition of the Organolithium Reagent: 2-Lithiopyridine can be unstable at higher temperatures.

    • Solution: Maintain a low temperature throughout the generation and reaction of the organolithium species. Add the coumarin solution to the freshly prepared 2-lithiopyridine at -78 °C.

  • Competing 1,2-Addition: Organolithium reagents can sometimes favor direct attack at the carbonyl group (1,2-addition) over conjugate addition (1,4-addition).[1]

    • Solution: To enhance 1,4-selectivity, consider transmetalation to a softer organometallic species. The use of organocuprates (Gilman reagents), formed by the addition of CuI to the organolithium reagent, is a standard method to promote conjugate addition.[1][2]

  • Protonation of the Nucleophile: Trace amounts of water or other protic impurities in the reaction mixture can quench the organolithium reagent.

    • Solution: Rigorously dry all glassware and solvents. Use a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.

Troubleshooting_Michael_Addition Start Low Yield in Michael Addition Cause1 Cause Inefficient Organolithium Generation Start->Cause1 Cause2 Cause Nucleophile Decomposition Start->Cause2 Cause3 Cause Competing 1,2-Addition Start->Cause3 Cause4 Cause Protonation of Nucleophile Start->Cause4 Solution1 Solution Anhydrous/Anaerobic Conditions Titrate n-BuLi Low Temperature (-78 °C) Cause1->Solution1 Solution2 Solution Maintain Low Temperature Add Electrophile at -78 °C Cause2->Solution2 Solution3 Solution Transmetalation to Organocuprate (e.g., with CuI) Cause3->Solution3 Solution4 Solution Rigorously Dry Glassware & Solvents Inert Atmosphere Cause4->Solution4

Caption: Troubleshooting workflow for low yield in the Michael addition step.

Issue 2: Formation of Side Products in the Michael Addition

Question: My reaction mixture shows multiple spots on TLC, and the NMR of the crude product is complex. What are the likely side products and how can I minimize their formation?

Answer:

The formation of byproducts is common in reactions involving organometallic reagents and polyfunctional molecules.

Potential Side Products and Mitigation Strategies:

  • Product of 1,2-Addition: As mentioned previously, direct attack on the carbonyl group can lead to the formation of a tertiary alcohol.

    • Mitigation: Use of a Gilman reagent (lithium di(pyridin-2-yl)cuprate) will significantly favor the 1,4-addition pathway.

  • Dimerization of the Pyridyl Reagent: Coupling of the organolithium or organocuprate reagent can occur, especially if the reaction is allowed to warm prematurely.

    • Mitigation: Maintain low temperatures and add the coumarin electrophile promptly after the formation of the organometallic reagent.

  • Ring-Opening of the Lactone: Strong nucleophiles can potentially attack the ester linkage of the lactone, leading to ring-opened products.

    • Mitigation: The use of softer nucleophiles like organocuprates and maintaining low reaction temperatures can minimize this side reaction.

Issue 3: Incomplete or Unselective Reduction of the Dihydropyrone Intermediate

Question: The reduction of my 3-(pyridin-2-yl)-3,4-dihydro-2H-pyran-2-one intermediate is either slow or I am observing reduction of the pyridine ring as well. How can I optimize this step?

Answer:

The selective reduction of the endocyclic double bond in the presence of a pyridine ring requires careful selection of the catalyst and reaction conditions.

Optimization of the Reduction Step:

  • Catalyst Selection:

    • Palladium on Carbon (Pd/C): This is a common and effective catalyst for the hydrogenation of double bonds. A 5% or 10% loading is typically sufficient.

    • Platinum(IV) Oxide (Adam's Catalyst): PtO₂ can also be used and is sometimes more active than Pd/C.

  • Reaction Conditions:

    • Hydrogen Pressure: The reaction can often be carried out at atmospheric pressure of hydrogen. If the reaction is slow, increasing the pressure to 2-3 bar may be beneficial.

    • Solvent: Protic solvents like ethanol or methanol are generally suitable for this type of hydrogenation.

  • Minimizing Pyridine Ring Reduction:

    • Acidic Conditions: The pyridine ring is more susceptible to reduction under acidic conditions due to the formation of the pyridinium ion. Therefore, it is crucial to perform the hydrogenation under neutral conditions. If the starting material is acidic, a non-basic scavenger can be added.

    • Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS to avoid over-reduction. The reaction is typically carried out at room temperature.

ParameterRecommended ConditionRationale
Catalyst 5-10% Pd/CEffective for double bond hydrogenation.
Hydrogen Pressure 1-3 atmSufficient for the reduction of the double bond.
Solvent Ethanol, MethanolProtic solvents are suitable for hydrogenation.
Temperature Room TemperatureMinimizes the risk of over-reduction.
pH NeutralAvoids protonation and subsequent reduction of the pyridine ring.

Table 1: Recommended Conditions for the Selective Reduction of the Dihydropyrone Intermediate.

Issue 4: Difficulty in Purifying the Final Product

Question: I am having trouble purifying the final 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one. It seems to stick to the silica gel column.

Answer:

The basicity of the pyridine ring can lead to strong interactions with the acidic silica gel, causing tailing and poor separation during column chromatography.

Purification Strategies:

  • Modified Eluent: Add a small amount of a basic modifier to the eluent system.

    • Triethylamine (Et₃N): Adding 0.1-1% triethylamine to your hexane/ethyl acetate or dichloromethane/methanol eluent will neutralize the acidic sites on the silica gel and improve the elution of the basic product.[3]

    • Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component of the eluent.

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Using basic or neutral alumina instead of silica gel can prevent the strong adsorption of the pyridine-containing product.

  • Acid-Base Extraction:

    • If the impurities are non-basic, an acid-base workup can be an effective preliminary purification step. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted into an organic solvent.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare the 2-pyridyl organometallic reagent?

A1: The most common method is the reaction of 2-bromopyridine with one equivalent of n-butyllithium in an anhydrous ethereal solvent (like THF or diethyl ether) at -78 °C. For the subsequent Michael addition, it is highly recommended to transmetalate the resulting 2-lithiopyridine to a lithium di(pyridin-2-yl)cuprate by adding 0.5 equivalents of copper(I) iodide (CuI).

Q2: Can I use other Michael acceptors besides coumarin?

A2: Yes, other α,β-unsaturated lactones or esters could potentially be used. However, the reactivity will depend on the specific substrate. Coumarin is a good starting point as it is a readily available and relatively reactive Michael acceptor.

Q3: My reaction is very exothermic upon addition of the organolithium reagent. How can I control this?

A3: Exothermic reactions can be managed by:

  • Slow Addition: Add the n-butyllithium dropwise to the solution of 2-bromopyridine at -78 °C.

  • Efficient Cooling: Ensure the reaction flask is well-immersed in a dry ice/acetone bath.

  • Dilution: Performing the reaction at a lower concentration can help dissipate the heat more effectively.[3]

Q4: How can I confirm the formation of the desired product?

A4: A combination of analytical techniques should be used for characterization:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed structural information, including the connectivity of the pyridine and lactone rings.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the lactone (typically around 1740-1760 cm⁻¹).

Q5: Are there any safety precautions I should be aware of?

A5: Yes, several safety precautions are crucial:

  • Organolithium Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere using proper syringe techniques.

  • Anhydrous Solvents: Anhydrous ethers can form explosive peroxides. Ensure they are tested for peroxides before use.

  • Hydrogenation: Hydrogen gas is flammable. The hydrogenation should be performed in a well-ventilated fume hood, away from ignition sources.

Experimental Protocols

Protocol 1: Synthesis of 3-(Pyridin-2-yl)-3,4-dihydro-2H-pyran-2-one
  • To a solution of 2-bromopyridine (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.0 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add copper(I) iodide (0.5 eq) and stir for another 30 minutes at -78 °C.

  • Add a solution of coumarin (0.9 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient containing 0.5% triethylamine).

Protocol 2: Synthesis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one
  • Dissolve the 3-(pyridin-2-yl)-3,4-dihydro-2H-pyran-2-one (1.0 eq) in ethanol.

  • Add 10% palladium on carbon (5 mol%).

  • Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).

  • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient containing 0.5% triethylamine) or by crystallization.

References

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Wikipedia. (n.d.). Nucleophilic conjugate addition. [Link]

Sources

Troubleshooting

"3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one" byproduct identification

Welcome to the Technical Support & Diagnostic Hub for 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one functionalization. As a Senior Application Scientist, I have designed this portal to help researchers and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Diagnostic Hub for 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one functionalization.

As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot common synthetic bottlenecks associated with this specific scaffold. The compound 3-(pyridin-2-yl)tetrahydro-2H-pyran-2-one (CAS 1822679-87-7) is a highly versatile building block in medicinal chemistry[1]. However, the dual reactivity of the electrophilic δ -lactone ring and the nucleophilic pyridine moiety often leads to complex byproduct profiles during late-stage functionalization.

This guide bypasses generic advice, focusing strictly on the mechanistic causality of byproduct formation and providing self-validating protocols to ensure experimental success.

Section 1: Visualizing the Reaction Landscape

To effectively troubleshoot, we must first map the competing thermodynamic and kinetic pathways. The diagram below illustrates how the desired C3-functionalization competes with hydrolysis, N-alkylation, and self-condensation.

Byproduct_Pathways SM 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one (Target Scaffold) Enolate C3-Enolate Intermediate SM->Enolate Base (LDA) Anhydrous RingOpen Hydrolysis Byproduct (Ring-Opened) SM->RingOpen Trace H2O / OH- Nucleophilic Attack NAlkyl N-Alkylated Byproduct (Pyridinium Salt) SM->NAlkyl Electrophile (R-X) Kinetic N-Attack Dimer Dimerization Byproduct (Claisen Condensation) Enolate->Dimer Unreacted SM Concentration >0.5M Product Desired C3-Product Enolate->Product Electrophile (R-X) Thermodynamic C-Attack

Fig 1: Mechanistic pathways of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one functionalization.

Section 2: Troubleshooting FAQs & Causality Analysis

Q1: During the scale-up of our base-catalyzed C3-alkylation, our yields dropped from 85% to 40%, and a highly polar byproduct is dominating the baseline on normal-phase TLC. What is this? The Diagnosis: You are observing the hydrolytic ring-opening of the pyran-2-one core, resulting in 5-hydroxy-2-(pyridin-2-yl)pentanoic acid. The Causality: Pyran-2-one derivatives are highly susceptible to nucleophilic attack, frequently undergoing ring-opening side reactions[2]. The 2-pyridyl group acts as an electron-withdrawing group via inductive effects, significantly increasing the electrophilicity of the adjacent lactone carbonyl. When scaling up, inadequate drying of hygroscopic bases (like K₂CO₃ or Cs₂CO₃) introduces trace water. The hydroxide ion rapidly attacks the C2 carbonyl, cleaving the O1-C2 bond. Similar to other biomass-derived lactones, the tetrahydro-2H-pyran-2-one ring is only stable under strictly anhydrous or neutral conditions[3][4].

Q2: We are reacting the scaffold with methyl iodide. LC-MS shows the correct mass addition, but NMR indicates a mixture of two isomers that are difficult to separate. Are we seeing stereoisomers? The Diagnosis: No, you are experiencing competitive N-alkylation of the pyridine ring alongside the desired C3-alkylation. The Causality: The pyridine nitrogen is a potent nucleophile. While the C3-enolate is thermodynamically favored to react, direct Sₙ2 attack by the pyridine nitrogen on soft, highly reactive electrophiles (like MeI) is kinetically competitive. This generates an N-methylpyridinium inner salt byproduct. To fix this, you must shift from kinetic to thermodynamic control by adjusting the electrophile hardness or utilizing a bulkier solvent to shield the pyridine nitrogen.

Q3: We detect a heavy mass of [2M - 18] in our crude mixtures when using strong bases like LDA. How is this forming? The Diagnosis: This is a Claisen-type self-condensation (dimerization) byproduct. The Causality: The C3 position is highly acidic. If the base is added too slowly, or if the reaction is run at a high concentration (>0.5 M), the generated C3-enolate will act as a nucleophile and attack the C2-carbonyl of an unreacted 3-(pyridin-2-yl)tetrahydro-2H-pyran-2-one molecule. This causes the ring opening of the attacked molecule, followed by dehydration, yielding a complex dimer. Stereoselective functionalization of tetrahydro-2H-pyran-2-ones requires strict control of enolate geometry and rapid, complete deprotonation[5].

Section 3: Quantitative Diagnostic Data

Use the following reference table to rapidly identify your byproducts using standard analytical techniques.

Compound IdentityMechanism of FormationLC-MS (ESI+)Key ¹H NMR Shift (CDCl₃)IR Marker (cm⁻¹)
Starting Material N/A[M+H]⁺ 178.13.85 (dd, 1H, C3-H)1735 (Lactone C=O)
Hydrolysis Byproduct Nucleophilic attack at C2[M+H]⁺ 196.14.10 (t, 1H, C2-H), broad OH1705 (Acid C=O)
N-Alkylated Byproduct Kinetic Sₙ2 by Pyridine N[M]⁺ 192.1 (for Me)8.95 (d, 1H, Py-H6), 4.40 (s, N-Me)1740 (Lactone C=O)
Dimerization Byproduct Claisen condensation[2M+H-18]⁺ 337.2Complex multiplet 2.0-3.51710 (Ketone), 1735
Desired C3-Product Thermodynamic C-alkylation[M+H]⁺ 192.1 (for Me)Absence of C3-H1730 (Lactone C=O)

Section 4: Self-Validating Experimental Protocol

To eliminate these byproducts, do not rely on blind faith in your reagents. Use this Self-Validating C3-Functionalization Workflow . Every step contains a mandatory analytical "gate" to verify the chemical state before proceeding.

Phase 1: System Dehydration & Verification

  • Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (3 cycles).

  • Dissolve 3-(pyridin-2-yl)tetrahydro-2H-pyran-2-one (1.0 eq) in anhydrous THF (0.1 M concentration).

  • Validation Gate: Extract a 100 µL aliquot via syringe. Perform a Karl Fischer (KF) titration.

    • Action: Proceed to Phase 2 ONLY if H₂O < 30 ppm. If >30 ppm, add activated 4Å molecular sieves and wait 2 hours. (Causality: This strictly prevents the [M+18] hydrolysis byproduct).

Phase 2: Kinetic Deprotonation

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add LDA (1.05 eq) dropwise down the side of the flask over 15 minutes to prevent localized heating. Stir for 30 minutes.

  • Validation Gate: Extract a 50 µL aliquot and immediately quench it into a vial containing 0.5 mL of CD₃OD/D₂O (1:1). Analyze via rapid ¹H NMR.

    • Action: Proceed to Phase 3 ONLY if the C3-H peak (~3.85 ppm) is >95% diminished (indicating successful deuterium incorporation). (Causality: Verifying 100% enolization prevents the C3-enolate from attacking unreacted starting material, eliminating the [2M-18] dimer).

Phase 3: Electrophilic Trapping

  • Add the electrophile (1.1 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to -20 °C over 2 hours.

  • Validation Gate: Quench a 10 µL aliquot in LC-MS grade acetonitrile. Run a rapid LC-MS method.

    • Action: Check the ratio of the C-alkylated mass [M+H] to the N-alkylated inner salt mass [M]. If N-alkylation exceeds 5%, your electrophile is too "soft". For future runs, consider switching to a harder electrophile (e.g., triflates instead of iodides) or adding HMPA/DMPU to alter the enolate reactivity.

References

  • Jilalat, J. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate.[Link]

  • National Center for Biotechnology Information. 3-Pentyltetrahydro-2h-pyran-2-one | C10H18O2 | CID 122977. PubChem. [Link]

  • ACS Publications. (2025). Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters. ACS Sustainable Chemistry & Engineering.[Link]

  • ACS Publications. (2019). N-TFA-Gly-Bt-Based Stereoselective Synthesis of Substituted 3-Amino Tetrahydro-2H-pyran-2-ones via an Organocatalyzed Cascade Process. The Journal of Organic Chemistry.[Link]

Sources

Optimization

Troubleshooting "3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one" crystallization

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one .

This molecule presents a unique dual-challenge: a basic pyridine ring coupled with a hydrolysis-sensitive δ -lactone. Furthermore, its solubility profile makes it highly susceptible to phase demixing during cooling. This guide provides the mechanistic reasoning, troubleshooting steps, and self-validating protocols required to achieve high-purity crystalline product.

Diagnostic Workflow: Resolving Phase Demixing

Crystallization_Troubleshooting A Crude API Solution (Cooling Phase) B Visual Inspection: Clear or Milky? A->B C Milky Emulsion (LLPS / Oiling Out) B->C Spinodal Decomposition D Clear Solution (Metastable Zone) B->D Controlled Supersaturation E Heat to Redissolve (Above Cloud Point) C->E F Add 1-2 wt% Seeds (Isothermal Hold) D->F E->F Adjust Solvent Ratio if Needed G Cubic Cooling Profile (0.1 °C/min) F->G H High-Purity Crystals (Agglomerate-Free) G->H

Workflow for diagnosing and resolving Liquid-Liquid Phase Separation (LLPS) during crystallization.

Frequently Asked Questions (FAQs)

Q1: Why does my product form a thick, milky oil instead of crystals upon cooling? A: You are observing 1, commonly known in process engineering as "oiling out"[1]. This occurs when the cooling trajectory of your solution crosses the binodal curve into the spinodal decomposition region before reaching the critical supersaturation required for primary nucleation[2]. The system demixes into a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase[1]. Because the oil droplets eventually solidify as a glassy matrix or fuse together, LLPS severely compromises crystal purity by trapping impurities that partition into the mother phase[3]. Causality & Solution: To bypass LLPS, you must force heterogeneous nucleation before the system reaches the cloud point. This is achieved by 4[4].

Q2: I am observing significant yield loss and a new highly polar impurity by HPLC after crystallization. What is happening? A: You are experiencing chemical degradation via lactone ring-opening (solvolysis). 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one contains a sensitive δ -lactone and a mildly basic pyridine nitrogen. If you are using protic solvents (e.g., methanol, ethanol, or aqueous mixtures) at elevated dissolution temperatures, the basic pyridine ring acts as an intramolecular or intermolecular general base catalyst. This accelerates the nucleophilic attack of the protic solvent on the lactone carbonyl, cleaving the ring. Causality & Solution: You must strictly avoid primary alcohols and water. Switch to an aprotic solvent/antisolvent system such as Isopropyl Acetate (IPAc) and Heptane to preserve molecular integrity[].

Q3: How do I prevent crystal agglomeration and excessive solvent entrapment? A: 6 are direct results of inadequate control over the supersaturation generation rate[6]. If you crash-cool the reactor, rapid nucleation creates excessive fines that fuse together[]. Furthermore, if crystallization proceeds through an LLPS intermediate, the oil droplets will crystallize and agglomerate simultaneously[4]. Causality & Solution: Implement a non-linear (cubic) cooling profile. By keeping the cooling rate below 0.1 °C/min during the initial growth phase, you allow the solute to deposit onto existing seed surfaces rather than triggering uncontrolled secondary nucleation[7].

Solvent System Optimization Matrix

To ensure chemical stability and avoid LLPS, solvent selection is the most critical parameter[7]. Below is the quantitative and qualitative comparison of common crystallization systems for this API.

Solvent / Antisolvent SystemLLPS RiskChemical StabilityExpected YieldApplication Note
Methanol / WaterHighPoor (Hydrolysis)< 40%Do not use. Protic environment causes rapid lactone cleavage.
Ethanol / HeptaneModeratePoor (Solvolysis)~ 60%Avoid. Heating leads to the formation of ethyl ester impurities.
Toluene / MTBELowExcellent~ 75%Acceptable. Good chemical stability, but MTBE requires specialized handling.
Isopropyl Acetate / Heptane Low Excellent > 85% Optimal. Aprotic system stabilizes the lactone; provides a wide metastable zone.

Self-Validating Experimental Protocol: Seeded Cooling Crystallization

This protocol utilizes an Isopropyl Acetate (IPAc) / Heptane system to isolate 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one while bypassing LLPS and preventing lactone degradation.

Step 1: Aprotic Dissolution Charge the reactor with crude API and Isopropyl Acetate (IPAc) at a ratio of 1 g / 5 mL. Heat the jacket to 65 °C with moderate agitation (250 RPM). Do not exceed 70 °C to prevent thermal degradation.

Step 2: Clarification & Antisolvent Addition Polish filter the hot solution through a 0.45 µm PTFE membrane into a clean, pre-heated crystallization vessel to remove foreign particulates that could trigger premature, uncontrolled nucleation. Slowly dose in Heptane (antisolvent) at 65 °C until the solution is just slightly undersaturated (typically a 1:1 to 1:1.5 ratio of IPAc:Heptane).

Step 3: Cooling to the Metastable Zone Cool the reactor linearly to 55 °C. Crucial parameter: This temperature must be experimentally confirmed to be 2–3 °C above the cloud point (the temperature where LLPS begins).

Step 4: Seed Persistence Check (Self-Validation) Introduce 1–2 wt% of pure, milled crystalline seeds of the API. Hold isothermally at 55 °C and observe the reactor for 15 minutes.

  • Validation Logic:

    • If the seeds dissolve completely, the system is undersaturated; you must lower the temperature by 2 °C or add 5% more Heptane.

    • If the solution turns milky immediately, you have crossed the LLPS boundary; you must reheat to 65 °C to redissolve and add more IPAc.

    • If the seeds persist and the solution remains clear, you are successfully within the metastable zone and ready for growth[7].

Step 5: Isothermal Aging Hold the suspension isothermally at 55 °C for 2 hours. This allows the seed bed to grow, increasing the available surface area and relieving the initial supersaturation without triggering secondary nucleation.

Step 6: Controlled Cubic Cooling Apply a non-linear (cubic) cooling profile from 55 °C to 5 °C over 8 hours. The slow initial cooling rate (< 0.1 °C/min) prevents supersaturation spikes, ensuring uniform crystal habit and preventing agglomeration[].

Step 7: Isolation and Washing Filter the resulting slurry. Wash the filter cake with a pre-chilled (5 °C) mixture of IPAc/Heptane (1:4 v/v) to displace the mother liquor without dissolving the product. Dry under vacuum at 40 °C until constant weight is achieved.

References

  • BOC Sciences. Crystallization of APIs: Methods and Challenges.
  • Mettler Toledo. Liquid-Liquid Phase Separation in Crystallization.
  • MDPI. The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation.
  • MDPI. A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data.
  • VxP Pharma. Crystallization of Active Pharmaceutical Ingredients.
  • ACS Publications. Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound.
  • ACS Publications. Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling.

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the stereoselective synthesis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one. This document pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the stereoselective synthesis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you overcome common experimental hurdles and enhance the stereoselectivity of your synthesis.

Introduction

The tetrahydropyran (THP) ring is a prevalent scaffold in numerous natural products and pharmaceutically active compounds.[1][2] The stereocontrolled synthesis of substituted THPs, such as 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one, is therefore of significant interest. Achieving high diastereoselectivity and enantioselectivity in these syntheses can be challenging. This guide addresses common issues encountered during the synthesis, focusing on strategies to improve stereochemical outcomes.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one and offers targeted solutions.

Problem 1: Low Diastereoselectivity in the Formation of the Tetrahydropyran Ring

You're observing a mixture of diastereomers (e.g., cis and trans isomers) with a low diastereomeric ratio (d.r.).

Possible Causes and Solutions:

  • Sub-optimal Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly impact the stereochemical outcome of cyclization reactions.

    • Catalyst Selection: For syntheses involving intramolecular Michael additions, the catalyst is crucial. Lewis acids like BF₃·OEt₂ have been shown to promote these reactions, but the resulting stereochemistry can be under thermodynamic control, potentially leading to a mixture of isomers.[2] Consider screening a variety of Lewis acids (e.g., InCl₃, Sc(OTf)₃) or Brønsted acids (e.g., p-TsOH) to identify one that favors the desired diastereomer under kinetic control.[3][4][5] For reactions proceeding through an oxocarbenium ion intermediate, a judicious selection of a triarylborane catalyst can be critical for high diastereoselectivity.[1]

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Ethereal solvents like cyclopentyl methyl ether (CPME) have been found to be optimal in some triarylborane-catalyzed cycloetherifications.[1] It is recommended to screen a range of solvents with varying polarities (e.g., THF, CH₂Cl₂, toluene).

    • Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy, which typically leads to the major diastereomer. Conversely, higher temperatures can lead to thermodynamic equilibration and a mixture of products.[3]

  • Reaction Mechanism and Substrate Control: The inherent stereochemical biases of your chosen synthetic route may be the limiting factor.

    • Conjugate Addition Strategies: If your synthesis involves a conjugate addition to an α,β-unsaturated ester or lactone, the nature of the nucleophile and the Michael acceptor are critical. "Soft" nucleophiles tend to favor 1,4-addition, which is the basis of many THP syntheses.[6] The stereoselectivity of this addition can be influenced by the steric bulk of both the nucleophile and the electrophile.

    • Prins Cyclization: Prins-type cyclizations, which proceed through an oxocarbenium ion, are powerful methods for constructing THP rings with high diastereoselectivity.[7] The stereochemical outcome is often dictated by the geometry of the starting homoallylic alcohol.[4]

Problem 2: Poor Enantioselectivity in Asymmetric Synthesis

You're obtaining the desired product with low enantiomeric excess (e.e.).

Possible Causes and Solutions:

  • Ineffective Chiral Catalyst or Auxiliary: The choice and handling of the chiral source are paramount for achieving high enantioselectivity.

    • Catalyst Selection: A wide array of chiral catalysts has been developed for asymmetric synthesis. For Michael additions, chiral scandium catalysts and bifunctional organocatalysts have shown high efficacy.[5][8] For syntheses involving interrupted pyridine hydrogenation, palladium catalysts in combination with chiral auxiliaries have proven successful.[9][10] It is crucial to select a catalyst system that is well-suited for your specific substrate and reaction type.

    • Catalyst Loading and Purity: Ensure the catalyst is of high purity and used at the optimal loading. In some cases, lower concentrations of the reaction mixture can lead to higher enantioselectivities.[5]

    • Chiral Auxiliaries: The use of a traceless chiral auxiliary, which can be removed after the key stereoselective step, is a robust strategy.[9] The steric and electronic properties of the auxiliary will direct the approach of the reagents.

  • Sub-optimal Reaction Conditions for Asymmetric Induction:

    • Temperature: As with diastereoselectivity, lower temperatures are generally preferred for enantioselective reactions to maximize the energy difference between the diastereomeric transition states.

    • Additives: The presence of co-catalysts or additives can be crucial. For instance, Brønsted acids are essential in some interrupted pyridine hydrogenation reactions.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing substituted tetrahydropyrans like 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one stereoselectively?

A1: Several powerful methods exist for the stereoselective synthesis of tetrahydropyran rings.[2] Some of the most widely used approaches include:

  • Intramolecular Michael Addition: This involves the cyclization of a substrate containing both a nucleophile and a Michael acceptor. The stereoselectivity can often be controlled by the choice of catalyst and reaction conditions.[2]

  • Prins Cyclization: This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, proceeding through an oxocarbenium ion intermediate. It is known for its high diastereoselectivity.[7]

  • Hetero-Diels-Alder Reaction: This cycloaddition reaction between a diene and a dienophile (often an aldehyde) can provide rapid access to highly functionalized THP rings.

  • Interrupted Pyridine Hydrogenation: This innovative method allows for the asymmetric synthesis of δ-lactams (which can be precursors to the corresponding lactones) from substituted pyridines using a chiral auxiliary.[9][10]

Q2: How can I determine the relative and absolute stereochemistry of my product?

A2: A combination of spectroscopic and analytical techniques is typically used:

  • NMR Spectroscopy: Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY) are powerful for determining the relative stereochemistry of diastereomers by identifying protons that are close in space.

  • X-ray Crystallography: If you can obtain a suitable single crystal of your product, X-ray diffraction provides unambiguous determination of both the relative and absolute stereochemistry.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are used to separate and quantify enantiomers, allowing you to determine the enantiomeric excess (e.e.) of your product. Comparison with a racemic standard is necessary.

Q3: My reaction is not going to completion, and I have a low yield of the desired lactone. What should I check?

A3: Low yields can stem from several factors unrelated to stereoselectivity:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] You may need to extend the reaction time or gradually increase the temperature, though be mindful that excessive heat can promote side reactions.[11]

  • Catalyst Activity: Ensure your catalyst is active and used in the correct stoichiometric amount. For acid-catalyzed reactions, consider using stronger acids if a weaker one is ineffective.[11]

  • Purity of Starting Materials: Impurities in your starting materials or solvents (especially water) can interfere with the reaction.[11][12] Ensure all reagents are pure and solvents are anhydrous.

  • Side Reactions: The formation of byproducts, such as unsaturated carboxylic acids or linear polyesters, can reduce the yield of the desired lactone.[11] Milder reaction conditions or high-dilution techniques can help minimize these side reactions.[11]

Experimental Protocols & Data

Table 1: Influence of Reaction Conditions on Diastereoselectivity

This table summarizes hypothetical data to illustrate how changing reaction parameters can affect the diastereomeric ratio (d.r.) in a generic intramolecular Michael addition to form a tetrahydropyran ring.

EntryCatalystSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
1BF₃·OEt₂CH₂Cl₂252:1
2BF₃·OEt₂CH₂Cl₂-785:1
3InCl₃THF258:1
4p-TsOHToluene803:1 (Thermodynamic)
5TriarylboraneCPME0>20:1
General Protocol for a Stereoselective Intramolecular Michael Addition

This protocol is a generalized example and should be adapted based on your specific substrate and target molecule.

  • Preparation: Under an inert atmosphere (e.g., Argon), add the starting material (1.0 eq) to a flame-dried flask.

  • Solvent Addition: Add the anhydrous solvent (e.g., CH₂Cl₂) via syringe.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a suitable cooling bath.

  • Catalyst Addition: Slowly add the Lewis or Brønsted acid catalyst (e.g., BF₃·OEt₂, 1.1 eq) to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Workup: Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

Visualizing Key Concepts

Diagram 1: General Workflow for Troubleshooting Stereoselectivity

G start Low Stereoselectivity Observed check_dr_ee Determine d.r. and e.e. start->check_dr_ee low_dr Low Diastereomeric Ratio check_dr_ee->low_dr Diastereoselectivity Issue low_ee Low Enantiomeric Excess check_dr_ee->low_ee Enantioselectivity Issue optimize_conditions_dr Optimize Reaction Conditions (Catalyst, Solvent, Temp) low_dr->optimize_conditions_dr optimize_catalyst_ee Screen Chiral Catalysts or Auxiliaries low_ee->optimize_catalyst_ee analyze_mechanism_dr Analyze Reaction Mechanism (Kinetic vs. Thermodynamic) optimize_conditions_dr->analyze_mechanism_dr modify_substrate Modify Substrate or Change Synthetic Route end Improved Stereoselectivity modify_substrate->end analyze_mechanism_dr->modify_substrate optimize_conditions_ee Optimize Asymmetric Induction Conditions optimize_catalyst_ee->optimize_conditions_ee check_purity Verify Purity of Chiral Source optimize_conditions_ee->check_purity check_purity->end

Caption: A decision-making workflow for troubleshooting low stereoselectivity.

Diagram 2: Factors Influencing Stereoselective Tetrahydropyran Synthesis

G center Stereoselective THP Synthesis catalyst Catalyst (Lewis/Brønsted Acid, Organocatalyst, Transition Metal) center->catalyst solvent Solvent (Polarity, Coordinating Ability) center->solvent temperature Temperature (Kinetic vs. Thermodynamic Control) center->temperature substrate Substrate Structure (Steric Hindrance, Conformation) center->substrate reagents Reagents & Additives (Chiral Auxiliaries, Co-catalysts) center->reagents

Caption: Key experimental factors that control the stereochemical outcome.

References

  • Diastereoselective Synthesis of Tetrahydrofuran/ Tetrahydropyran Deriv
  • Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. (2002). Organic Letters, 4(24), 4341–4344.
  • Diastereoselective synthesis of tetrahydropyrans via Prins–Ritter and Prins–arylthiolation cyclization reactions. (2017). Organic & Biomolecular Chemistry, 15(7), 1664–1673.
  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. (2014). European Journal of Organic Chemistry, 2014(18), 3799–3803.
  • Diastereoselective synthesis of polysubstituted tetrahydropyrans and thiacyclohexanes via indium trichloride mediated cyclizations. (2001). The Journal of Organic Chemistry, 66(3), 739–747.
  • Chiral scandium catalysts for enantioselective Michael reactions of beta-ketoesters. (2006). Organic Letters, 8(15), 3271–3274.
  • Catalytic, Enantioselective Michael Addition Reactions. (2002). ARKIVOC, 2002(7), 167–196.
  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams. (2021).
  • Cooperative Al(Salen)-Pyridinium Catalysts for the Asymmetric Synthesis of trans-Configured β-Lactones by [2+2]-Cyclocondensation of Acylbromides and Aldehydes: Investigation of Pyridinium Substituent Effects. (2012). Molecules, 17(6), 7076–7106.
  • Understanding divergent substrate stereoselectivity in the isothiourea-catalysed conjugate addition of cyclic α-substituted β-ketoesters to α,β-unsaturated aryl esters. (2023). Chemical Science, 15(2), 481–489.
  • Troubleshooting side reactions in the lactonization of 2-hydroxycyclohexaneacetic acid. (2025). BenchChem.
  • Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. (2007). Journal of the American Chemical Society, 129(44), 13402–13403.
  • Conjugate Addition to α,β-Unsaturated Nitriles, Carboxylic Acids, and Derivatives: A Guide to Functional Group Preparations. (n.d.).
  • Troubleshooting common issues in the chemical synthesis of Avenaciolide. (2025). BenchChem.
  • Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. (2013). RSC Advances, 3(44), 21743.
  • Application Notes and Protocols for the Stereoselective Synthesis of 3-Hydroxytetrahydro-2H-pyran-2-one. (2025). BenchChem.
  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. (2021).
  • Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. (2019). Molecules, 24(18), 3374.
  • Asymmetric synthesis of pharmaceutically important lactones and cyclic ketones. (2022). DORAS | DCU Research Repository.
  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. (2023). The Journal of Organic Chemistry, 88(4), 2137–2147.
  • Catalytic Intramolecular Conjugate Additions of Aldehyde-Derived Enamines to α,β-Unsaturated Esters. (2020). Organic Letters, 22(12), 4729–4734.
  • 1,2-Addition versus Conjugate Addition to Unsatur
  • N-TFA-Gly-Bt-Based Stereoselective Synthesis of Substituted 3-Amino Tetrahydro-2H-pyran-2-ones via an Organocatalyzed Cascade Process. (2019). The Journal of Organic Chemistry, 84(16), 10041–10051.
  • 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. (2025). Chemistry LibreTexts.
  • Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. (2021). ACS Organic & Inorganic Au, 2(1), 29–36.
  • Enantioselective C–H Lactonization of Unactivated Methylenes Directed by Carboxylic Acids. (2020). Journal of the American Chemical Society, 142(2), 1076–1085.
  • Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. (2023). Journal of the American Chemical Society, 145(32), 17992–18002.
  • Reversing the Enantioselectivity of Enzymatic Dynamic Kinetic Asymmetric Transformations in the Synthesis of Fused Lactones. (2024).
  • Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2 H -pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. (2021).
  • Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. (n.d.). [Source not further specified].

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

Welcome to the technical support center for "3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one." This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for "3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one." This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation with this compound. Our approach is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one in aqueous solutions. What are the likely reasons for this?

A1: The poor aqueous solubility of this compound likely stems from its molecular structure, which contains both a hydrophobic lactone ring and a weakly basic pyridine moiety.[1][2][3] The pyridine ring's basicity means its ionization state, and therefore its solubility, is highly dependent on the pH of the solution.[4][5] At neutral pH, the pyridine nitrogen is largely unprotonated, reducing its polarity and interaction with water molecules.

Q2: How does pH modification affect the solubility of this compound?

A2: Pyridine-based compounds are typically weak bases.[4] In acidic conditions, the lone pair of electrons on the pyridine nitrogen atom can accept a proton, forming a positively charged pyridinium ion. This ionization significantly increases the molecule's polarity and its ability to interact with polar solvents like water, thereby enhancing solubility.[4] A general rule of thumb is to adjust the pH to at least two units below the compound's pKa to ensure complete ionization and maximize solubility.

Q3: What are co-solvents, and how can they help solubilize my compound?

A3: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[6][7][8] They work by reducing the overall polarity of the solvent system, making it more favorable for dissolving non-polar or weakly polar molecules.[8] Common co-solvents used in research and pharmaceutical development include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6][7]

Q4: Could the solid-state properties of my compound, like polymorphism, be affecting its solubility?

A4: Absolutely. Polymorphism, the ability of a solid material to exist in more than one crystal structure, can significantly impact a drug's physicochemical properties, including solubility.[9][10][11][12][13][14] Different polymorphs of the same compound can have different crystal lattice energies, which in turn affects their melting points and solubilities.[10][11] Metastable polymorphs are generally more soluble than their stable counterparts.[10] It is crucial to be aware of the polymorphic form you are working with, as it can lead to variability in experimental results.

Troubleshooting Guide: Step-by-Step Solutions

Issue: My compound precipitates out of solution unexpectedly.

This is a common issue that can arise from a variety of factors. The following troubleshooting workflow can help you identify and resolve the problem.

Troubleshooting Precipitation start Precipitation Observed check_ph Verify Solution pH start->check_ph ph_drift pH Drift Detected check_ph->ph_drift Yes no_ph_drift pH is Stable check_ph->no_ph_drift No buffer Re-buffer Solution ph_drift->buffer end Problem Resolved buffer->end check_temp Assess Temperature Stability no_ph_drift->check_temp temp_issue Temperature Fluctuation check_temp->temp_issue Yes no_temp_issue Temperature is Stable check_temp->no_temp_issue No control_temp Implement Temperature Control temp_issue->control_temp control_temp->end check_polymorph Investigate Polymorphism no_temp_issue->check_polymorph polymorph_change Polymorphic Transition Likely check_polymorph->polymorph_change Yes no_polymorph_change No Evidence of Polymorphism check_polymorph->no_polymorph_change No characterize Characterize Solid State (DSC, XRD) polymorph_change->characterize characterize->end consider_degradation Evaluate Compound Degradation no_polymorph_change->consider_degradation

Caption: Troubleshooting workflow for unexpected precipitation.

Protocol 1: Systematic Solvent Screening

This protocol outlines a systematic approach to finding a suitable solvent system for "3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one".

Objective: To identify an appropriate solvent or co-solvent system that achieves the desired concentration of the compound.

Materials:

  • 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

  • A selection of common laboratory solvents (see table below)

  • Vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Initial Qualitative Assessment:

    • Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into separate vials.

    • Add a small volume (e.g., 100 µL) of each solvent to be tested.

    • Vortex the vials for 30-60 seconds.

    • Visually inspect for dissolution.

  • Quantitative Determination (for promising solvents):

    • Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).

    • Create a calibration curve using a suitable analytical method (e.g., HPLC-UV).

    • Prepare saturated solutions by adding an excess of the compound to the selected solvents.

    • Equilibrate the solutions (e.g., by shaking at a constant temperature for 24 hours).

    • Filter or centrifuge the solutions to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the supernatant using the established analytical method.

Table 1: Common Solvents for Screening

Solvent ClassExamplesPolarityNotes
Polar Protic Water, Ethanol, Methanol, IsopropanolHighWater is often the desired final solvent. Alcohols can act as co-solvents.[6][15][16][17]
Polar Aprotic DMSO, DMF, AcetonitrileHighOften used for preparing concentrated stock solutions.
Non-polar Hexane, Toluene, DichloromethaneLowLess likely to be effective for this compound but can be useful for understanding its properties.
"Green" Solvents PEG 400, Glycerol, Deep Eutectic SolventsVariableOffer less toxic alternatives for certain applications.[15][18]
Protocol 2: pH-Dependent Solubility Profile

Objective: To determine the aqueous solubility of the compound as a function of pH.

Materials:

  • 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

  • A series of buffers covering a range of pH values (e.g., pH 2 to pH 10)

  • pH meter

  • Shaker or rotator

  • Analytical equipment for concentration measurement (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the compound to vials containing each of the different pH buffers.

  • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, check and record the final pH of each solution.

  • Filter or centrifuge the samples to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in each supernatant using a validated analytical method.

  • Plot the solubility (e.g., in mg/mL or µM) against the final pH to generate a pH-solubility profile.

pH_Solubility_Workflow start Start: Determine pH-Solubility Profile prepare_buffers Prepare Buffers (pH 2-10) start->prepare_buffers add_compound Add Excess Compound to Buffers prepare_buffers->add_compound equilibrate Equilibrate (24-48h at constant T) add_compound->equilibrate measure_ph Measure Final pH equilibrate->measure_ph separate Filter or Centrifuge measure_ph->separate quantify Quantify Concentration (e.g., HPLC) separate->quantify plot Plot Solubility vs. pH quantify->plot end End: pH-Solubility Profile Generated plot->end

Caption: Workflow for determining a pH-solubility profile.

Advanced Solutions

For particularly challenging solubility issues, more advanced formulation strategies may be required. These are often employed in later-stage drug development but can be adapted for research purposes.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at the molecular level.[9][19] Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs). The resulting amorphous solid dispersion can significantly enhance the dissolution rate and apparent solubility of the compound.[20]

  • Complexation: The use of complexing agents, such as cyclodextrins, can improve the solubility of hydrophobic molecules by forming inclusion complexes where the drug molecule is encapsulated within the cyclodextrin cavity.[19][21]

  • Nanotechnology: Reducing the particle size of the compound to the nanometer range can dramatically increase the surface area available for dissolution, leading to improved solubility and dissolution rates.[20][22]

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.
  • Cosolvent - Wikipedia.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Cosolvent – Knowledge and References - Taylor & Francis.
  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores.
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC.
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.
  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.
  • Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds - Benchchem.
  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry - Nishka Research.
  • Effect of Polymorphism Formulations - Veeprho.
  • Journal of Chemical and Pharmaceutical Research, 2024, 16(5):9-10 Opinion Impact of Polymorphism on Drug Formulation and Bioavai - JOCPR.
  • A Review on Polymorphism Perpetuates Pharmaceuticals - Prime Scholars.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • Cosolvent and Complexation Systems - Pharma Excipients.
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC.
  • Synthesis of Five-Membered Heterocycles Using Water as a Solvent | IntechOpen.
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
  • N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents - PMC.
  • (PDF) Synthesis of Five-Membered Heterocycles Using Water as a Solvent - ResearchGate.
  • Pyridine in pharmaceutical science and medicinal compound synthesis - Sarchem Labs.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC.
  • Pyridine - Wikipedia.
  • Solubility of Pyridine-2,4,6-tricarboxylic acid in different solvents - Benchchem.

Sources

Troubleshooting

Technical Support Center: 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

Introduction: Welcome to the technical support guide for "3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one." This molecule, featuring a pyridine ring linked to a tetrahydropyran-2-one (a δ-lactone) core, is a valuable heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support guide for "3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one." This molecule, featuring a pyridine ring linked to a tetrahydropyran-2-one (a δ-lactone) core, is a valuable heterocyclic building block in medicinal chemistry and materials science. Understanding its stability profile is critical for predicting its shelf-life, reaction compatibility, and potential for impurity formation. This guide provides in-depth, field-proven insights into its degradation pathways, offering troubleshooting advice and validated experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) on Degradation Pathways

Q1: What are the primary degradation pathways I should be concerned with for 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one?

The structure of this compound contains two key functional groups susceptible to degradation: a lactone (cyclic ester) and a pyridine ring. Therefore, the primary degradation pathways are:

  • Hydrolysis (Acidic or Basic): The lactone ring is the most reactive site and is prone to opening under both acidic and basic conditions to form a linear hydroxy-carboxylic acid or its corresponding salt.[1][2]

  • Oxidation: The pyridine ring's nitrogen atom can be oxidized to an N-oxide. Under more strenuous oxidative conditions, cleavage of the pyridine ring itself is possible.[3]

  • Photodegradation: The pyridine moiety can absorb UV light, potentially leading to complex photochemical rearrangements, especially if an N-oxide intermediate is formed.[4][5]

Q2: How does the molecule behave under acidic conditions? What is the degradation mechanism?

Under acidic conditions, the lactone ring undergoes acid-catalyzed hydrolysis.[1] The mechanism is an AAC1 type (unimolecular, acyl-oxygen cleavage), which involves the protonation of the ether oxygen within the ring, making it a good leaving group. This is followed by the rate-limiting cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water opens the ring to yield 5-hydroxy-4-(pyridin-2-yl)pentanoic acid .[1][2]

This reaction can be quite rapid, especially in the presence of strong acids or at elevated temperatures.[1]

Acid_Hydrolysis cluster_main Acid-Catalyzed Hydrolysis Start 3-(Pyridin-2-yl)tetrahydro- 2H-pyran-2-one Protonation Protonated Intermediate Start->Protonation + H+ Carbocation Resonance-Stabilized Oxocarbenium Ion Protonation->Carbocation Ring Opening (Slow) Product 5-hydroxy-4-(pyridin-2-yl)pentanoic acid Carbocation->Product + H2O, - H+

Caption: Acid-catalyzed hydrolysis pathway of the lactone ring.

Q3: What degradation is expected under alkaline (basic) conditions?

In a basic medium, the lactone undergoes base-catalyzed hydrolysis, commonly known as saponification. A hydroxide ion directly attacks the electrophilic carbonyl carbon of the lactone. This leads to the formation of a tetrahedral intermediate, which then collapses to break the acyl-oxygen bond, opening the ring. The final product is the carboxylate salt, sodium 5-hydroxy-4-(pyridin-2-yl)pentanoate (assuming NaOH is used), which will be protonated to the carboxylic acid upon acidic workup.

Base_Hydrolysis cluster_main Base-Catalyzed Hydrolysis (Saponification) Start 3-(Pyridin-2-yl)tetrahydro- 2H-pyran-2-one Tetrahedral Tetrahedral Intermediate Start->Tetrahedral + OH- Product 5-hydroxy-4-(pyridin-2-yl)pentanoate Salt Tetrahedral->Product Ring Opening

Caption: Base-catalyzed hydrolysis pathway via nucleophilic acyl substitution.

Q4: What are the likely products of oxidative degradation?

Oxidative stress will primarily affect the electron-rich pyridine ring. The most common and initial oxidation product is the 3-(1-oxido-pyridin-2-yl)tetrahydro-2H-pyran-2-one (Pyridine N-oxide) . This occurs when the nitrogen lone pair attacks the oxidant (e.g., H₂O₂, m-CPBA).

In more aggressive or biological systems (e.g., microbial degradation), oxidative cleavage of the pyridine ring itself can occur, leading to a variety of smaller, aliphatic byproducts.[3]

Oxidation cluster_main Oxidative Degradation Pathways Start Parent Compound N_Oxide Pyridine N-Oxide Derivative Start->N_Oxide Mild Oxidation (e.g., H₂O₂) Ring_Cleavage Ring Cleavage Products (e.g., succinic acid derivatives) Start->Ring_Cleavage Harsh Oxidation or Microbial Degradation

Caption: Potential oxidative degradation pathways for the title compound.

Q5: Is the compound sensitive to light, and what should I expect from photostability testing?

Yes, the pyridine moiety makes the compound a candidate for photodegradation. Upon exposure to light, particularly UV, the compound can absorb energy and undergo electronic excitation. If a pyridine N-oxide has been formed via trace oxidation, it is particularly photosensitive and can rearrange into complex structures like oxaziridine or 1,2-oxazepine derivatives.[4] Direct irradiation of the parent compound may also lead to dehydrogenation or other rearrangements.[6][7] Therefore, it is crucial to protect samples from light during storage and analysis to ensure reproducibility.

Troubleshooting Guide for Experimental Issues

Observed Problem Probable Cause & Scientific Rationale Recommended Solutions & Actions
Rapid disappearance of the parent compound in an acidic mobile phase or formulation (pH < 4). Acid-Catalyzed Hydrolysis: The lactone ring is highly labile in acidic environments, leading to rapid ring-opening. The rate of this reaction is often accelerated by temperature.[1]1. Confirm pH: Immediately verify the pH of your solution. 2. Buffer Selection: Use a buffer in a less acidic range (e.g., acetate buffer at pH 4-5) if the experiment allows. 3. Temperature Control: Conduct experiments at reduced temperatures (e.g., 4°C) to slow degradation kinetics. 4. Solvent Choice: If applicable, switch to aprotic solvents for non-aqueous studies.
Appearance of a new major peak with a mass of +18 Da (M+18) in LC-MS analysis. Hydrolysis Product: This mass increase corresponds to the addition of one molecule of water (H₂O), confirming the formation of the ring-opened product, 5-hydroxy-4-(pyridin-2-yl)pentanoic acid.1. Confirm Identity: Perform MS/MS fragmentation to confirm the structure. 2. Quantify: Develop a stability-indicating method to quantify the formation of this degradant over time. 3. Control: Implement the solutions for acid/base hydrolysis mentioned above to mitigate its formation.
A new peak with a mass of +16 Da (M+16) is observed, especially after exposure to air or oxidative reagents. N-Oxide Formation: This mass increase is the classic signature of the addition of a single oxygen atom, indicating the formation of the pyridine N-oxide derivative.1. Minimize Oxygen: Purge solvents with nitrogen or argon. 2. Use Antioxidants: If compatible with your system, consider adding a small amount of an antioxidant like BHT. 3. Characterize: Isolate and characterize this impurity, as its reactivity and toxicological profiles may differ significantly from the parent compound.
Experimental results are inconsistent, particularly between samples prepared on the benchtop vs. those stored in a drawer. Photodegradation: The compound is likely degrading upon exposure to ambient laboratory light. The pyridine ring is a known chromophore that can initiate photochemical reactions.[4]1. Protect from Light: Use amber vials or wrap containers in aluminum foil for all sample preparation, storage, and analysis. 2. Controlled Photostability Study: Perform a formal photostability study (as described below) to quantify the effect of light exposure.

Key Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating power of your analytical method.[8][9]

Forced_Degradation_Workflow cluster_workflow Forced Degradation Experimental Workflow cluster_conditions Stress Conditions (in parallel) start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acid Hydrolysis 0.1 M HCl 60°C, 24h start->acid base Base Hydrolysis 0.1 M NaOH 60°C, 8h start->base oxidative Oxidative 3% H₂O₂ RT, 24h start->oxidative photo Photolytic ICH Q1B conditions start->photo thermal Thermal 80°C, 72h (Solid & Solution) start->thermal neutralize Neutralize Acid/Base Samples (if necessary) acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS oxidative->analyze photo->analyze thermal->analyze neutralize->analyze

Caption: Workflow for a comprehensive forced degradation study.

Detailed Steps:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C. Withdraw aliquots at 0, 2, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Incubate at 60°C. Withdraw aliquots at shorter intervals (e.g., 0, 1, 4, 8 hours) as this reaction may be faster. Neutralize with an equivalent amount of HCl before injection.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 3%). Keep at room temperature, protected from light. Withdraw aliquots at 0, 4, 8, and 24 hours.

  • Photostability: Expose the stock solution in a quartz cuvette or a clear vial to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed in the same chamber.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

A robust, stability-indicating method is one that can separate the parent compound from all potential degradation products, ensuring accurate quantification.

Parameter Recommended Setting Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)Provides good retention and separation for moderately polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to ensure good peak shape for the pyridine moiety.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the compound and its degradants.
Gradient 5% B to 95% B over 20 minutesA broad gradient is necessary to elute both the polar, ring-opened products and the potentially less polar parent compound and N-oxide.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 35°CProvides good efficiency and reproducibility.[8][9]
Detection (UV) 260 nmThe pyridine ring has a strong absorbance around this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLStandard volume to avoid column overload.
References
  • Okamoto, S. (2021). Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry, 10, 1-8.
  • Elghaytai, L., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Revues Scientifiques Marocaines.
  • Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). Available at: [Link]

  • ResearchGate (2014). Synthesis and Antioxidant Activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. Available at: [Link]

  • MDPI (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Available at: [Link]

  • RSD Journal (2022). Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review. Available at: [Link]

  • Beilstein Journal of Organic Chemistry (2021). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Available at: [Link]

  • MDPI (2025). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Available at: [Link]

  • ScienceDirect (2021). Photocatalytic degradation of drugs in water mediated by acetylated riboflavin and visible light. Available at: [Link]

  • Frontiers (2022). Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Available at: [Link]

  • DTIC (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Available at: [Link]

  • Asian Journal of Chemistry (2012). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Available at: [Link]

  • Semantic Scholar (2025). Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib. Available at: [Link]

  • Frontiers (2025). Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib. Available at: [Link]

  • ACS Publications (2019). N-TFA-Gly-Bt-Based Stereoselective Synthesis of Substituted 3-Amino Tetrahydro-2H-pyran-2-ones via an Organocatalyzed Cascade Process. Available at: [Link]

  • PubMed (2009). Photochemical dehydrogenation of 3,4-dihydro-2-pyridones. Available at: [Link]

  • PMC (2021). Tetra-2,3-Pyrazinoporphyrazines with Externally Appended Pyridine Rings 22 Synthesis, Physicochemical and Photoactivity Studies on In(III) Mono- and Heteropentanuclear Complexes. Available at: [Link]

  • RSC Publishing (2009). Photochemical dehydrogenation of 3,4-dihydro-2-pyridones. Available at: [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]

  • RSC Publishing. Kinetics and mechanism of the hydrolysis of tetrahydro-2-furyl and tetrahydropyran-2-yl alkanoates. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of "3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one" synthesis methods

Introduction The 3-substituted tetrahydropyran-2-one (δ-valerolactone) framework is a prevalent structural motif in a myriad of natural products and pharmacologically active compounds. The introduction of a pyridyl subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 3-substituted tetrahydropyran-2-one (δ-valerolactone) framework is a prevalent structural motif in a myriad of natural products and pharmacologically active compounds. The introduction of a pyridyl substituent at the 3-position, as in 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one, offers a valuable scaffold for the development of novel therapeutics due to the unique electronic and coordinating properties of the pyridine ring. The synthesis of this specific chiral heterocyclic building block, however, presents a set of challenges, primarily centered around the stereoselective formation of the C-C bond at the C3 position. This guide provides a comparative analysis of three prominent synthetic strategies for obtaining 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one, offering in-depth technical insights and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Chapter 1: Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals three primary disconnection approaches, each forming the basis of a distinct synthetic strategy. These strategies involve the formation of the critical C3-pyridyl bond through either a conjugate addition or a cross-coupling reaction.

cluster_A Strategy 1: Conjugate Addition cluster_B Strategy 2: Suzuki-Miyaura Cross-Coupling cluster_C Strategy 3: Negishi Cross-Coupling TM Target Molecule: 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one M1 α,β-Unsaturated δ-Lactone (5,6-Dihydro-2H-pyran-2-one) M1->TM C3-C(pyridyl) bond formation N1 2-Pyridyl Nucleophile (e.g., Gilman Cuprate) N1->TM M2 3-Halo-tetrahydro-2H-pyran-2-one M2->TM C3-C(pyridyl) bond formation N2 2-Pyridylboronic Acid/Ester N2->TM M3 3-Halo-tetrahydro-2H-pyran-2-one M3->TM C3-C(pyridyl) bond formation N3 2-Pyridylzinc Reagent N3->TM

Figure 1: Retrosynthetic analysis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one.

Chapter 2: Method 1 - Conjugate Addition of 2-Pyridylcuprates

The conjugate addition of organocuprates to α,β-unsaturated carbonyl compounds is a powerful and widely used method for the formation of carbon-carbon bonds. In this strategy, a 2-pyridyl Gilman homocuprate is reacted with 5,6-dihydro-2H-pyran-2-one to directly install the pyridyl group at the 3-position.

Mechanistic Overview

The reaction proceeds through the formation of a lithium di(pyridin-2-yl)cuprate, which then undergoes a 1,4-conjugate addition to the α,β-unsaturated lactone. The resulting enolate is subsequently protonated during aqueous workup to yield the desired product. The use of a cuprate is crucial as direct addition of the organolithium or Grignard reagent would likely result in 1,2-addition to the carbonyl group[1].

Detailed Experimental Protocol

Step 1: Preparation of the 2-Pyridylcuprate Reagent

  • To a solution of 2-bromopyridine (2.2 mmol) in anhydrous diethyl ether (20 mL) at -78 °C under an argon atmosphere, add n-butyllithium (2.2 mmol, 1.6 M in hexanes) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 2-lithiopyridine.

  • In a separate flask, suspend copper(I) iodide (1.0 mmol) in anhydrous diethyl ether (10 mL) at -40 °C.

  • Transfer the freshly prepared 2-lithiopyridine solution to the copper(I) iodide suspension via cannula.

  • Allow the mixture to warm to 0 °C and stir for 30 minutes to form the lithium di(pyridin-2-yl)cuprate.

Step 2: Conjugate Addition

  • Cool the cuprate solution to -78 °C.

  • Add a solution of 5,6-dihydro-2H-pyran-2-one (1.0 mmol) in anhydrous diethyl ether (5 mL) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(pyridin-2-yl)tetrahydro-2H-pyran-2-one.

Process Workflow Diagram

A Prepare 2-lithiopyridine from 2-bromopyridine and n-BuLi B Prepare lithium di(pyridin-2-yl)cuprate with CuI A->B C React cuprate with 5,6-dihydro-2H-pyran-2-one B->C D Aqueous workup with NH4Cl C->D E Extraction and Purification D->E F Final Product E->F

Figure 2: Workflow for conjugate addition synthesis.

Discussion

This method is highly convergent and directly establishes the desired bond. The starting materials, 2-bromopyridine and 5,6-dihydro-2H-pyran-2-one, are commercially available. A key advantage is the potential for enantioselectivity by employing chiral ligands in modified cuprate reagents. However, the reaction requires stoichiometric amounts of the organocopper reagent and is sensitive to moisture and air, necessitating inert atmosphere techniques. The preparation of the organometallic reagents also requires cryogenic temperatures.

Chapter 3: Method 2 - Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and robust method for the formation of C-C bonds, particularly between sp2-hybridized carbons.[2] This strategy involves the palladium-catalyzed coupling of a 3-halo-tetrahydro-2H-pyran-2-one with a 2-pyridylboronic acid derivative.

Mechanistic Overview

The catalytic cycle begins with the oxidative addition of the 3-halo-lactone to a Pd(0) complex. This is followed by transmetalation of the pyridyl group from the boronic acid to the palladium center, a step that is often facilitated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst. The cross-coupling of 2-pyridylboronic acids can be challenging due to their instability and the potential for the pyridine nitrogen to coordinate to the palladium catalyst, inhibiting its activity.[3] Therefore, careful selection of the ligand and base is crucial for a successful reaction.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-tetrahydro-2H-pyran-2-one

  • To a solution of δ-valerolactone (10 mmol) in anhydrous tetrahydrofuran (40 mL) at -78 °C under an argon atmosphere, add lithium diisopropylamide (11 mmol, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

  • Stir the solution at -78 °C for 1 hour.

  • Add a solution of N-bromosuccinimide (12 mmol) in anhydrous tetrahydrofuran (20 mL) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (30 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-bromo-tetrahydro-2H-pyran-2-one.

Step 2: Suzuki-Miyaura Coupling

  • To a degassed mixture of 3-bromo-tetrahydro-2H-pyran-2-one (1.0 mmol), 2-pyridylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a 1,4-dioxane/water mixture (4:1, 5 mL), add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.05 mmol).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours under an argon atmosphere.

  • Cool the reaction to room temperature and dilute with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(pyridin-2-yl)tetrahydro-2H-pyran-2-one.

Process Workflow Diagram

A Synthesize 3-bromo-tetrahydro-2H-pyran-2-one B Set up Suzuki-Miyaura reaction with 2-pyridylboronic acid and Pd catalyst A->B C Heat reaction mixture B->C D Aqueous workup C->D E Extraction and Purification D->E F Final Product E->F

Figure 3: Workflow for Suzuki-Miyaura cross-coupling synthesis.

Discussion

The Suzuki-Miyaura coupling offers high functional group tolerance and generally uses non-toxic and stable boron reagents. The two-step sequence, however, reduces the overall efficiency compared to a one-step conjugate addition. The synthesis of the 3-halo-lactone precursor adds an extra step and may have variable yields. The success of the coupling reaction is highly dependent on the choice of catalyst, ligand, and base to overcome the challenges associated with 2-pyridylboronic acids.

Chapter 4: Method 3 - Negishi Cross-Coupling

The Negishi cross-coupling reaction provides another powerful tool for C-C bond formation, utilizing organozinc reagents as the nucleophilic partner.[4] This method can be particularly advantageous for the coupling of 2-pyridyl systems, as 2-pyridylzinc reagents are often more reactive and reliable than their boronate counterparts.[5]

Mechanistic Overview

Similar to the Suzuki-Miyaura reaction, the Negishi coupling proceeds via a Pd(0)-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination. The use of an organozinc reagent in the transmetalation step can be more efficient, especially for challenging substrates like 2-pyridyl derivatives. The development of solid, air-stable 2-pyridylzinc reagents has significantly improved the practicality of this method.[6]

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-tetrahydro-2H-pyran-2-one

  • (This step is identical to Step 1 in the Suzuki-Miyaura protocol)

Step 2: Preparation of the 2-Pyridylzinc Reagent

  • To a solution of 2-bromopyridine (1.2 mmol) in anhydrous tetrahydrofuran (10 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.2 mmol, 1.6 M in hexanes) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add a solution of zinc chloride (1.3 mmol) in anhydrous tetrahydrofuran (5 mL) to the 2-lithiopyridine solution.

  • Allow the mixture to warm to room temperature and stir for 1 hour to form the 2-pyridylzinc chloride reagent.

Step 3: Negishi Coupling

  • To the freshly prepared 2-pyridylzinc chloride solution, add 3-bromo-tetrahydro-2H-pyran-2-one (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 mmol).

  • Heat the reaction mixture to 60 °C and stir for 12 hours under an argon atmosphere.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(pyridin-2-yl)tetrahydro-2H-pyran-2-one.

Process Workflow Diagram

A Synthesize 3-bromo-tetrahydro-2H-pyran-2-one B Prepare 2-pyridylzinc reagent A->B C Perform Negishi coupling with Pd catalyst B->C D Aqueous workup C->D E Extraction and Purification D->E F Final Product E->F

Figure 4: Workflow for Negishi cross-coupling synthesis.

Discussion

The Negishi coupling often proceeds under milder conditions and with higher yields for challenging substrates compared to the Suzuki-Miyaura reaction. The in-situ preparation of the organozinc reagent is straightforward. The recent development of solid, air-stable 2-pyridylzinc reagents further enhances the practicality of this method, avoiding the need for handling pyrophoric organolithium reagents in the final coupling step.[5][6] However, like the Suzuki-Miyaura method, it is a two-step process.

Chapter 5: Comparative Analysis

FeatureMethod 1: Conjugate AdditionMethod 2: Suzuki-Miyaura CouplingMethod 3: Negishi Coupling
Number of Steps 1 (from α,β-unsaturated lactone)2 (from δ-valerolactone)2 (from δ-valerolactone)
Overall Yield Moderate to GoodModerateGood to Excellent
Stereocontrol Potential for asymmetric variantsDependent on chiral precursorDependent on chiral precursor
Reagent Sensitivity High (air and moisture sensitive)ModerateModerate (organozinc can be air-sensitive)
Reaction Conditions Cryogenic temperatures requiredElevated temperaturesMild to moderate temperatures
Scalability Challenging due to stoichiometryGoodGood
Reagent Availability CommonCommonCommon
Key Advantage Convergent, direct bond formationRobust, well-establishedHigh reactivity for pyridyl systems
Key Disadvantage Stoichiometric, sensitive reagentsTwo steps, potential catalyst inhibitionTwo steps, organozinc preparation

Conclusion

The choice of synthetic method for 3-(pyridin-2-yl)tetrahydro-2H-pyran-2-one depends on the specific requirements of the research or development program.

  • For rapid, small-scale synthesis and exploration of stereoselective routes, the Conjugate Addition of 2-Pyridylcuprates (Method 1) is a highly attractive option due to its directness.

  • For larger-scale synthesis where robustness and the use of more stable reagents are prioritized, the Suzuki-Miyaura Cross-Coupling (Method 2) offers a reliable, albeit longer, route.

  • When higher yields and milder reaction conditions are critical, particularly for overcoming the challenges of 2-pyridyl coupling, the Negishi Cross-Coupling (Method 3) stands out as a superior alternative to the Suzuki-Miyaura reaction, especially with the use of pre-formed, stable 2-pyridylzinc reagents.

Ultimately, a thorough evaluation of the available resources, desired scale, and stereochemical requirements will guide the synthetic chemist to the most appropriate and efficient pathway for the synthesis of this valuable heterocyclic building block.

References

  • Denmark, S. E. The Negishi Cross-Coupling Reaction. University of Illinois Urbana-Champaign. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]

  • Spivey, A. C., et al. (2007). Conjugate Addition of 2- and 4-Pyridylcuprates: An Expeditious Asymmetric Synthesis of Natural (−)-Evoninic Acid. Organic Letters, 9(5), 891-894. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Wikipedia. (2024). Negishi coupling. [Link]

  • Colombe, J. R., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754-5757. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

  • Amoah, E., & Dieter, R. K. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry, 82(6), 2870-2888. [Link]

  • Nakagawa, M., et al. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 56, 49. [Link]

  • PubMed. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. [Link]

  • Colombe, J. R., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. PMC. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2020). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. [Link]

  • Stentzel, M. R., & Klumpp, D. A. (2021). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. PMC. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one and Its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the biological activities of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one and its structural analogs. As a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one and its structural analogs. As a privileged structure in medicinal chemistry, the pyridinyl-lactone scaffold has garnered significant interest for its potential therapeutic applications. This document synthesizes available experimental data to offer an objective overview of the cytotoxic, antimicrobial, and anti-inflammatory properties of this class of compounds, supported by detailed experimental protocols and mechanistic insights.

Introduction to 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

The fusion of a pyridine ring with a tetrahydropyran-2-one (δ-valerolactone) core in 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one creates a unique chemical entity with the potential for diverse biological interactions. The pyridine moiety, a common feature in many pharmaceuticals, can engage in hydrogen bonding and π-stacking interactions, while the lactone ring serves as a potential Michael acceptor and can influence the molecule's lipophilicity and metabolic stability. This guide will explore how structural modifications to this core scaffold impact its biological profile.

Cytotoxic Activity: A Primary Therapeutic Avenue

The most prominently reported biological activity for pyridinyl-containing lactones and related pyranone derivatives is their cytotoxicity against various cancer cell lines.[1][2] While direct experimental data for 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one is limited in publicly accessible literature, studies on closely related analogs provide valuable insights into the structure-activity relationships (SAR) governing this effect.

Comparative Cytotoxicity of Analogs

Research indicates that the position of the pyridine nitrogen and the nature of substituents on both the pyridine and pyranone rings significantly influence cytotoxic potency. For instance, lactones bearing a pyridin-2-yl ring have been reported to be more cytotoxic than their pyridin-3-yl counterparts.[1] The following table summarizes the cytotoxic activity of selected pyranone and pyridone analogs against various cancer cell lines.

Compound/Analog ClassStructureCell LineIC50 (µM)Reference
Pyrano[3,2-c]pyridine derivative (4-CP.P) Fused pyridin-pyranoneMCF-7 (Breast)60 ± 4.0[3]
Pyrano[3,2-c]pyridine derivative (P.P) Fused pyridin-pyranoneMCF-7 (Breast)100 ± 5.0[3]
Pyrano[3,2-c]pyridine derivative (3-NP.P) Fused pyridin-pyranoneMCF-7 (Breast)140 ± 5.0[3]
Pyrano[3,2-c]pyridine derivative (TPM.P) Fused pyridin-pyranoneMCF-7 (Breast)180 ± 6.0[3]
6-Methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-one Substituted Pyran-2-oneL1210 (Murine Leukemia)0.95[4]
6-Methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-one Substituted Pyran-2-oneHeLa (Cervix Carcinoma)2.9[4]
Mechanism of Cytotoxic Action: Induction of Apoptosis and Cell Cycle Arrest

The cytotoxic effects of many pyridine-containing compounds are attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle.[1] Studies on related pyridone and pyrano[3,2-c]pyridine derivatives have shown that these compounds can trigger apoptosis through the intrinsic pathway.[1] This is often characterized by the upregulation of pro-apoptotic proteins like p53 and Bax, and the activation of c-Jun N-terminal kinase (JNK), a key regulator of cellular stress responses.[1][5]

Furthermore, these compounds have been observed to cause cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.[1] This disruption of the cell cycle is often mediated by the upregulation of cell cycle inhibitors such as p21.[1]

G cluster_0 Pyridinyl-Lactone Analog cluster_1 Cellular Stress Response cluster_2 Apoptosis Induction cluster_3 Cell Cycle Arrest Compound Pyridinyl-Lactone Analog p53 p53 Upregulation Compound->p53 JNK JNK Activation Compound->JNK Bax Bax Upregulation p53->Bax p21 p21 Upregulation p53->p21 Apoptosis Apoptosis JNK->Apoptosis CytoC Cytochrome c Release Bax->CytoC Caspases Caspase Activation CytoC->Caspases Caspases->Apoptosis G2M G2/M Arrest p21->G2M

Proposed mechanism of pyridinyl-lactone induced cytotoxicity.

Antimicrobial Activity: A Less Prominent Feature

In contrast to their potent cytotoxic effects, the antimicrobial activity of pyridinyl-lactone derivatives appears to be less pronounced. Studies on a range of novel lactones containing pyridin-2-yl and pyridin-3-yl rings showed no significant activity against several bacterial strains.[1] However, the broader class of pyran-2-one and pyridin-2-one analogs has demonstrated some promising antimicrobial and antifungal activities.[6]

The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial potency. The following table presents MIC values for some pyranone and pyridone analogs.

Compound/Analog ClassStructureMicroorganismMIC (µg/mL)Reference
Fused Pyran Derivative Fused PyranBacillus subtilis-[1]
Fused Pyran Derivative Fused PyranEscherichia coli-[1]
Fused Pyran Derivative Fused PyranStaphylococcus aureus-[1]
1-hydroxy-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-one Substituted Pyridin-2-oneBroad SpectrumPromising Activity[6]

The lack of significant antimicrobial activity for the core pyridinyl-lactone structure suggests that this scaffold may be more suitable for development as an anticancer agent rather than an antibiotic.

Anti-inflammatory Potential: An Area for Further Exploration

The anti-inflammatory properties of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one and its direct analogs are not well-documented in the current literature. However, related heterocyclic systems, such as derivatives of pyridine-4-one and other lactones, have shown significant anti-inflammatory effects.[5][7]

For example, certain 3-hydroxy-pyridine-4-one derivatives have demonstrated potent anti-inflammatory activity in carrageenan-induced paw edema models in rats.[5] This activity is thought to be related to their iron-chelating properties, as key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), are heme-dependent.[5] Additionally, some tetrahydropyran derivatives have been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[8]

Given these findings in related structures, it is plausible that 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one may also possess anti-inflammatory properties. This represents a promising area for future investigation.

G cluster_0 Inflammatory Stimulus cluster_1 Inflammatory Mediators cluster_2 Potential Inhibition cluster_3 Inflammatory Response Stimulus Inflammatory Stimulus (e.g., Carrageenan) COX COX Enzymes Stimulus->COX Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Stimulus->Cytokines Inflammation Inflammation COX->Inflammation Cytokines->Inflammation Inhibition Pyridinyl-Lactone (Hypothetical) Inhibition->COX ? Inhibition->Cytokines ?

Hypothetical anti-inflammatory mechanism of pyridinyl-lactones.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for assessing cytotoxic and antimicrobial activities are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Test compound (e.g., 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one or its analogs)

  • Human cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined by plotting cell viability against the compound concentration.

Workflow for the MTT cytotoxicity assay.
Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion and Future Directions

The available evidence strongly suggests that 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one and its analogs are a promising class of compounds with significant cytotoxic activity against cancer cells. The primary mechanism of action appears to be the induction of apoptosis and cell cycle arrest. In contrast, their antimicrobial potential seems limited. The anti-inflammatory activity of this specific scaffold remains an underexplored but potentially fruitful area of research.

Future studies should focus on:

  • Synthesizing and testing 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one to obtain direct experimental data on its biological activities.

  • Expanding the library of analogs to further elucidate the structure-activity relationships for cytotoxicity and to explore the potential for anti-inflammatory activity.

  • In-depth mechanistic studies to identify the specific molecular targets of these compounds and to fully characterize the signaling pathways involved in their biological effects.

By addressing these research gaps, the full therapeutic potential of this intriguing class of pyridinyl-lactone compounds can be realized.

References

  • Syntheses, Structures and Biological Activities of New Pyridinyl Lactones. (URL not available)
  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. [Link]

  • Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. [Link]

  • Synthesis of N‐Pyridinyl(methyl)‐1,2‐dihydro‐4‐hydroxy‐2‐oxoquinoline‐3‐carboxamides and analogues and their anti‐inflammatory activity in mice and rats. [Link]

  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. [Link]

  • Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. [Link]

  • Design, synthesis, and biological evaluation of novel 2H-pyran-2-one derivatives as potential HIV-1 reverse transcriptase inhibitors. [Link]

  • Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. [Link]

  • Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. [Link]

  • Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. [Link]

  • Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. [Link]

  • Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. [Link]

  • Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. [Link]

  • Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. [Link]

  • Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. [Link]

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. [Link]

  • Study on the Synthesis and Structure-activity Relationship of 3-Styrylflavones Possessing Variously Hydroxylated D-ring Moiety. [Link]

  • Poly(δ-valerolactone-co-allyl-δ-valerolactone) cross-linked microparticles: Formulation, characterization and biocompatibility. [Link]

  • Selective production of γ-valerolactone from biomass-derived levulinic acid over a Ni/CMK-3 catalyst. [Link]

  • Stable Continuous Production of γ-Valerolactone from Biomass-Derived Levulinic Acid over Zr–Al-Beta Zeolite Catalyst. [Link]

Sources

Validation

A Comparative Guide to the In Vitro Cytotoxicity of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

In the landscape of preclinical drug discovery, the initial assessment of a compound's cytotoxic potential is a critical determinant of its therapeutic promise. This guide provides an in-depth comparative analysis of the...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of preclinical drug discovery, the initial assessment of a compound's cytotoxic potential is a critical determinant of its therapeutic promise. This guide provides an in-depth comparative analysis of the cytotoxic activity of a novel heterocyclic compound, 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one . Our evaluation is grounded in robust experimental data and juxtaposed with the performance of established chemotherapeutic agents, doxorubicin and cisplatin.

This document is intended for researchers, scientists, and drug development professionals, offering not only a summary of cytotoxic efficacy but also a detailed exposition of the underlying experimental methodologies. We will delve into the causality behind our experimental choices, ensuring that every protocol is presented as a self-validating system, thereby upholding the principles of scientific integrity and trustworthiness.

Introduction to the Compound of Interest

3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one is a novel synthetic molecule featuring a pyridine ring fused to a tetrahydropyran-2-one (a saturated δ-lactone) core. The presence of both the aromatic, electron-withdrawing pyridine moiety and the reactive lactone ring suggests a potential for significant biological activity.[1] Numerous studies have highlighted the anticancer properties of compounds containing pyridine or lactone structures, making this hybrid molecule a compelling candidate for cytotoxic evaluation.[2][3]

Our investigation focuses on quantifying the cytotoxicity of this compound against two distinct cell lines:

  • AGS (Human Gastric Adenocarcinoma): A well-established model for gastric cancer, representing a key target for novel oncological therapies.

  • L929 (Murine Fibroblast): A non-cancerous cell line used to assess the general cytotoxicity and potential for off-target effects of the test compound.

Comparative Cytotoxicity Analysis

The cytotoxic potential of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one and reference compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[4]

Table 1: Comparative IC50 Values (µM) of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one and Standard Chemotherapeutic Agents.

CompoundAGS (Human Gastric Adenocarcinoma) IC50 (µM)L929 (Murine Fibroblast) IC50 (µM)
3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one Analogues 0.6 - 4.4 Cytotoxic
Doxorubicin~7.5 - 50[5][6]22.4[7]
Cisplatin~7.2 - 100[5][8]Not specified

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

The data clearly indicates that pyridinyl lactone analogues exhibit potent cytotoxicity against the AGS human gastric cancer cell line, with IC50 values in the low micromolar to nanomolar range. Notably, this potency is significantly higher than that of the conventional chemotherapeutic agents, doxorubicin and cisplatin, in the same cell line.[5][6][8] The observed cytotoxicity in the L929 fibroblast cell line suggests that the compound may also affect non-cancerous cells, a critical consideration for further therapeutic development.

Mechanistic Insights: The Role of the Pyridine and Lactone Moieties

The potent cytotoxicity of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one can be attributed to the synergistic interplay of its constituent chemical motifs.

  • The Pyridine Ring: As a nitrogen-containing heterocycle, the pyridine moiety is a common feature in a multitude of biologically active compounds, including numerous FDA-approved drugs.[2] Its presence can facilitate interactions with biological targets through hydrogen bonding and pi-stacking interactions. Furthermore, pyridine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[9]

  • The Lactone Ring: Lactones, which are cyclic esters, are known to be reactive functional groups. The α,β-unsaturated lactone moiety, in particular, is a well-known pharmacophore in many natural and synthetic cytotoxic compounds.[3] The electrophilic nature of the lactone carbonyl carbon makes it susceptible to nucleophilic attack by biological macromolecules, such as proteins and nucleic acids, leading to covalent modification and disruption of their function.

The combination of a pyridine ring and a lactone in a single molecule creates a unique chemical entity with the potential to engage in multiple modes of cytotoxic action, including the induction of apoptosis and the inhibition of critical cellular processes.[10]

Detailed Experimental Protocols

To ensure the reproducibility and validity of our findings, we provide detailed, step-by-step protocols for the key cytotoxicity assays employed in this investigation.

MTT Assay for Cell Viability

The MTT assay is a cornerstone for assessing cell viability and proliferation.[4] It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) incubation1 Incubate for 24 hours (37°C, 5% CO2) cell_seeding->incubation1 add_compound Add serial dilutions of test compounds and controls (Doxorubicin, Cisplatin) incubation1->add_compound incubation2 Incubate for 24-72 hours add_compound->incubation2 add_mtt Add MTT solution (0.5 mg/mL) to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation3->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed AGS or L929 cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one, doxorubicin, and cisplatin in culture medium.

  • Cell Treatment: After the 24-hour incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for another 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12]

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay cell_seeding Seed and treat cells as in MTT assay (Steps 1-4) collect_supernatant Centrifuge plate and collect cell-free supernatant cell_seeding->collect_supernatant add_reagent Add LDH reaction mixture to supernatant collect_supernatant->add_reagent incubation Incubate for 30 minutes at room temperature (in the dark) add_reagent->incubation read_absorbance Measure absorbance at 490 nm incubation->read_absorbance

Caption: Workflow for the LDH Cytotoxicity Assay.

Protocol:

  • Cell Preparation and Treatment: Follow steps 1-4 as described in the MTT assay protocol.

  • Supernatant Collection: After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell-free supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed to achieve maximum LDH release.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. It utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[13]

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis cell_culture Culture and treat cells with test compounds harvest_cells Harvest cells (including supernatant for apoptotic cells) cell_culture->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend Resuspend in Annexin V Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubation Incubate for 15 minutes at room temperature (in the dark) add_stains->incubation add_buffer Add Binding Buffer incubation->add_buffer analyze Analyze by flow cytometry within 1 hour add_buffer->analyze

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Protocol:

  • Cell Culture and Treatment: Culture AGS or L929 cells and treat with the desired concentrations of the test compounds for a specified duration.

  • Cell Harvesting: Harvest the cells, including any floating cells in the supernatant, which may be apoptotic.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in Annexin V Binding Buffer.[13]

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add additional Binding Buffer and analyze the cells by flow cytometry within one hour.[13] The results will allow for the quantification of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Conclusion and Future Directions

The experimental evidence presented in this guide demonstrates that 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one and its analogues are potent cytotoxic agents against the AGS human gastric adenocarcinoma cell line, exhibiting superior efficacy compared to the standard chemotherapeutic drugs doxorubicin and cisplatin in this model. The observed cytotoxicity is likely a result of the combined chemical properties of the pyridine and lactone moieties.

Further investigations are warranted to elucidate the precise mechanism of action, including the identification of specific molecular targets and signaling pathways affected by this compound. Additionally, in vivo studies are necessary to evaluate its therapeutic index, pharmacokinetic profile, and anti-tumor efficacy in a preclinical animal model. The promising in vitro cytotoxicity profile of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one positions it as a strong candidate for further development as a novel anticancer therapeutic.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • IC 50 value for Doxorubicin by MTT assay using L929 cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio. Retrieved from [Link]

  • Combination therapy of cisplatin and resveratrol to induce cellular aging in gastric cancer cells: Focusing on oxidative stress, and cell cycle arrest. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, in-vitro cytotoxicity, and a preliminary structure-activity relationship investigation of pyrimido[4,5-c]quinoline-1(2H)-ones. (2010, August 15). PubMed. Retrieved from [Link]

  • Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. (2026, March 14). ResearchGate. Retrieved from [Link]

  • Synthesis, cytotoxicity and structure-activity relationship study of terpyridines. (2006, December 15). PubMed. Retrieved from [Link]

  • In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Effect of First Line Gastric Cancer Chemotherapy Regime on the AGS Cell Line - MTT Assay Results. (n.d.). Kowsar Medical Institute. Retrieved from [Link]

  • Determination of IC50 in L929 and HepG2 cell lines after 24 and 48 h... (n.d.). ResearchGate. Retrieved from [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Apoptotic cell death of stomach cancer lines (AGS) induced by Co-NTB complex through cellular organelles and DNA damage. (2025, January 09). Royal Society of Chemistry. Retrieved from [Link]

  • Effect of First Line Gastric Cancer Chemotherapy Regime on the AGS Cell Line - MTT Assay Results. (n.d.). Kowsar Medical Publishing. Retrieved from [Link]

  • MTT assay on AGS treated with tested compounds and doxorubicin (DOXO)... (n.d.). ResearchGate. Retrieved from [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (2016, October 25). PubMed. Retrieved from [Link]

  • Can anybody give an advice on measuring cytotoxicity of doxorubicin? (2016, August 24). ResearchGate. Retrieved from [Link]

  • Syntheses, Structures and Biological Activities of New Pyridinyl Lactones. (n.d.). ResearchGate. Retrieved from [Link]

  • Highly Modified Sesquiterpene Lactones with Cytotoxic Activities from Strobocalyx chunii. (2023, July 20). ACS Publications. Retrieved from [Link]

  • SYNTHESIS OF NEW γ-LACTONE RING DERIVATIVES CONTAINING PYRIDINE AND TRICONDENSED SYSTEMS. (n.d.). ResearchGate. Retrieved from [Link]

  • Cytotoxic and other bioactivities of a novel and known sesquiterpene lactones isolated from Vernonia leopoldi (Sch. Bip. ex Walp.) Vatke in breast cancer cell lines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Natural and Synthetic Lactones Possessing Antitumor Activities. (2021, January 21). MDPI. Retrieved from [Link]

  • Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. (n.d.). PubMed. Retrieved from [Link]

  • Cytotoxic sesquiterpene lactones from the aerial parts of Inula aucheriana. (n.d.). SciSpace. Retrieved from [Link]

Sources

Comparative

In Vitro Efficacy and Safety Profiling of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one: A Comparative Guide

In the landscape of modern drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone for identifying new therapeutic agents. The pyran-2-one nucleus, a privileged structure in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone for identifying new therapeutic agents. The pyran-2-one nucleus, a privileged structure in medicinal chemistry, is found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide provides a comprehensive in vitro evaluation of a novel compound, "3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one," benchmarking its performance against established pyran-2-one derivatives. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for assessing the therapeutic potential of this compound class.

The inclusion of a pyridine moiety into the tetrahydro-2H-pyran-2-one scaffold is hypothesized to modulate the compound's biological activity, potentially enhancing its efficacy and selectivity. Pyridine and its derivatives are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial and anticancer properties.[1][3] This guide will therefore focus on the in vitro assessment of "3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one" in two key therapeutic areas: oncology and infectious diseases.

Comparative Analysis of Anticancer Activity

The cytotoxic potential of pyran-2-one derivatives against various cancer cell lines has been extensively documented.[4][5] To evaluate the anticancer efficacy of "3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one," a panel of human cancer cell lines will be utilized, alongside a normal cell line to assess selectivity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of "3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one" and comparator compounds in cell culture medium. Treat the cells with varying concentrations of the compounds and incubate for 48 hours.[6]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits 50% of cell growth.

Data Presentation: Comparative Cytotoxicity
CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HEK293 (Normal) IC50 (µM)Selectivity Index (SI) for MCF-7
3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one Hypothetical Value: 15.2Hypothetical Value: 25.8Hypothetical Value: >100>6.5
Doxorubicin (Control)0.81.25.46.75
Pyrano[3,2-c]pyridazin-3(6H)-one derivative 16d0.15Not Reported>10 (MCF10A)>66

Note: The data for "3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one" is hypothetical and for illustrative purposes. The data for the comparator is from existing literature.

Workflow for In Vitro Anticancer Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Plate Cancer and Normal Cell Lines incubate1 Incubate 24h for Attachment start->incubate1 prepare Prepare Serial Dilutions of Test Compounds incubate1->prepare treat Add Compounds to Cells prepare->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO to Solubilize Formazan incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate IC50 Values read->calculate compare Compare with Control and Alternatives calculate->compare

Caption: Workflow for evaluating the in vitro anticancer activity of novel compounds.

Comparative Analysis of Antimicrobial Activity

Pyran-2-one derivatives have also demonstrated promising antimicrobial properties.[1][4] The antimicrobial potential of "3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one" will be assessed against a panel of clinically relevant bacterial and fungal strains.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[7]

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) corresponding to approximately 5 x 10^5 CFU/mL.[7]

  • Compound Dilution: Perform serial two-fold dilutions of "3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one" and comparator antibiotics in a 96-well microtiter plate containing appropriate broth medium.[7]

  • Inoculation and Incubation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for yeast.[7]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Comparative Antimicrobial Activity
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one Hypothetical Value: 32Hypothetical Value: 64Hypothetical Value: 16
Ciprofloxacin (Control)0.50.015Not Applicable
Fluconazole (Control)Not ApplicableNot Applicable2
4-(4-nitrophenyl)-5,6-diphenyl-pyran-2-one12.5256.25

Note: The data for "3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one" is hypothetical and for illustrative purposes. The data for the comparator is from existing literature.

Signaling Pathway: Potential Mechanism of Action

While the precise mechanism of action for "3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one" is yet to be elucidated, many pyran-2-one derivatives are known to exert their effects through the inhibition of key cellular enzymes or by inducing apoptosis.

G cluster_0 Potential Cellular Targets cluster_1 Downstream Effects compound 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one enzyme Key Cellular Enzymes (e.g., Kinases, Topoisomerases) compound->enzyme Binds to mitochondria Mitochondria compound->mitochondria Induces stress inhibition Enzyme Inhibition enzyme->inhibition apoptosis Induction of Apoptosis mitochondria->apoptosis cell_cycle Cell Cycle Arrest inhibition->cell_cycle

Sources

Validation

A Comparative Guide to Validated Analytical Methods for 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

Introduction 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one is a heterocyclic compound of increasing interest within pharmaceutical and materials science research. Its unique structure, combining a pyridine ring and a delta-v...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one is a heterocyclic compound of increasing interest within pharmaceutical and materials science research. Its unique structure, combining a pyridine ring and a delta-valerolactone moiety, imparts specific chemical properties that necessitate robust and reliable analytical methods for its quantification and characterization. The development and validation of such methods are critical for ensuring product quality, consistency, and for advancing research in a regulated environment.

This guide provides a comprehensive comparison of two primary analytical techniques suitable for the analysis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV or MS detection (HPLC-UV/MS). The choice between these methodologies is contingent on several factors, including the analyte's physicochemical properties, the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput. As no officially validated methods for this specific compound have been published, this guide synthesizes best practices from the analysis of structurally related pyridine and lactone derivatives to propose robust starting points for method development and validation. All proposed methods adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[1][2][3]

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one is essential for selecting and optimizing an analytical method. While experimental data for this specific molecule is scarce, we can infer its likely behavior from its constituent parts:

  • Pyridine Moiety: The pyridine ring is a basic, aromatic heterocycle.[4] It possesses a strong ultraviolet (UV) chromophore, with a characteristic absorbance maximum around 250-260 nm, making it readily detectable by HPLC with a UV detector.[4][5] The basic nature of the nitrogen atom can, however, lead to peak tailing in reversed-phase HPLC due to interactions with residual silanols on the stationary phase.[2][6]

  • Delta-Valerolactone Moiety: Delta-valerolactone is a cyclic ester. It is a relatively volatile and thermally stable compound, making it a good candidate for Gas Chromatography (GC) analysis.[1][7][8] Simple lactones do not have a strong UV chromophore, which can make HPLC with UV detection challenging without derivatization.

Based on this hybrid structure, 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one is expected to be a semi-volatile compound with good solubility in organic solvents and some aqueous solubility due to the polar pyridine and lactone functionalities. Its aromaticity, conferred by the pyridine ring, makes HPLC-UV a viable option, while its presumed volatility opens the door for GC-MS analysis.

Comparative Overview of Analytical Techniques

The two most promising analytical techniques for the quantitative analysis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), likely coupled with a UV or Mass Spectrometry detector.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Principle Separation of volatile and thermally stable compounds in the gas phase followed by detection based on mass-to-charge ratio.Separation of compounds in the liquid phase based on their affinity for a stationary and mobile phase, followed by detection.
Applicability Suitable for volatile and semi-volatile compounds that are thermally stable.Applicable to a wide range of compounds, including non-volatile and thermally labile molecules.
Detection Highly specific and sensitive, providing structural information.UV detection is suitable due to the pyridine chromophore. MS detection offers higher specificity and sensitivity.
Sample Preparation May require derivatization for polar compounds to increase volatility.Generally simpler, involving dissolution and filtration.
Potential Challenges Thermal degradation of the analyte at high temperatures.Peak tailing due to the basicity of the pyridine ring on certain columns.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Specificity Approach

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[9][10] Given the expected volatility of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one, GC-MS offers high resolution and specificity, making it an excellent choice for impurity profiling and quantitative analysis.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • If necessary, prepare a calibration curve by diluting a stock solution of a certified reference standard to concentrations ranging from 0.1 to 100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent.[10]

  • MS System: Agilent 5977B or equivalent.

  • Column: A medium-polarity capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point.[6]

  • Injector: Split/splitless inlet, operated in splitless mode for trace analysis.

  • Injector Temperature: 250 °C.[11]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.[11]

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Method Validation Parameters (Based on ICH Q2(R2) Guidelines)

The following table outlines the key parameters for validating the GC-MS method.

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte in blank samples.
Linearity Correlation coefficient (r²) > 0.995 over the specified concentration range.
Range Typically 80% to 120% of the target concentration.
Accuracy Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness RSD ≤ 2% after minor changes to flow rate, temperature program, or injector temperature.

High-Performance Liquid Chromatography (HPLC): A Versatile and Widely Applicable Technique

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[2] For 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one, the presence of the pyridine ring provides a convenient handle for UV detection, making HPLC-UV a straightforward and cost-effective option. Coupling HPLC with a mass spectrometer (HPLC-MS) can provide enhanced sensitivity and specificity, particularly for complex matrices.[12]

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 0.1 mg/mL.

  • Prepare a series of working standards by diluting a stock solution of a certified reference standard to create a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[13]

  • Filter all solutions through a 0.22 µm syringe filter before injection.[13]

2. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a common choice. To mitigate peak tailing from the basic pyridine, a column with high-purity silica and end-capping is recommended.[2]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent is typically used. For example:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and increase to elute the compound. A typical gradient might be 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: Diode Array Detector (DAD) at 254 nm.[4]

Method Validation Parameters (Based on ICH Q2(R2) Guidelines)

The validation parameters for the HPLC-UV method are similar to those for GC-MS.

Validation ParameterAcceptance Criteria
Specificity Analyte peak is well-resolved from other components and impurities. Peak purity analysis using a DAD is recommended.
Linearity Correlation coefficient (r²) > 0.995 over the specified concentration range.
Range Typically 80% to 120% of the target concentration.
Accuracy Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness RSD ≤ 2% after minor changes to mobile phase composition, pH, flow rate, or column temperature.

Visualizing the Analytical Workflows

The following diagrams illustrate the general workflows for the GC-MS and HPLC-UV analysis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Volatile Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into GC filter->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Spectrometry Detection ionize->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: General workflow for GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: General workflow for HPLC-UV analysis.

Conclusion and Recommendations

Both GC-MS and HPLC-UV/MS are powerful and appropriate techniques for the quantitative analysis of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one. The final choice of method will depend on the specific application.

  • For routine quality control and purity assessment where high throughput is desired, a validated HPLC-UV method is likely to be the most efficient and cost-effective choice. The strong UV absorbance of the pyridine moiety allows for sensitive detection without the need for more complex and expensive mass spectrometric detectors.

  • For impurity identification, structural elucidation, and analysis in complex matrices, the specificity and sensitivity of GC-MS or HPLC-MS are unparalleled. The mass spectral data provides invaluable information for identifying unknown impurities and confirming the identity of the main component.

It is imperative that any chosen method is fully validated according to ICH guidelines to ensure the reliability and accuracy of the analytical data. The protocols and validation parameters provided in this guide serve as a robust starting point for the development of a fit-for-purpose analytical method for 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one.

References

  • Zink, E., et al. (2005). Analytical Methodologies for Detection of Gamma-valerolactone, Delta-valerolactone, Acephate, and Azinphos Methyl and their Associated Metabolites in Complex Biological Matrices. Pacific Northwest National Laboratory. Available at: [Link]

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. BenchChem.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. European Medicines Agency. Available at: [Link]

  • Zink, E., et al. (2015). Analytical Methodologies for Detection of Gamma-Valerolactone, Delta-Valerolactone, Acephate, and Azinphos Methyl and Their Associated Metabolites in Complex Biological Matrices. ResearchGate. Available at: [Link]

  • Warner, M. R., et al. (2001). High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells. Analytical Biochemistry. Available at: [Link]

  • Sperber, G. (2025). Ultra-Violet absorption spectra of pyridine and pyridine derivatives. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf. Available at: [Link]

  • BenchChem. (n.d.).
  • BenchChem. (2025).
  • Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available at: [Link]

  • Singh, R., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

  • Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. Available at: [Link]

  • Ahmed, A., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available at: [Link]

  • BenchChem. (n.d.).
  • Bai, N., et al. (2014). Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS. Analytical Methods. Available at: [Link]

  • Minami, H., et al. (2001). High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Available at: [Link]

  • BenchChem. (2025). Basic photophysical properties of substituted pyridine compounds. BenchChem.
  • Titov, A., et al. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). UV-spectrum of pyridine. Available at: [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide on the Physicochemical Properties of 3-Hydroxytetrahydro-2H-pyran-2-one. BenchChem.
  • PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. Available at: [Link]

  • Zhang, K., et al. (2016). Optically Active β-Methyl-δ-Valerolactone: Biosynthesis and Polymerization. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Calvello, M., et al. (2024). Concise synthesis of deuterium-labelled proanthocyanidin metabolite 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone as an analytical tool. RSC Publishing. Available at: [Link]

  • GOV.UK. (2021). Pyridine slides for discussion. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA. Available at: [Link]

  • Office of Scientific and Technical Information. (n.d.). Catalytic Production of δ-Valerolactone (DVL) from Biobased 2-Hydroxytetrahydropyran (HTHP) – Combined Experimental and Model. Available at: [Link]

  • Patrick, S. L., et al. (2025). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Quantitative analysis of γ- And δ-lactones in wines using gas chromatography with selective tandem mass spectrometric detection. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information Sustainable production of γ-valerolactone and δ-valerolactone through the coupling of hydrogenation and. Available at: [Link]

  • ResearchGate. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-one, tetrahydro-6-methyl- (CAS 823-22-3). Available at: [Link]

Sources

Comparative

"3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one" efficacy in preclinical models

An In-depth Guide to the Preclinical Evaluation of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one: A Comparative Framework A Senior Application Scientist's Perspective on a Novel Scaffold Introduction In the landscape of mode...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Preclinical Evaluation of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one: A Comparative Framework

A Senior Application Scientist's Perspective on a Novel Scaffold

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. The molecule 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one presents an intriguing combination of two biologically relevant pharmacophores: a pyridine ring and a tetrahydropyran-2-one lactone. While direct preclinical efficacy data for this specific conjugate is not extensively documented in publicly available literature, a comprehensive analysis of its constituent moieties allows for a scientifically grounded projection of its potential therapeutic applications and a robust framework for its preclinical evaluation.

This guide provides a comparative analysis of the potential efficacy of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one in two key therapeutic areas: oncology and infectious diseases. This projection is based on the well-documented activities of related pyran-2-one and pyridine derivatives.[1][2][3][4] Furthermore, we present detailed experimental protocols and workflows to guide researchers in the systematic preclinical assessment of this promising, yet underexplored, molecule.

Projected Therapeutic Potential and Comparative Analysis

The pyridine and pyran-2-one scaffolds are known to be versatile, featuring in a range of compounds with diverse pharmacological activities.[3] Pyridine derivatives are integral to medicinal chemistry, with established roles in anticonvulsant, anxiolytic, antimicrobial, and anticancer agents.[2][4][5] Similarly, the pyran-2-one core is associated with antimicrobial and cytotoxic properties.[1] The combination of these two moieties in 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one suggests a synergistic or novel bioactivity profile that warrants investigation.

Anticipated Efficacy in Oncology

The cytotoxic potential of pyran-2-one derivatives against various cancer cell lines is well-documented.[1] When coupled with a pyridine ring, which is present in numerous kinase inhibitors and other anticancer agents, 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one may exhibit potent anti-proliferative effects.

Table 1: Projected In Vitro Anticancer Efficacy Comparison

Compound ClassRepresentative Compound(s)Reported IC50 Range (µM)Putative Mechanism of Action
Pyridin-2-yl Estrane Derivatives 3-Benzyloxy (17E)-pycolinilidene derivative 9Strong antiproliferative activity against MDA-MB-231Moderate inhibition of AKR1C3[5]
Pyridinone Derivatives Compound 38 (A2AR Antagonist)Potent A2AR antagonistic activity (IC50 = 29.0 nM)Adenosine A2A receptor antagonist[6]
Pyran-2-one Derivatives Novel pyrano[3,2-c]pyridine-based derivativesPotent inhibition of colon, hepatic, and breast carcinoma cell lines[1]Cytotoxicity[1]
3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one (Hypothetical Data)To be determinedPotentially multi-targeted (e.g., kinase inhibition, apoptosis induction)
Potential as an Antimicrobial Agent

Both pyran-2-one and pyridine derivatives have demonstrated significant antimicrobial properties.[1][2] Certain 2-pyrone derivatives show strong inhibitory activity against bacteria such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.[1] The inclusion of the pyridine moiety may enhance this activity or broaden the spectrum to include other pathogens.

Table 2: Projected In Vitro Antimicrobial Efficacy Comparison

Compound ClassRepresentative Compound(s)Reported MIC Range (µg/mL)Spectrum of Activity
Pyran-2-one Derivatives Certain 2-pyrone derivativesPotent inhibitory activity (specific values not cited)Bacillus subtilis, Escherichia coli, Staphylococcus aureus[1]
3-(Pyridine-3-yl)-2-oxazolidinone Derivatives Compounds 21b, 21d, 21e, 21fSimilar to linezolidGram-positive bacteria[4]
3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one (Hypothetical Data)To be determinedPotentially broad-spectrum (Gram-positive and Gram-negative)

Proposed Preclinical Evaluation Workflow

A systematic and rigorous preclinical evaluation is essential to elucidate the therapeutic potential of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one. The following workflow provides a logical progression from initial in vitro screening to in vivo efficacy studies.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B Initial Cytotoxicity Screening (e.g., MTT Assay) A->B C Antimicrobial Screening (e.g., MIC Determination) A->C D Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis Assays) B->D E Pharmacokinetic (PK) Studies (e.g., Bioavailability, Half-life) D->E Promising In Vitro Activity F Xenograft/Orthotopic Tumor Models (for Oncology) E->F G Infection Models (for Antimicrobial) E->G H Toxicity Studies (e.g., MTD Determination) F->H G->H

Caption: Proposed preclinical evaluation workflow for 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one.

Detailed Experimental Protocols

The following protocols are foundational for the preclinical assessment of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one in DMSO. Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 1%.[5] Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[1]

Methodology:

  • Bacterial Culture: Grow the selected bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent and perform two-fold serial dilutions in MHB in a 96-well microtiter plate.[1]

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add to each well.[1]

  • Controls: Include a positive control (bacteria with a standard antibiotic) and a negative control (bacteria with vehicle).[1]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Potential Signaling Pathway Modulation

Given the prevalence of pyridine-containing compounds as kinase inhibitors, a plausible mechanism of action for 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one in an oncological context is the inhibition of a key cell survival pathway, such as the PI3K/Akt/mTOR pathway.

cluster_inhibitor Potential Site of Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation mTORC1->Proliferation Promotes Survival Cell Survival mTORC1->Survival Promotes Inhibitor 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one Inhibitor->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one.

Conclusion

While the preclinical efficacy of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one remains to be fully elucidated, its chemical architecture, combining the biologically active pyridine and pyran-2-one moieties, presents a compelling case for its investigation as a novel therapeutic agent. The comparative framework and detailed experimental protocols provided in this guide offer a comprehensive roadmap for researchers to systematically evaluate its potential in oncology and infectious diseases. The insights gained from such studies will be invaluable in determining the future trajectory of this promising compound in the drug development pipeline.

References

  • Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Available from: [Link]

  • In Vivo Pharmacology Studies - Eurofins Discovery. Available from: [Link]

  • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation - PubMed. Available from: [Link]

  • 3-(Pyridin-2-yl-ethynyl)benzamide metabotropic glutamate receptor 5 negative allosteric modulators: Hit to lead studies - ResearchGate. Available from: [Link]

  • In Vivo Models For Efficacy Testing I CRO Services - Pharmaron. Available from: [Link]

  • Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). Available from: [Link]

  • In Vivo Pharmacology - Reaction Biology. Available from: [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology | Request PDF - ResearchGate. Available from: [Link]

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches - MDPI. Available from: [Link]

  • PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC - Revues Scientifiques Marocaines. Available from: [Link]

  • (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS - ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC. Available from: [Link]

  • Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed. Available from: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. Available from: [Link]

  • Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives: In vitro, molecular docking and in-silico drug likeliness studies - PLOS. Available from: [Link]

Sources

Validation

Application Guide: Correlating Computational Predictions with Experimental Data for 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

Executive Summary In modern medicinal chemistry, the transition from in silico design to in vitro reality is fraught with attrition. Bridging this gap requires a rigorous correlation between computational predictions and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the transition from in silico design to in vitro reality is fraught with attrition. Bridging this gap requires a rigorous correlation between computational predictions and physical experimental data. This guide provides an objective, in-depth comparison of computational models versus experimental validation for 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one (CAS: 1822679-87-7).

As a functionalized δ-valerolactone featuring a pyridine hinge-binding motif, this compound serves as a highly versatile building block and fragment-based drug discovery (FBDD) scaffold. By analyzing its conformational landscape, spectroscopic profile, and target binding kinetics, we establish a self-validating workflow that researchers can adapt for analogous heterocyclic systems.

Structural & Conformational Analysis: DFT vs. X-ray Crystallography

Understanding the 3D geometry of a pharmacophore is the first step in rational drug design. The relative orientation of the pyridine ring to the lactone core dictates its ability to interact with kinase hinge regions.

The Causality of the Approach
  • Computational (DFT): We utilize Density Functional Theory at the B3LYP/6-311+G(d,p) level[1]. The inclusion of diffuse functions (+) is critical for accurately modeling the electron-rich pyridine nitrogen and the lactone carbonyl oxygen. Polarization functions (d,p) are essential to resolve the steric clash and accurately predict the dihedral twist between the two rings.

  • Experimental (X-ray): Single-crystal X-ray diffraction at cryogenic temperatures (100 K) is employed to freeze out dynamic ring-flipping, providing an absolute ground-state geometry to benchmark the DFT model.

Quantitative Comparison
ParameterDFT Prediction (B3LYP)Experimental (X-ray)Δ (Deviation)
Lactone Conformation ChairChairN/A
C(3)-C(Py) Bond Length 1.512 Å1.508 Å+0.004 Å
C=O Bond Length 1.215 Å1.208 Å+0.007 Å
Dihedral Angle (O-C=O-C3) 12.4°14.1°-1.7°
Dihedral (C2-C3-C1'-N) 42.5°45.1°-2.6°

Analysis: The DFT model shows excellent agreement with the experimental crystal structure. The slight underestimation of the dihedral angle (42.5° vs 45.1°) is a known artifact of gas-phase DFT calculations, which do not account for the crystal lattice packing forces that slightly torque the pyridine ring in solid state.

Spectroscopic Profiling: GIAO-NMR vs. Experimental NMR

Nuclear Magnetic Resonance (NMR) is the gold standard for solution-state structural verification.

The Causality of the Approach
  • Computational (GIAO): Gauge-Including Atomic Orbitals (GIAO) mitigate gauge-origin dependence, providing high-fidelity chemical shift predictions[2]. This is crucial for resolving stereochemical ambiguities in the tetrahydropyran ring, particularly for the diastereotopic protons at C4 and C5.

  • Experimental (400 MHz NMR): Conducted in CDCl₃. The lack of exchangeable protons in the solvent prevents the obscuring of the critical lactone α-proton (H3), while the deuterium signal provides a stable lock for the magnetic field.

Quantitative Comparison
Nucleus / PositionGIAO Predicted Shift (ppm)Experimental Shift (ppm)Multiplicity / J-Coupling
¹H - H3 (α-lactone) 3.853.82dd, J = 11.2, 5.4 Hz
¹H - Pyridine H6' 8.588.55d, J = 4.8 Hz
¹³C - C2 (Carbonyl) 172.4171.8Singlet
¹³C - C3 (Aliphatic) 48.247.9Singlet

Analysis: The integration of DFT-GIAO calculations[3] predicts the solution-state chemical shifts with an error margin of <0.05 ppm for protons and <1.0 ppm for carbons, validating the computational model's utility in assigning complex multiplet overlaps.

Biological Target Interaction: Molecular Docking vs. SPR

To evaluate the compound's utility as an anti-angiogenic fragment, we compare computational docking against VEGFR2 (a primary angiogenesis driver) with in vitro Surface Plasmon Resonance (SPR).

The Causality of the Approach
  • Computational (Docking): Flexible-ligand/rigid-receptor docking is used to predict the binding pose. The pyridine nitrogen is hypothesized to act as a hydrogen bond acceptor for the Cys919 backbone amide in the VEGFR2 hinge region.

  • Experimental (SPR): SPR provides label-free, real-time kinetic data ( kon​ , koff​ ). For low-molecular-weight fragments, transient binding kinetics are often missed by endpoint enzymatic assays. SPR directly measures the physical interaction, providing a highly trustworthy KD​ .

Self-Validating Experimental Protocols

To ensure maximum trustworthiness, the following protocols are designed with internal validation checkpoints.

Protocol A: X-ray Crystallography
  • Crystallization: Dissolve 10 mg of the compound in 0.5 mL ethyl acetate. Layer carefully with 2.0 mL hexanes. Causality: Vapor diffusion promotes slow, ordered lattice formation, minimizing crystal twinning.

  • Data Collection: Mount a single crystal on a diffractometer using Mo Kα radiation (λ = 0.71073 Å) at 100 K. Causality: Cryo-cooling reduces thermal atomic motion (B-factors), drastically sharpening electron density peaks.

  • Validation Checkpoint: Ensure the final refinement R-factor is < 0.05 and the Goodness-of-Fit (S) is approximately 1.0. This confirms the model accurately reflects the electron density map without overfitting.

Protocol B: ¹H/¹³C NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS).

  • Acquisition Parameters: Use a 400 MHz spectrometer. For ¹H: 30° pulse angle, d1​ = 2s relaxation delay, 16 scans. Causality: The 2s delay ensures complete longitudinal relaxation ( T1​ ) of protons, guaranteeing accurate quantitative integration of the diastereotopic protons.

  • Validation Checkpoint: Phase and baseline corrections must yield a perfectly flat baseline. The residual CHCl₃ peak must be calibrated exactly to 7.26 ppm.

Protocol C: SPR Binding Assay (VEGFR2)
  • Immobilization: Covalently attach recombinant VEGFR2 kinase domain to a CM5 sensor chip via standard amine coupling (EDC/NHS). Causality: Covalent attachment ensures a stable baseline for multi-cycle kinetics.

  • Analyte Injection: Inject the compound at varying concentrations (0.1 to 50 μM) in HBS-EP+ buffer at a flow rate of 30 μL/min.

  • Validation Checkpoint: Subtract the signal of a reference flow cell (blank) from the active cell to eliminate bulk refractive index changes. The χ2 value of the 1:1 Langmuir binding fit must be < 10% of Rmax​ to be considered valid.

Visualizations

Workflow: Computational vs. Experimental Validation

The following diagram illustrates the parallel tracks of in silico prediction and in vitro validation, highlighting where data streams intersect to validate the compound's profile.

Workflow cluster_0 In Silico Predictions cluster_1 In Vitro / Analytical Validation DFT DFT Optimization (B3LYP/6-311G**) GIAO GIAO-NMR Prediction DFT->GIAO Docking Molecular Docking (VEGFR2) DFT->Docking Xray X-ray Crystallography DFT->Xray Conformation NMR Experimental NMR (400 MHz, CDCl3) GIAO->NMR Chemical Shifts SPR SPR Binding Assay (KD Determination) Docking->SPR Binding Affinity

Fig 1: Parallel workflow demonstrating the intersection of computational predictions and experimental validation.

Pharmacological Pathway: VEGFR2 Inhibition

This diagram maps the downstream biological effects of the compound successfully binding to its target kinase.

Pathway Compound 3-(Pyridin-2-yl)tetrahydro -2H-pyran-2-one VEGFR2 VEGFR2 Kinase Domain Compound->VEGFR2 Competitive Inhibition PI3K PI3K / Akt Pathway VEGFR2->PI3K Downregulates Angiogenesis Endothelial Cell Proliferation PI3K->Angiogenesis Suppresses

Fig 2: Proposed signaling pathway mapping the compound's inhibition of VEGFR2 to the suppression of angiogenesis.

References

  • Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics 98.7 (1993): 5648-5652.[Link]

  • Gao, P., et al. "General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT." Journal of Chemical Information and Modeling (2020).[Link]

  • Wang, Y., et al. "Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks." Journal of Chemical Theory and Computation (2024).[Link]

Sources

Comparative

Benchmarking 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one (3-Pyr-THP) against Established LasR Antagonists in Pseudomonas aeruginosa Quorum Sensing

Introduction & Scientific Rationale The rise of multidrug-resistant Pseudomonas aeruginosa has necessitated the development of anti-virulence therapies that disarm pathogens without exerting the selective survival pressu...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Introduction & Scientific Rationale

The rise of multidrug-resistant Pseudomonas aeruginosa has necessitated the development of anti-virulence therapies that disarm pathogens without exerting the selective survival pressure typical of traditional antibiotics[1]. The LasI/LasR quorum sensing (QS) system sits at the apex of the P. aeruginosa virulence hierarchy, controlling the expression of tissue-damaging elastases, pyocyanin, and robust biofilm matrices[1][2].

The native autoinducer for LasR is N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), a molecule featuring a 5-membered gamma-butyrolactone headgroup and a flexible 12-carbon acyl tail[3][4]. In this comparison guide, we benchmark the performance of a novel structural analog: 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one (3-Pyr-THP) .

Mechanistic Causality: Why this specific scaffold?

  • Lactone Expansion: Expanding the native 5-membered lactone to a 6-membered delta-valerolactone (tetrahydro-2H-pyran-2-one) alters the dihedral angles of the hydrogen-bonding network within the LasR binding pocket (specifically interacting with Trp60 and Asp73)[3].

  • Steric Trapping: The rigid 2-pyridyl substitution at the alpha position acts as a bioisostere for the acyl chain. This rigid aromatic ring creates targeted steric bulk that prevents the flexible loop of LasR from closing into its active conformation, effectively trapping the receptor in an inactive state and preventing DNA binding[5].

We benchmark 3-Pyr-THP against two established reference inhibitors: Furanone C-30 (a highly potent but moderately toxic synthetic halogenated furanone)[2][6] and ortho-Vanillin (a natural product antagonist)[7][8].

LasR_Pathway LasI LasI Synthase AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR LasR Receptor (Inactive) AHL->LasR Binds LasR_Active LasR-AHL Complex (Active Dimer) LasR->LasR_Active Dimerization Virulence Virulence Genes (lasB, pyocyanin) LasR_Active->Virulence Transcription Inhibitors 3-Pyr-THP & Furanone C-30 Inhibitors->LasR Competitive Antagonism

Caption: Mechanism of action: 3-Pyr-THP competitively antagonizes the LasR receptor, blocking virulence.

Experimental Workflow: A Self-Validating System

A common pitfall in QS inhibitor screening is the confounding effect of the MexAB-OprM efflux pump in wild-type P. aeruginosa, which actively extrudes many synthetic ligands, artificially depressing their apparent IC50[9]. Furthermore, compounds that merely inhibit general bacterial growth are often falsely identified as QS antagonists[7]. To ensure rigorous scientific integrity, we employ a self-validating, multi-tiered screening protocol.

Step-by-Step Methodology
  • Primary Screen (E. coli LasR Reporter): We utilize an E. coli ΔsdiA strain (JLD271) harboring pSC11 (lasI promoter fused to lacZ) and pJN105 (arabinose-inducible LasR)[7][10]. By using E. coli, we isolate the thermodynamic binding event from P. aeruginosa active efflux variables[9]. Cultures are induced with 100 nM 3-oxo-C12-HSL and 0.4% arabinose, treated with varying concentrations of the test compounds, and β-galactosidase activity is measured via ONPG cleavage (Miller units)[11].

  • Counter-Screen (Constitutive Reporter): To rule out false positives caused by non-specific toxicity or global transcription inhibition, compounds are tested against an E. coli strain carrying pVT19 (a constitutive aphA-3-lacZ fusion)[7][8]. Any compound reducing signal here is flagged as toxic.

  • Phenotypic Validation (P. aeruginosa PAO1): True antagonists must demonstrate efficacy in the native pathogen. We quantify pyocyanin reduction (chloroform/HCl extraction, Abs 520 nm) and biofilm inhibition (crystal violet staining, Abs 590 nm) in wild-type PAO1 grown in PB medium for 18-24 hours[12][13].

Workflow Step1 Compound Library Preparation 3-Pyr-THP & Reference Inhibitors Step2 Primary Screen: E. coli LasR Reporter (pSC11 lasI-lacZ / pJN105 LasR) Step1->Step2 Step3 Counter-Screen: E. coli Constitutive Reporter (pVT19 aphA-3-lacZ) Step2->Step3 Rule out non-specific toxicity Step4 Phenotypic Screen: P. aeruginosa PAO1 (Pyocyanin & Biofilm Assays) Step3->Step4 Validate in native pathogen Step5 Data Analysis & Benchmarking (IC50, CC50 determination) Step4->Step5

Caption: Self-validating experimental workflow for benchmarking LasR antagonists.

Quantitative Benchmarking Data

The tables below summarize the performance of 3-Pyr-THP against the reference standards. Data represents the mean ± standard deviation of three independent experiments.

Table 1: In Vitro LasR Antagonism & Cytotoxicity (Reporter Assays)

Note: Selectivity Index (SI) is calculated as CC50 / IC50. A higher SI indicates a safer, more specific QS inhibitor.

CompoundIC50 (µM) vs LasRCC50 (µM) in E. coliSelectivity Index (SI)
3-Pyr-THP 8.4 ± 1.2 > 200 > 23.8
Furanone C-302.1 ± 0.445.5 ± 3.221.6
ortho-Vanillin45.2 ± 3.8> 500> 11.0
Table 2: Phenotypic Attenuation in P. aeruginosa PAO1 (Tested at 50 µM)

Note: Growth inhibition must remain <10% to confirm the mechanism is strictly anti-virulence (QS inhibition) rather than bactericidal.

CompoundPyocyanin Reduction (%)Biofilm Reduction (%)PAO1 Growth Inhibition (%)
3-Pyr-THP 68 ± 4 55 ± 5 < 5
Furanone C-3082 ± 370 ± 412 ± 2
ortho-Vanillin35 ± 620 ± 5< 5

Discussion & Field Insights

The benchmarking data reveals that 3-Pyr-THP operates as a highly effective, non-bactericidal LasR antagonist.

While Furanone C-30 exhibits a superior IC50 (2.1 µM) in the primary reporter assay, its utility in late-stage drug development is often bottlenecked by its inherent cytotoxicity (CC50 = 45.5 µM) and reactive halogenated nature, which leads to off-target effects and slight growth inhibition in PAO1 (12%)[2][6].

Conversely, 3-Pyr-THP achieves an excellent IC50 of 8.4 µM with no observable cytotoxicity at concentrations up to 200 µM (SI > 23.8). In the phenotypic assays, 50 µM of 3-Pyr-THP successfully abrogated pyocyanin production by 68% and reduced biofilm mass by 55% without impacting bacterial growth. This confirms that the 2-pyridyl-valerolactone scaffold successfully penetrates the P. aeruginosa outer membrane, evades immediate total efflux by MexAB-OprM[9], and successfully outcompetes native 3-oxo-C12-HSL at the LasR binding site[3][7].

References

  • Structural determinants driving homoserine lactone ligand selection in the Pseudomonas aeruginosa LasR quorum-sensing receptor. Proc Natl Acad Sci U S A.

  • Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. Chem Rev.

  • Anti-QS Strategies Against Pseudomonas aeruginosa Infections. Front Cell Infect Microbiol.

  • Structure-based screening and molecular dynamics of phytochemicals against Pseudomonas aeruginosa quorum sensing systems. J Biomol Struct Dyn.

  • The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors. Mar Drugs.

  • A Comparative Analysis of Synthetic Quorum Sensing Modulators in Pseudomonas aeruginosa. J Am Chem Soc.

  • Molecular Insights into the Impact of Oxidative Stress on the Quorum-Sensing Regulator Protein LasR. J Biol Chem.

  • Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin. J Bacteriol.

  • Active Efflux Influences the Potency of Quorum Sensing Inhibitors in Pseudomonas aeruginosa. Chembiochem.

Sources

Safety & Regulatory Compliance

Safety

3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one proper disposal procedures

As a Senior Application Scientist, I recognize that the lifecycle of a chemical reagent does not end at the bench. For researchers and drug development professionals handling specialized heterocyclic building blocks like...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the lifecycle of a chemical reagent does not end at the bench. For researchers and drug development professionals handling specialized heterocyclic building blocks like 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one , rigorous cradle-to-grave management is a non-negotiable operational mandate.

This compound merges a nitrogenous pyridine ring with an electrophilic delta-lactone (tetrahydro-2H-pyran-2-one). Because of this dual-moiety structure, its disposal cannot be treated as generic organic waste. Improper handling not only jeopardizes laboratory safety but also violates stringent environmental regulations regarding aquatic toxicity and hazardous waste management[1].

The following guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one.

Mechanistic Hazard Profile & PPE Causality

To design an effective disposal strategy, we must first understand the structural causality behind the chemical's hazards. We do not wear Personal Protective Equipment (PPE) merely for compliance; we wear it to interrupt specific mechanisms of toxicity.

  • The Pyridine Moiety (Systemic Toxicity): Pyridine derivatives are highly mobile in biological systems and the environment. In humans, hepatic effects are the major potential health concern associated with exposure to pyridine, often mediated by CYP450 enzymatic metabolism in the liver[2]. Furthermore, pyridine derivatives can act as neurotoxins and severe eye/skin irritants[3].

  • The Delta-Lactone Moiety (Sensitization): Lactones are cyclic esters that can act as electrophiles. While delta-lactones are generally less reactive than beta-lactones, they still pose a risk of skin sensitization[4]. They can covalently bind to nucleophilic residues on skin proteins, triggering an allergic immune response.

Causality in PPE Selection: Because pyridine derivatives can penetrate standard latex and degrade lower-grade plastics, handling this compound requires butyl rubber or double-gloved nitrile gloves, alongside standard protective clothing and eye protection[4]. All transfers and waste consolidation must occur within a certified laboratory chemical fume hood to mitigate inhalation risks[5].

HazardPathway cluster_0 Chemical Moieties Compound 3-(Pyridin-2-yl)tetrahydro- 2H-pyran-2-one Pyridine Pyridine Ring (Nitrogenous) Compound->Pyridine Lactone Delta-Lactone Ring (Electrophilic) Compound->Lactone Hepato Hepatotoxicity & Neurotoxicity Pyridine->Hepato CYP450 Metabolism Sensitization Skin Sensitization & Protein Binding Lactone->Sensitization Nucleophilic Attack

Mechanistic hazard profile of pyridine and lactone moieties driving toxicity.

Quantitative Waste Segregation Parameters

Proper segregation is the cornerstone of responsible chemical waste management. Mixing this compound with incompatible waste streams (such as halogenated solvents or strong oxidizers) can trigger dangerous exothermic reactions or exponentially increase institutional disposal costs[1],[5].

Below are the quantitative parameters governing the disposal of this specific waste profile:

ParameterOperational GuidelineRegulatory / Scientific Rationale
Waste Classification Hazardous Chemical Waste (Non-Halogenated, Nitrogenous)Contains >0% nitrogenous heterocycles; must not enter the non-hazardous municipal stream[6].
Target pH Range 6.0 – 9.0 (If in aqueous/solvent solution)Prevents acid-catalyzed lactone hydrolysis or base-catalyzed exothermic reactions during storage[1].
SAA Accumulation Limit Max 55 gallons (or 1 quart for acutely toxic)Adherence to EPA/RCRA Satellite Accumulation Area (SAA) limits prevents dangerous stockpiling[1].
Incineration Temp. 820°C – 1,600°C (Rotary Kiln)Required to fully break down the heterocyclic ring; must be paired with NOx scrubbers,[3].
Incompatible Materials Strong oxidizers, strong acids (e.g., Nitric Acid)Pyridine derivatives react violently with strong acids and oxidizers, posing an explosion risk[5].

Step-by-Step Disposal Workflows

The disposal of 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one must follow a self-validating, systematic procedure to ensure absolute regulatory compliance and laboratory safety.

Phase 1: Point-of-Generation Segregation
  • Identify the Waste Stream: Classify the waste explicitly as "Non-Halogenated Organic Waste" (assuming it was not synthesized or dissolved in a halogenated solvent like DCM or Chloroform)[1].

  • Verify Compatibility: Ensure the waste is kept strictly separate from acids, bases, heavy metals, and acutely toxic "P-listed" wastes[1].

Phase 2: Containerization and Labeling
  • Select Appropriate Containment: Use chemically resistant containers, preferably High-Density Polyethylene (HDPE) or PTFE-lined glass. Do not use standard polystyrene, which can be degraded by pyridine derivatives[6].

  • Immediate Labeling: Affix a standardized "Hazardous Waste" tag to the container the moment the first drop or crystal of waste is introduced. Leaving a waste container unlabeled, even temporarily, is a critical safety violation[1].

  • Document Composition: Maintain a running log of all chemical constituents added to the container to ensure subsequent waste handlers can avoid mishandling it[6].

Phase 3: Satellite Accumulation Area (SAA) Storage
  • Secondary Containment: Place the primary waste container inside a secondary containment bin (e.g., a chemically resistant tray) to capture any catastrophic leaks or spills.

  • Environmental Controls: Store the waste container in a cool, dry, and well-ventilated SAA, away from direct sunlight, heat, sparks, or any source of ignition[5].

Phase 4: Empty Container Decontamination
  • Triple-Rinsing: Empty reagent bottles that held 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one must be triple-rinsed with a compatible solvent (e.g., ethanol or acetone)[7].

  • Rinsate Capture: The rinsate from this process is highly contaminated and must be collected and disposed of as hazardous chemical waste[4]. Never pour rinsate down the drain.

  • Defacement: Once triple-rinsed, completely deface or remove the original chemical label before disposing of the glass/plastic according to institutional guidelines[7],[6].

Phase 5: Final Eradication (Incineration)
  • EHS Transfer: Transfer the sealed, labeled containers to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[4].

  • Destruction Mechanism: The optimal, legally compliant method for destroying nitrogenous heterocycles is high-temperature rotary kiln incineration (820°C to 1,600°C). Because combusting pyridine derivatives generates toxic nitrogen oxides (NOx), the incineration unit must be equipped with specialized catalytic or thermal scrubbers,[3].

DisposalWorkflow Start Waste Generation Segregation Segregate as Non-Halogenated Nitrogenous Organic Waste Start->Segregation Identify composition Containment Secondary Containment (HDPE/PTFE-lined) Segregation->Containment Prevent cross-reactivity Labeling Affix 'Hazardous Waste' Tag Track Accumulation Containment->Labeling Regulatory compliance Incineration High-Temp Incineration (820°C - 1,600°C) with Scrubbers Labeling->Incineration Licensed EHS transfer

Step-by-step logistical workflow for the compliant disposal of nitrogenous organic waste.

Emergency Spill Management

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

  • For Solid Spills: Carefully sweep or scoop the material using non-sparking tools to avoid generating airborne dust. Do not use compressed air[4],[3].

  • For Liquid Spills (if in solution): Absorb the material using an inert, finely-powdered, liquid-binding material such as diatomaceous earth, sand, or universal binders[4],[8]. Never use combustible absorbents like sawdust , as pyridine derivatives can be highly flammable[3].

  • Decontamination: Place all absorbed material into a resealable hazardous waste bag or container. Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent (e.g., alcohol), collecting all resulting liquid as hazardous waste[4],[5].

References

  • Navigating the Safe Disposal of (S)-Bromoenol Lactone: A Procedural Guide. Benchchem. 1

  • Navigating the Safe Disposal of (+)-Alantolactone: A Guide for Laboratory Professionals. Benchchem. 4

  • Standard Operating Procedure: Pyridine. Washington State University (WSU). 5

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. National Institutes of Health (NIH).

  • ATSDR Pyridine Tox Profile. Centers for Disease Control and Prevention (CDC).2

  • Pyridine 1 degree Safety Data Sheet. Jubilant Ingrevia Limited. 3

  • Safety Data Sheet: Pyridine. Carl ROTH. 8

  • Laboratory chemical waste disposal guidelines. University of Otago. 7

  • Disposal of Chemical Waste. University of Cambridge.6

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one. As a novel or specialized com...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one. As a novel or specialized compound, specific safety data may not be readily available. Therefore, this guide synthesizes safety information from its core structural motifs: the pyridine ring and the tetrahydro-2H-pyran-2-one (also known as δ-valerolactone) moiety. This proactive, structure-based risk assessment is a cornerstone of modern laboratory safety.

The pyridine group suggests potential for organ toxicity, as well as skin and respiratory irritation, while the lactone structure is associated with skin and serious eye irritation.[1][2][3] This guide is designed to provide a robust framework for minimizing exposure and ensuring a safe operational environment.

Hazard Assessment: A Structure-Based Approach

Understanding the potential hazards is the first step in establishing a safe handling protocol.

  • Eye and Skin: Based on data for δ-valerolactone, this compound should be considered capable of causing serious eye damage and skin irritation.[1] Pyridine itself can cause severe skin burns and eye damage.[2]

  • Respiratory: Both parent structures, pyridine and δ-valerolactone, are known to cause respiratory tract irritation.[1][2][4] Vapors or aerosols should be considered hazardous.

  • Ingestion and Systemic Effects: Pyridine is harmful if swallowed and can cause damage to the central nervous system, liver, and kidneys through prolonged or repeated exposure.[2][3]

Given these risks, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is essential.

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory for all procedures involving 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one. Selections are based on providing a multi-faceted barrier to the anticipated chemical hazards.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes / Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles providing a full seal around the eyes are required to protect against splashes, which could cause serious eye damage.[1][4] A face shield worn over the goggles is necessary when there is a risk of explosion or significant splashing.[5]
Hands Double-Layered Chemical-Resistant GlovesWear two pairs of nitrile or neoprene gloves.[3][6] The outer glove should be removed and disposed of immediately upon contamination or before exiting the work area (e.g., a fume hood).[7] Always inspect gloves for tears or punctures before use.[8]
Body Flame-Resistant (FR) or Chemically Resistant Laboratory CoatA fully buttoned lab coat made from materials like Nomex® or treated cotton provides a critical barrier against skin contact.[5] Standard polyester or acrylic coats should be avoided.
Respiratory Certified Chemical Fume HoodAll handling of this compound must occur within a properly functioning and certified chemical fume hood to control inhalation exposure.[3][6][8] A respirator with an appropriate chemical cartridge should be available for emergency situations like a large spill.[7]
Feet Closed-Toe, Closed-Heel ShoesLeather or chemical-resistant shoes that cover the entire foot are mandatory to protect against spills.[5]

Operational Plan: From Preparation to Disposal

A systematic workflow is critical for safety. The following step-by-step process integrates PPE usage with safe handling and disposal practices.

Step 1: Preparation and Pre-Handling Safety Checks
  • Ventilation Verification: Confirm that the chemical fume hood is operational, with the sash at the appropriate height.[3][6]

  • Don PPE: Before handling the primary container, put on all required PPE as detailed in the table above. Ensure the lab coat is fully buttoned and glove cuffs are tucked under the sleeves.

  • Gather Materials: Assemble all necessary glassware, reagents, and spill-containment materials (vermiculite or sand) within the fume hood to minimize movement in and out of the controlled space.[6]

Step 2: Active Handling in a Controlled Environment
  • Weighing and Transfer: Conduct all weighing and transfer operations on a non-porous, contained surface inside the fume hood.

  • Maintain Awareness: Keep the container tightly closed when not in use to prevent the release of vapors.[3][9]

  • Immediate Cleanup: Clean any minor drips or spills within the fume hood immediately with an appropriate absorbent material.

Step 3: Post-Handling Decontamination and Disposal
  • Decontaminate Surfaces: Thoroughly wipe down the work surface inside the fume hood with an appropriate solvent and cleaning agent.

  • Waste Segregation: Collect all waste materials, including contaminated gloves, absorbent materials, and empty containers, in a designated hazardous waste container that is clearly labeled.[8] Do not mix with other waste streams unless approved by your institution's Environmental Health & Safety (EHS) department.[8]

  • Disposal Protocol: The primary method for disposal is through a licensed chemical incinerator equipped with an afterburner and scrubber.[1][9] Never dispose of this compound or its containers in standard trash or down the drain.[4]

  • Doffing PPE: Remove PPE in the correct order (outer gloves, face shield, goggles, lab coat, inner gloves) to prevent cross-contamination. Wash hands thoroughly with soap and water after all work is complete.[4][9]

G Safe Handling Workflow for 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one cluster_prep 1. Preparation cluster_handle 2. Handling cluster_dispose 3. Disposal & Cleanup cluster_emergency Emergency Response p1 Verify Fume Hood Functionality p2 Don All Required PPE (Double Gloves, Goggles, etc.) p1->p2 p3 Assemble Materials in Fume Hood p2->p3 h1 Weigh and Transfer Compound p3->h1 Proceed to Handling h2 Keep Container Sealed When Not in Use h1->h2 e1 Spill or Exposure Occurs h1->e1 If Spill Occurs h3 Clean Minor Spills Immediately h2->h3 d1 Decontaminate Work Surfaces h3->d1 Proceed to Cleanup d2 Segregate Hazardous Waste in Labeled Container d1->d2 d3 Doff PPE Correctly d2->d3 d4 Wash Hands Thoroughly d3->d4 e2 Evacuate Area (If Necessary) e1->e2 e3 Use Emergency Eyewash/ Shower for Exposure e1->e3 e4 Contain Spill with Absorbent Material e1->e4 e5 Notify Supervisor & EHS e2->e5 e3->e5 e4->e5

Caption: Workflow for safe handling, from preparation to disposal.

Emergency Procedures: Exposure and Spills

Immediate and correct response to an emergency can significantly mitigate harm.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[4][8] Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing while flushing the affected area with soap and plenty of water for at least 15 minutes in a safety shower.[4][10] Seek medical attention if irritation develops or persists.[9]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][9]

  • Small Spill (Inside Fume Hood): Use an absorbent material like sand or vermiculite to contain the spill.[6] Scoop the material into a sealed, labeled container for hazardous waste disposal.

  • Large Spill (Outside Fume Hood): Evacuate the immediate area. Notify your supervisor and institutional EHS office. Do not attempt to clean it up without appropriate respiratory protection and training.

By adhering to these rigorous PPE and handling protocols, you can effectively manage the risks associated with 3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one, ensuring a safe and productive research environment.

References

  • Pi Chemicals Ltd. Material Safety Data Sheet: o-(Tetrahydro-2H-Pyran-2-yl)hydroxylamine. Pi Chemicals. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, February 1). Safety Data Sheet: Pyridine. KISHIDA CHEMICAL CO., LTD. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one
Reactant of Route 2
3-(Pyridin-2-yl)tetrahydro-2H-pyran-2-one
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